N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C63H99ClN2O17 |
|---|---|
Poids moléculaire |
1191.9 g/mol |
Nom IUPAC |
2-[5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride |
InChI |
InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |
Clé InChI |
VABDRXYBYVPCHX-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional molecule N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's chemical characteristics, optical properties, and its utility as a versatile tool in bioconjugation and proteolysis-targeting chimera (PROTAC) development.
Core Structure and Physicochemical Properties
This compound is a specialized chemical compound that integrates a fluorescent cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. One PEG chain is terminated with a methoxy (B1213986) group (m-PEG9), while the other is functionalized with a terminal alkyne group (propargyl-PEG8). This unique architecture renders the molecule highly water-soluble and provides a reactive handle for "click chemistry" applications.
The Cy5 core is a far-red fluorescent dye known for its high extinction coefficient and emission wavelength in a spectral region that minimizes autofluorescence from biological samples. The PEG linkers not only enhance aqueous solubility but also provide a flexible spacer arm, which is often crucial for maintaining the biological activity of conjugated molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |
| Molecular Weight | 1191.92 g/mol | [1] |
| CAS Number | 2107273-10-7 | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage | Store at -20°C, protect from light | [2] |
Table 2: Spectroscopic Properties of this compound and Related Compounds
| Property | Value (for similar Cy5 derivatives) | Reference |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ (for N,N'-bis-(propargyl-PEG4)-Cy5) | [2] |
| Quantum Yield (Φ) | Not explicitly reported for this compound. Generally lower for PEGylated Cy5 derivatives compared to unconjugated Cy5. A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07. | [3] |
Mechanism of Action and Key Applications
The primary utility of this compound lies in its role as a bifunctional linker and labeling reagent. The terminal alkyne group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the covalent attachment of the PEG-Cy5 moiety to any molecule bearing an azide (B81097) group.
PROTAC Development
A significant application of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a fluorescently labeled PEG linker in a PROTAC, connecting a target-binding ligand to an E3 ligase-binding ligand. The embedded Cy5 fluorophore enables the tracking and quantification of the PROTAC in cells and tissues.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cy5-PEG-alkyne Fluorescent Probe
For researchers, scientists, and drug development professionals, the Cy5-PEG-alkyne fluorescent probe represents a powerful tool for the precise labeling and visualization of biomolecules. This guide provides a comprehensive overview of its core components, functional advantages, and practical applications, complete with detailed experimental protocols and quantitative data.
The Cy5-PEG-alkyne probe is a sophisticated chemical entity comprised of three key functional components: the Cyanine5 (Cy5) fluorophore, a Polyethylene Glycol (PEG) linker, and a terminal alkyne group. This combination leverages the bright, far-red fluorescence of Cy5, the biocompatibility and solubility-enhancing properties of PEG, and the highly specific reactivity of the alkyne group in bioorthogonal "click chemistry" reactions.
Core Components:
-
Cy5 (Cyanine5): A member of the cyanine (B1664457) dye family, Cy5 is a fluorescent dye known for its high molar extinction coefficient, good photostability, and fluorescence emission in the far-red region of the spectrum.[1] This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules, leading to a high signal-to-noise ratio.[1][2][3] The fluorescence of Cy5 is largely insensitive to pH variations between 4 and 10.[4][5]
-
PEG (Polyethylene Glycol) Linker: The PEG linker is a flexible, hydrophilic polymer that serves as a spacer between the Cy5 dye and the alkyne group.[6][7] The inclusion of a PEG linker improves the water solubility of the entire probe, prevents aggregation, and reduces non-specific binding to biomolecules and surfaces.[8][9][10] This "stealth" property is crucial for clean imaging and accurate quantification in complex biological systems.[7] The length of the PEG linker can be varied to optimize spacing and steric hindrance for specific applications.[9]
-
Alkyne Group: The terminal alkyne group is a key functional moiety that enables the probe to participate in bioorthogonal ligation reactions.[11] Specifically, it reacts with an azide-functionalized molecule in a highly efficient and selective manner, a process known as the azide-alkyne cycloaddition, or "click chemistry".[12][13][14] This reaction can be catalyzed by copper(I) (CuAAC) or, in the case of strained alkynes, proceed without a catalyst (strain-promoted azide-alkyne cycloaddition or SPAAC), making it suitable for in vitro and in vivo applications.[12][15][16]
Quantitative Data
The following table summarizes the key quantitative properties of a typical Cy5-alkyne fluorescent probe. These values are essential for designing experiments, configuring imaging equipment, and interpreting results.
| Property | Value | References |
| Maximum Excitation (λex) | ~646 - 651 nm | [2][3][17][18] |
| Maximum Emission (λem) | ~662 - 670 nm | [2][3][17][18] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [14][18] |
| Fluorescence Quantum Yield | ~0.2 - 0.3 | [14][18][19] |
| Recommended Laser Lines | 633 nm, 647 nm | [1][3][17] |
| Solubility | Water, DMSO, DMF | [2][4][18] |
| Storage Conditions | -20°C, protected from light and moisture | [15][18] |
Visualizing the Core Concepts
To better illustrate the structure and application of the Cy5-PEG-alkyne probe, the following diagrams have been generated.
Caption: Molecular structure of the Cy5-PEG-alkyne probe.
Caption: Experimental workflow for labeling proteins.
Experimental Protocols
The following is a generalized protocol for labeling azide-modified biomolecules in a cellular context using a Cy5-PEG-alkyne probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., an azido-sugar or azido-amino acid).
-
Cy5-PEG-alkyne probe.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Click reaction buffer (e.g., phosphate-buffered saline, PBS).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (optional, but recommended to improve reaction efficiency and reduce cell damage).[20]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Mounting medium with DAPI (for nuclear counterstaining).
Procedure:
-
Cell Culture and Labeling: Culture cells in the presence of an appropriate azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the biomolecules of interest.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the "click cocktail" immediately before use. For a 1 mL final volume, combine the following in order:
-
885 µL of PBS.
-
10 µL of Cy5-PEG-alkyne stock solution (e.g., 1 mM in DMSO, for a final concentration of 10 µM).
-
20 µL of CuSO₄ stock solution (50 mM, final concentration 1 mM).
-
20 µL of copper-chelating ligand stock solution (if used).
-
5 µL of sodium ascorbate stock solution (500 mM, final concentration 2.5 mM).
-
-
Vortex the click cocktail gently to mix.
-
Remove the PBS from the cells and add the click cocktail, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click cocktail.
-
Wash the cells three times with the wash buffer, for 5 minutes each time.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).
-
This guide provides a foundational understanding of the Cy5-PEG-alkyne fluorescent probe. For specific applications, optimization of labeling conditions, probe concentration, and reaction times may be necessary. Always refer to the manufacturer's specific product documentation for detailed instructions and safety information.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Cy5 Alkyne | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. chempep.com [chempep.com]
- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent dye with PEG linker [schem.jp]
- 10. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 11. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interchim.fr [interchim.fr]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. interchim.fr [interchim.fr]
- 18. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Click Chemistry | AAT Bioquest [aatbio.com]
A Technical Guide to the Excitation and Emission Spectra of PEGylated Cy5 for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Polyethylene (B3416737) Glycol (PEG) conjugated Cyanine 5 (Cy5), a fluorescent dye crucial for a wide range of applications in research and drug development. This document details the core spectroscopic characteristics, outlines experimental protocols for their determination, and illustrates relevant workflows for its application in targeted drug delivery and in vivo imaging.
Core Spectral Properties of PEGylated Cy5
Polyethylene glycol (PEG) is often conjugated to Cy5 to enhance its solubility, stability, and pharmacokinetic properties in biological systems. While the fundamental spectral characteristics of Cy5 are largely retained after PEGylation, the local environment created by the PEG chain can subtly influence its fluorescence quantum yield and lifetime. The excitation and emission maxima of PEGylated Cy5 are consistently reported in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.
Below is a summary of the key quantitative spectral data for Cy5 and its PEGylated conjugates.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 646 - 651 nm | [1] |
| Emission Maximum (λem) | 662 - 675 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.27 | [2] |
| Stokes Shift | ~15 - 25 nm | Calculated from λex and λem |
Experimental Protocols
Accurate determination of the excitation and emission spectra is paramount for the effective use of PEGylated Cy5 in quantitative assays. Below are detailed methodologies for these key experiments.
Protocol for Measuring Excitation and Emission Spectra
This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a PEGylated Cy5 conjugate using a spectrofluorometer.[3][4][5]
Materials:
-
PEGylated Cy5 conjugate solution of known concentration (e.g., in phosphate-buffered saline, PBS)
-
Solvent blank (e.g., PBS)
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Instrument Warm-up and Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide higher spectral resolution but lower signal intensity. Wider slits (e.g., 10-20 nm) increase signal but reduce resolution. A good starting point is 5 nm for both.
-
-
Blank Measurement:
-
Fill the cuvette with the solvent blank (e.g., PBS).
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Perform a blank scan for both excitation and emission spectra to subtract the background signal from the solvent and cuvette.
-
-
Determination of Emission Spectrum:
-
Replace the blank with the cuvette containing the PEGylated Cy5 solution.
-
Set the excitation wavelength to the known absorption maximum of Cy5 (around 649 nm).
-
Scan a range of emission wavelengths, typically starting from 20 nm above the excitation wavelength to approximately 800 nm (e.g., 660 nm to 800 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Determination of Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths, typically from around 550 nm to 660 nm.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Data Analysis:
-
Correct the measured spectra for the instrument's lamp intensity profile and detector response, if this feature is available in the instrument's software.
-
Subtract the blank spectra from the sample spectra.
-
Normalize the spectra to the peak intensity (set to 100% or 1.0) for ease of comparison.
-
Protocol for Conjugation of Cy5 to a Protein and Purification
This protocol provides a general procedure for labeling a protein with an amine-reactive Cy5-NHS ester, a common precursor for creating fluorescently tagged proteins.[2]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive Cy5-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3, which is optimal for the reaction with primary amines.
-
-
Prepare Dye Solution:
-
Dissolve the Cy5-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved Cy5-NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein but a starting point is a 10- to 20-fold molar excess of the dye.
-
Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
The first colored fraction to elute will be the Cy5-labeled protein. The second, slower-moving colored fraction will be the free dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Experimental Workflows and Signaling Pathways
PEGylated Cy5 is extensively used in preclinical research for in vivo imaging to study the biodistribution of nanoparticles, liposomes, and other drug delivery vehicles. The following diagrams illustrate a typical experimental workflow for such a study.
Caption: Workflow for in vivo imaging with PEGylated Cy5 nanoparticles.
The logical flow for a targeted drug delivery system utilizing PEGylated Cy5 for imaging and a therapeutic agent can be represented as follows:
Caption: Targeted drug delivery and imaging workflow.
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]
- 5. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
Illuminating the Depths of Cellular Function: A Technical Guide to Far-Red Fluorescent Dyes in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the ability to visualize specific molecules and dynamic processes is paramount to unraveling complex biological questions. Fluorescent microscopy has long been a cornerstone of this endeavor, and the advent of far-red fluorescent dyes has opened new frontiers in cell imaging. This technical guide provides an in-depth exploration of the applications of these powerful tools, offering a comparative analysis of their properties, detailed experimental protocols, and a visual representation of their utility in dissecting cellular signaling.
The Far-Red Advantage: Peering Deeper and Gentler into the Cell
Far-red fluorescent dyes, typically with excitation and emission wavelengths between 630 nm and 750 nm, offer significant advantages over their shorter-wavelength counterparts.[1][2] This region of the electromagnetic spectrum is often referred to as the "optical window" for biological imaging due to the reduced absorption and scattering of light by endogenous cellular components like hemoglobin and melanin.[2] This translates to several key benefits for researchers:
-
Reduced Autofluorescence: Cells naturally fluoresce, creating a background haze that can obscure the signal from fluorescent probes. This autofluorescence is significantly diminished in the far-red spectrum, leading to a higher signal-to-noise ratio and clearer, more sensitive imaging.[2]
-
Deeper Tissue Penetration: The longer wavelengths of far-red light can penetrate deeper into tissues, enabling the imaging of cells within more complex biological structures and even in small living organisms.[2]
-
Lower Phototoxicity: High-energy light, such as blue and green, can be damaging to cells, inducing phototoxicity that can alter cellular physiology and compromise the integrity of live-cell imaging experiments. The lower energy of far-red light minimizes this damage, allowing for longer-term imaging of cellular dynamics with minimal perturbation.[1][2]
-
Multiplexing Capabilities: The distinct spectral properties of far-red dyes make them ideal for multicolor imaging experiments, allowing for the simultaneous visualization of multiple targets within a single cell.
A Comparative Overview of Far-Red Fluorescent Dyes
The growing demand for high-performance far-red probes has led to the development of a diverse array of fluorescent dyes. The choice of dye depends on the specific application, the instrumentation available, and the photophysical properties of the dye. Below is a comparison of some of the most commonly used far-red fluorescent dyes.
| Dye Family | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Key Features |
| Cyanine Dyes | ||||||
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | ★★★★☆ | Widely used, but can be prone to photobleaching and aggregation. |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000[3] | ~0.33[4] | ★★★★★ | Highly photostable and bright, with reduced aggregation compared to Cy5.[5][6] |
| iFluor 647 | ~650 | ~670 | ~250,000 | - | ★★★★☆ | Bright and photostable alternative to Cy5 and Alexa Fluor 647. |
| Rhodamine Dyes | ||||||
| SiR (Silicon-Rhodamine) | ~652 | ~674 | ~100,000 | ~0.40 | ★★★★☆ | Cell-permeable, fluorogenic (fluorescence increases upon binding), ideal for live-cell and super-resolution imaging.[7] |
| JF₆₄₆ | ~646 | ~664 | ~150,000 | ~0.54 | ★★★★★ | A bright and photostable Si-rhodamine derivative for live-cell imaging. |
| Other Dyes | ||||||
| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 | ★★★★★ | Excellent photostability and high quantum yield. |
| DyLight 649 | ~652 | ~672 | ~250,000 | - | ★★★★☆ | A bright and photostable dye.[8] |
| MitoTracker Deep Red FM | ~644 | ~665 | - | - | - | Specifically targets mitochondria in live cells.[9] |
| CellTrace Far Red | ~630 | ~661 | - | - | - | For tracking cell proliferation by dye dilution.[10] |
Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. Relative brightness is a product of the molar extinction coefficient and quantum yield.
Experimental Protocols
This section provides detailed methodologies for key applications of far-red fluorescent dyes in cell imaging.
Immunofluorescence Staining with Far-Red Dyes
Immunofluorescence (IF) allows for the specific detection and localization of proteins within fixed and permeabilized cells.
Workflow for Immunofluorescence:
Caption: A typical workflow for indirect immunofluorescence staining.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer at the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the far-red fluorescent dye-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 647) in the blocking buffer. Protect the antibody solution from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen far-red dye (e.g., 633 nm or 647 nm laser for excitation).
-
Live-Cell Imaging with Far-Red Dyes
Live-cell imaging allows for the visualization of dynamic cellular processes in real-time. Far-red dyes are particularly well-suited for this application due to their low phototoxicity.
Workflow for Live-Cell Imaging with SiR Dyes:
Caption: A general workflow for live-cell imaging using cell-permeable far-red dyes.
Detailed Protocol (using a generic SiR-based probe):
-
Cell Preparation:
-
Seed cells in a glass-bottom imaging dish or chamber slide and culture to the desired confluency.
-
-
Dye Preparation:
-
Prepare a stock solution of the SiR-based dye in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 100 nM - 1 µM) in pre-warmed complete cell culture medium.
-
-
Staining:
-
Remove the culture medium from the cells and replace it with the medium containing the far-red dye.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific probe.
-
-
Washing (Optional but Recommended):
-
For some probes, especially those that are not highly fluorogenic, washing can reduce background fluorescence.
-
Gently wash the cells twice with pre-warmed fresh culture medium.
-
-
Imaging:
-
Place the imaging dish on a microscope equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using a far-red laser line (e.g., 640 nm) and the appropriate emission filter.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for long-term time-lapse imaging.[13]
-
Flow Cytometry with Far-Red Dyes
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a population. Far-red dyes are valuable for multicolor flow cytometry panels, minimizing spectral overlap with commonly used fluorochromes.
Workflow for Flow Cytometry:
Caption: A standard workflow for cell surface staining for flow cytometry.
Detailed Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, blood, or dissociated tissue) in a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA and 0.1% sodium azide).
-
Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of antibodies to Fc receptors on immune cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Add the predetermined optimal concentration of the far-red fluorescent dye-conjugated primary antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes) to remove unbound antibody.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer equipped with a laser that can excite the far-red dye (e.g., a 633 nm or 640 nm laser) and the appropriate emission detector.
-
Visualizing Cellular Signaling Pathways
Far-red fluorescent biosensors have been developed to monitor the activity of key signaling molecules and pathways in living cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[14] Fluorescent biosensors can be used to visualize the spatiotemporal dynamics of ERK activity.
Logical Flow of ERK Activity Biosensor:
Caption: A simplified diagram of a kinase activity biosensor for ERK.
Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. Far-red fluorescent calcium indicators allow for the monitoring of calcium dynamics with minimal interference from other fluorescent probes.[15][16]
Workflow for Imaging Calcium Transients:
Caption: Experimental workflow for monitoring intracellular calcium changes.
Conclusion
Far-red fluorescent dyes have become indispensable tools in modern cell biology, offering researchers the ability to perform more sensitive, longer-term, and multi-dimensional imaging experiments. By understanding their photophysical properties and optimizing experimental protocols, scientists can harness the power of these probes to gain deeper insights into the complex and dynamic world of the cell. As dye chemistry continues to evolve, we can anticipate the development of even brighter, more photostable, and more sophisticated far-red probes that will further push the boundaries of what is visible in biological systems.
References
- 1. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alexa Fluor 647 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. medicine.tulane.edu [medicine.tulane.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. arigobio.com [arigobio.com]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating calcium and potassium dynamics with red fluorescent sensors | PLOS Biology [journals.plos.org]
The Strategic Integration of PEG Linkers in Fluorescent Probe Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, fluorescent probes serve as indispensable tools for visualizing and quantifying biological processes. The design of these probes is a multi-faceted challenge, requiring a delicate balance of photophysical properties, biocompatibility, and target specificity. A key innovation that has significantly advanced the field is the incorporation of polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the pivotal role of PEG linkers in the design of fluorescent probes, detailing their impact on probe performance, and offering structured experimental protocols for their synthesis and application.
Core Principles of PEG Linkers in Fluorescent Probes
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. When used as a linker in fluorescent probes, it acts as a flexible, hydrophilic spacer between the fluorophore and a targeting moiety (e.g., an antibody, peptide, or small molecule).[1] This seemingly simple addition has profound effects on the overall performance of the probe.
The fundamental properties of PEG that make it an ideal linker include:
-
Hydrophilicity: The ethylene oxide units readily form hydrogen bonds with water, rendering the entire probe more soluble in aqueous biological environments. This is particularly advantageous for hydrophobic fluorophores that are prone to aggregation.[2]
-
Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit an immune response, making it suitable for in vivo applications.[1][3]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility, which can minimize steric hindrance and allow the targeting moiety to optimally interact with its biological target.[1]
-
"Stealth" Properties: The hydration shell formed around the PEG linker can shield the probe from opsonization and subsequent clearance by the reticuloendothelial system, thereby prolonging its circulation time in vivo.[4]
Impact of PEGylation on Fluorescent Probe Performance: A Quantitative Perspective
The inclusion of a PEG linker is not merely a matter of improving solubility; it quantitatively enhances several key performance metrics of a fluorescent probe.
Enhanced Photophysical Properties
A significant advantage of PEGylation is the improvement of the fluorophore's quantum yield, which is a measure of its fluorescence efficiency. This is often attributed to the "PEG-fluorochrome shielding" effect, where the PEG chain sterically hinders the close association of fluorophores, thus reducing self-quenching.[5][6] Furthermore, the PEG linker can create a more favorable microenvironment for the fluorophore, leading to increased brightness.
The following table summarizes the quantitative improvement in the quantum yield of various fluorophores upon PEGylation.
| Fluorophore | Modification | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Increase in Quantum Yield | Reference |
| Fluorescein | Unmodified | ~494 | ~521 | 0.50 | - | [1] |
| PEGylated | ~494 | ~521 | 0.59 | 1.18x | [1] | |
| IR-783 | Unmodified | ~783 | ~800 | 0.053 | - | [1] |
| PEGylated | ~783 | ~800 | 0.16 | 3.02x | [1] | |
| CyAL5.5 | Unmodified | - | - | ~0.18 | - | [5] |
| PEGylated (5 kDa) | - | - | ~0.25 | ~1.39x | [5] |
Improved Signal-to-Noise Ratio and Reduced Non-Specific Binding
In cellular and in vivo imaging, a high signal-to-noise ratio (SBR) is crucial for clear visualization of the target. Non-specific binding of the fluorescent probe to off-target sites is a major contributor to background noise. The hydrophilic and neutral nature of PEG linkers significantly reduces non-specific hydrophobic and electrostatic interactions, leading to a marked improvement in the SBR.[2][5][7]
| Probe | Non-Specific Cell Binding (Arbitrary Units) | Signal-to-Background Ratio (SBR) | Reference |
| UnPEGylated Peptide Probe | 79.7 | - | [5] |
| PEGylated (5 kDa) Peptide Probe | 3.1 | - | [5] |
| UnPEGylated RGD Peptide | 26.7 | - | [5] |
| PEGylated (5 kDa) RGD Peptide | 9.7 | - | [5] |
| NIR-I ICG | - | ~3.0 | [8] |
| PEGylated NIR-II Probe (SYH3) | - | ~18.6 | [8] |
Enhanced Pharmacokinetics and In Vivo Performance
For in vivo applications, the circulation half-life of a fluorescent probe is a critical parameter. PEGylation increases the hydrodynamic radius of the probe, which reduces its renal clearance and prolongs its circulation time.[3][9] This extended circulation allows for better tumor accumulation in cancer imaging and provides a wider time window for imaging studies.
| Molecule | Modification | Elimination Half-life | Reference |
| rhTIMP-1 | Unmodified | 1.1 h | [3][9] |
| PEGylated (20 kDa) | 28 h | [3][9] | |
| PLA-PEG NPs | - | 6.6 h | [10] |
| PLGA NPs | Unmodified | 45-51 min | [10] |
Experimental Protocols
Synthesis and Purification of a PEGylated Fluorescent Probe
The synthesis of a PEGylated fluorescent probe typically involves a multi-step process that requires careful control of reaction conditions and rigorous purification. The following is a generalized protocol for the conjugation of an amine-reactive fluorophore to a targeting peptide via a PEG linker with an NHS ester and a maleimide (B117702) group for subsequent conjugation to a thiol-containing peptide.
Materials:
-
Amine-reactive fluorophore (e.g., NHS ester of a cyanine (B1664457) dye)
-
Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)
-
Thiol-containing targeting peptide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction buffers (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Purification columns (e.g., C18 column for RP-HPLC, SEC column)[11]
-
Mass spectrometer and UV-Vis spectrophotometer for characterization
Procedure:
-
Fluorophore-Linker Conjugation:
-
Dissolve the amine-reactive fluorophore and a molar excess of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF.
-
Add a non-nucleophilic base (e.g., triethylamine) to maintain a pH of 7.2-8.5.[2]
-
Stir the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of Fluorophore-PEG-Maleimide:
-
Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated product from unreacted starting materials.[11][]
-
Collect fractions containing the desired product and confirm its identity by mass spectrometry.
-
-
Peptide Conjugation:
-
Dissolve the purified fluorophore-PEG-maleimide and the thiol-containing peptide in a reaction buffer (e.g., PBS).
-
If the peptide has intramolecular disulfide bonds, add a reducing agent like TCEP to expose the thiol group.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
-
Final Purification and Characterization:
-
Purify the final PEGylated fluorescent probe using SEC or RP-HPLC to remove any remaining unreacted components.[]
-
Characterize the final product by mass spectrometry to confirm its molecular weight and by UV-Vis spectroscopy to determine the dye-to-peptide ratio.
-
In Vitro Evaluation: Live-Cell Fluorescence Microscopy
This protocol outlines the use of a PEGylated fluorescent probe to visualize a specific cellular target in live cells.
Materials:
-
PEGylated fluorescent probe
-
Live-cell imaging medium
-
Cells expressing the target of interest
-
Glass-bottom imaging dishes
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.[1]
-
Probe Preparation: Prepare a stock solution of the PEGylated fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.[1]
-
Cell Labeling: Wash the cells with pre-warmed PBS. Replace the PBS with the imaging medium containing the diluted probe. Incubate the cells for a predetermined time (e.g., 15-60 minutes) to allow for probe binding and/or internalization.[1]
-
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed imaging medium to remove unbound probe.[1]
-
Imaging: Add fresh, pre-warmed imaging medium to the dish and immediately transfer it to the microscope stage. Acquire images using the appropriate excitation and emission filters for the fluorophore.
In Vivo Imaging Protocol
This generalized protocol describes the use of a PEGylated fluorescent probe for in vivo imaging in a small animal model.
Materials:
-
PEGylated fluorescent probe
-
Small animal model (e.g., mouse with a tumor xenograft)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system
Procedure:
-
Probe Preparation: Dissolve the PEGylated fluorescent probe in a sterile, biocompatible vehicle (e.g., saline).
-
Animal Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Probe Administration: Inject the probe solution into the animal, typically via intravenous (tail vein) injection.[10]
-
In Vivo Imaging: Place the animal in the imaging system and acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours). Use appropriate excitation and emission filters.[13]
-
Data Analysis: Quantify the fluorescence signal intensity in the region of interest (e.g., tumor) and in other organs to assess targeting efficiency and biodistribution.[14]
-
Ex Vivo Validation (Optional): After the final imaging session, euthanize the animal and harvest major organs for ex vivo imaging to confirm the in vivo findings.[15]
Conclusion
The integration of PEG linkers into fluorescent probe design represents a significant advancement in the field of molecular imaging. By enhancing solubility, reducing non-specific binding, improving photophysical properties, and extending in vivo circulation times, PEGylation has enabled the development of more robust and reliable probes for a wide range of applications in basic research and drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the power of PEGylated fluorescent probes in their own work. As the demand for more sensitive and specific imaging agents continues to grow, the strategic use of PEG linkers will undoubtedly remain a cornerstone of innovative fluorescent probe design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Size-tuned PEGylated NIR-II fluorescent probes for high-contrast plant imaging and TMV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 10. High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 13. In vivo imaging of light-emitting probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the bifunctional fluorescent molecule, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule incorporates a Cy5 fluorophore, a terminal alkyne group for click chemistry, and two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8) to enhance its physicochemical properties. Understanding its solubility and stability is crucial for its effective application in bioconjugation, bioimaging, and drug delivery systems.
Core Properties of this compound
This compound is a versatile chemical tool. The Cy5 core provides bright fluorescence in the far-red region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues. The propargyl group enables covalent attachment to azide-modified molecules via copper-catalyzed or copper-free click chemistry. The PEG chains are included to improve aqueous solubility and reduce non-specific binding.
Solubility Profile
The solubility of this compound is a critical parameter for its handling and use in various experimental settings. The presence of the PEG chains significantly influences its solubility profile, particularly in aqueous media.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Water | Expected to have good solubility | [2] |
| Phosphate-Buffered Saline (PBS) | Expected to have good solubility |
Stability Profile
The stability of the fluorophore and the overall molecular structure is essential for reliable and reproducible experimental outcomes. The stability of this compound can be influenced by pH, temperature, and light exposure.
Summary of Stability Characteristics
| Parameter | Stability Profile | Source |
| pH Stability | The fluorescence of the Cy5 core is generally stable and pH-insensitive in the range of pH 4 to 10. | [2] |
| Temperature Stability | Like many fluorescent dyes, the fluorescence intensity of Cy5 is temperature-dependent, typically decreasing with increasing temperature. The covalent structure is generally stable under standard laboratory conditions. | |
| Photostability | Cyanine (B1664457) dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to intense light. The rate of photobleaching is dependent on the intensity and wavelength of the excitation light, as well as the chemical environment. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the quantitative solubility of the compound in aqueous buffers.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at ~650 nm
-
Micro-pipettes and tips
-
Vortex mixer
-
Thermomixer or shaking incubator
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., PBS) in microcentrifuge tubes.
-
Equilibration: Incubate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.
-
Observation of Precipitation: Visually inspect the tubes for any signs of precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Measurement of Absorbance: Carefully collect the supernatant and measure the absorbance at the maximum absorption wavelength of Cy5 (approximately 650 nm).
-
Calculation of Concentration: Use the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of Cy5 to calculate the concentration of the dissolved compound in the supernatant. The highest concentration obtained from a clear solution corresponds to the solubility limit.
Protocol 2: Assessment of pH Stability
This protocol describes how to evaluate the effect of pH on the fluorescence intensity of the compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 4 to 10)
-
Fluorometer or fluorescence plate reader
-
96-well black microplate
Procedure:
-
Sample Preparation: Prepare a working solution of this compound in a neutral buffer (e.g., PBS, pH 7.4).
-
Incubation in Different pH Buffers: In a 96-well plate, add a small aliquot of the working solution to each well containing the different pH buffers.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of pH. A stable compound will show minimal variation in fluorescence intensity across the tested pH range.
Protocol 3: Evaluation of Thermal Stability
This protocol details a method to assess the effect of temperature on the fluorescence of the compound.
Materials:
-
This compound
-
A stable buffer (e.g., PBS, pH 7.4)
-
Real-time PCR instrument or a fluorometer with temperature control
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen buffer.
-
Temperature Ramp: Place the sample in the instrument and subject it to a gradual temperature increase (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. This will reveal any temperature-dependent changes in fluorescence.
Protocol 4: Photostability Assessment
This protocol outlines a method to measure the photostability of the compound upon exposure to light.
Materials:
-
This compound
-
A stable buffer (e.g., PBS, pH 7.4)
-
Fluorometer or a fluorescence microscope with a stable light source
-
Cuvette or microscope slide
Procedure:
-
Sample Preparation: Prepare a solution of the compound in the buffer.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample before prolonged light exposure.
-
Continuous Illumination: Expose the sample to a constant and controlled light source (e.g., the excitation light of the fluorometer or microscope) for an extended period.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals during the illumination period.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the characterization of this compound.
References
Bioorthogonal Labeling with Alkyne Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling techniques utilizing alkyne-functionalized dyes. It delves into the core principles of the two predominant reaction chemistries, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering a comparative analysis to aid in the selection of the most appropriate method for specific research applications. Detailed experimental protocols for the metabolic labeling of proteins and glycans, followed by bioorthogonal ligation, are provided, alongside a quantitative comparison of reaction kinetics and cytotoxicity.
Core Principles of Bioorthogonal Labeling with Alkyne Dyes
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] For labeling purposes, this typically involves a two-step process:
-
Metabolic Incorporation of a Bioorthogonal Handle: A biomolecule of interest is metabolically labeled with a chemical reporter group, such as an azide (B81097) or an alkyne. This is achieved by introducing a precursor molecule (e.g., an amino acid or sugar analog) bearing the reporter group to the biological system.[2][3][4] The cellular machinery then incorporates this analog into newly synthesized proteins, glycans, or other biomolecules.[2][3][4]
-
Bioorthogonal Ligation: The incorporated reporter group is then selectively reacted with a complementary probe, such as a fluorescent dye, that carries the corresponding reactive partner. In the context of this guide, we focus on the reaction between an azide-labeled biomolecule and an alkyne-functionalized dye.
The two most widely employed bioorthogonal reactions for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, often referred to as "click chemistry," is a highly efficient and versatile reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole linkage.[6][7]
Key Features of CuAAC:
-
High Reaction Rates: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[6]
-
High Specificity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.
-
Copper Cytotoxicity: The primary drawback of CuAAC for live-cell applications is the cytotoxicity associated with the copper(I) catalyst.[5] However, the use of copper-chelating ligands, such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA), can mitigate this toxicity and protect cells from oxidative damage.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative to CuAAC.[5] This reaction utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (~18 kcal/mol). This stored energy provides the activation energy necessary to drive the cycloaddition reaction with an azide without the need for a catalyst.[9]
Key Features of SPAAC:
-
Biocompatibility: The absence of a metal catalyst makes SPAAC highly biocompatible and ideal for long-term live-cell imaging and in vivo studies.[5]
-
Reaction Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction rates being highly dependent on the structure of the cyclooctyne.[6] However, the development of increasingly reactive cyclooctynes has significantly improved the kinetics of SPAAC.
-
Steric Considerations: The bulky nature of some cyclooctynes can sometimes lead to steric hindrance.[1]
Data Presentation: Quantitative Comparison of Bioorthogonal Labeling Methods
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the potential for cytotoxicity.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). The rate is less affected by the steric bulk of the azide.[6] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides.[6] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[5] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[5][9] |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst. | Excellent, as no catalyst is required. |
Table 1. High-level comparison of CuAAC and SPAAC.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DIBAC | Azide | ~1 |
| DIFO | Azide | ~1 |
| DIBAC-650 | Azide | 1.2 x 10⁻³ |
Table 2. Comparative Reaction Kinetics of Common Cyclooctynes in SPAAC.[5][10] Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper |
Table 3. Comparative Cytotoxicity of CuAAC and SPAAC.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments in bioorthogonal labeling with alkyne dyes.
Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells.[2][11]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in complete cell culture medium.
-
Methionine Starvation (Optional but Recommended): To enhance AHA incorporation, replace the complete medium with pre-warmed methionine-free DMEM supplemented with 10% dFBS and incubate for 30-60 minutes.
-
AHA Labeling: Add AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and proceed to cell lysis or fixation for downstream bioorthogonal ligation.
Metabolic Labeling of Cell Surface Sialoglycans with Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
This protocol outlines the metabolic labeling of cell surface sialoglycans with an azide-modified sugar, Ac₄ManNAz.[12][13]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in complete cell culture medium.
-
Ac₄ManNAz Labeling: Add Ac₄ManNAz stock solution directly to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
-
Cell Harvest: After incubation, gently detach the cells (if adherent) and wash them twice with ice-cold PBS before proceeding to bioorthogonal ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified Proteins in Cell Lysates
This protocol details the fluorescent labeling of AHA-labeled proteins in cell lysates using an alkyne-functionalized fluorescent dye.[14]
Materials:
-
Cell lysate containing AHA-labeled proteins (in a suitable lysis buffer)
-
Alkyne-fluorescent dye (e.g., Alkyne-TAMRA) stock solution (1 mM in DMSO)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
PBS (pH 7.4)
Procedure:
-
Prepare Reaction Cocktail: In a microfuge tube, prepare the following reaction cocktail for each 50 µL of protein lysate (1-5 mg/mL):
-
100 µL PBS
-
4 µL Alkyne-fluorescent dye (final concentration 20 µM)
-
-
Add Ligand and Copper:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Reaction:
-
Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to initiate the click reaction and vortex briefly.
-
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Protein Precipitation (for gel analysis):
-
Add 600 µL of methanol, vortex briefly.
-
Add 150 µL of chloroform, vortex briefly.
-
Add 400 µL of deionized water, vortex briefly.
-
Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol, vortex briefly, and centrifuge again to pellet the protein.
-
Remove the supernatant and air-dry the protein pellet.
-
-
Analysis: Resuspend the protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE, western blot).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Glycans on Live Cells
This protocol describes the catalyst-free labeling of Ac₄ManNAz-labeled cell surface glycans on live cells using a cyclooctyne-conjugated fluorescent dye.
Materials:
-
Live cells metabolically labeled with Ac₄ManNAz
-
Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488) stock solution (e.g., 1 mM in DMSO)
-
Wash buffer (e.g., PBS with 1% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Gently detach adherent cells if necessary using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with PBS.
-
-
SPAAC Reaction:
-
Resuspend the cells in a buffer containing the cyclooctyne-conjugated fluorescent probe at a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with wash buffer to remove the unbound probe.
-
-
Analysis:
-
The labeled cells can be analyzed by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: Metabolic incorporation of azide reporters into proteins and glycans.
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical relationship comparing CuAAC and SPAAC for bioorthogonal labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
Cy5 Dye: A Technical Guide to Photostability and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) 5 (Cy5) is a versatile and widely used fluorescent dye in biological research, valued for its emission in the far-red region of the spectrum (~670 nm). This property is particularly advantageous as it minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1] This guide provides an in-depth analysis of two critical photophysical properties of Cy5: its quantum yield and photostability, offering quantitative data, detailed experimental protocols, and visual workflows to aid in its effective application.
Core Photophysical Properties of Cy5
The efficiency and longevity of a fluorophore are paramount in sensitive detection and imaging applications. For Cy5, these are defined by its quantum yield and photostability.
Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of Cy5 is highly sensitive to its local environment, including the solvent and its conjugation to biomolecules.
| Condition | Quantum Yield (Φ) | Reference |
| In aqueous solution (general) | 0.2 | |
| In aqueous solution | 0.3 | [2] |
| Free dye in solution (assumed) | 0.27 | [3] |
| DNA-labeled, in the absence of silver particles | 0.20 | [4][5] |
| DNA-labeled, in the absence of silver particles | 0.24 | [4][5] |
| Covalently attached to Immunoglobulin G (IgG) | up to 0.43 | [6] |
| Free form in phosphate (B84403) buffer | 0.27 | [6] |
| With Cyclooctatetraene (COT) conjugation | Increased by 25% | [7] |
| With 4-nitrobenzyl alcohol (NBA) conjugation | Unchanged | [7] |
| With Trolox conjugation | Decreased by 20% | [7] |
Photostability
Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the dye molecule upon exposure to excitation light. While often described as having high photostability[1], Cy5's performance can be significantly influenced by experimental conditions.
| Condition | Photostability Observation | Reference |
| General Use | Described as having high photostability. | [1] |
| Single-molecule TIRF microscopy (aqueous PBS buffer, no oxygen) | Photobleaching lifetime (τ_bleach) of 5.6 ± 1.9 s under 50 W/cm² excitation. | [8] |
| Presence of atmospheric ozone | Low photostability; susceptible to degradation. A 30-minute exposure to 15 ppb ozone resulted in a 30% loss of fluorescence intensity. At 30 ppb ozone for 150 minutes, the signal was reduced by 89%. | |
| Proximity to silver island films | Increased photostability and quantum yield. | [4][9] |
| Conjugation with photostabilizers (COT, NBA, Trolox) | Dramatically enhanced photostability. | [7] |
Experimental Protocols
Accurate characterization of Cy5's quantum yield and photostability is crucial for quantitative studies. Below are detailed methodologies for these measurements.
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method, which involves comparing the fluorescence of the Cy5 sample to a standard with a known quantum yield.[10][11]
Materials:
-
Spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Cy5 sample of interest
-
Quantum yield standard (e.g., Rhodamine B, with a known quantum yield in the chosen solvent)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the Cy5 sample and the quantum yield standard in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[10]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Use the pure solvent as a blank.
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, measure the fluorescence emission spectra for all solutions of the Cy5 sample and the standard. The same excitation wavelength used for absorbance measurements must be used.
-
Record the emission spectrum of the pure solvent to serve as a blank.
-
Subtract the solvent's spectrum from each of the measured fluorescence spectra to correct for background and Raman scattering.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
For both the Cy5 sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient, m) of the linear fit for both plots.
-
Calculate the quantum yield of the Cy5 sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Measurement of Photostability
This protocol outlines a general method for assessing the photostability of Cy5 by measuring the decay of its fluorescence intensity over time under continuous illumination.[12][13]
Materials:
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm)[1]
-
A sensitive camera for detecting fluorescence
-
Sample with immobilized Cy5-labeled molecules
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Immobilize the Cy5-labeled molecules on a microscope slide or coverslip. This prevents movement in and out of the focal plane, ensuring the same molecules are imaged over time.
-
-
Microscope Setup:
-
Set the microscope to excite the Cy5 dye and collect its emission.
-
Adjust the laser power to a level relevant to the intended application. It is critical to report the light intensity at the sample (e.g., in W/cm²) for comparability.[12]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the immobilized Cy5 molecules under continuous laser illumination.
-
The time interval and total acquisition time will depend on the photobleaching rate of the sample.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the Cy5 molecules in each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the intensity of a region with no labeled molecules.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by fitting the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value) or by reporting the half-life (the time it takes for the fluorescence to decrease by 50%).
-
Applications in Research and Drug Development
The favorable spectral properties of Cy5 make it a workhorse in various life science applications.
-
Biomolecular Labeling and Imaging: Cy5 can be conjugated to proteins, antibodies, and nucleic acids for use in techniques such as fluorescence microscopy, immunohistochemistry, and flow cytometry to visualize cellular structures and quantify biomolecules.[1][14]
-
Fluorescence In Situ Hybridization (FISH): Cy5-labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells, providing insights into gene expression and chromosomal organization.[1]
-
Drug Analysis and Pharmacokinetics: By labeling drug molecules with Cy5, researchers can monitor their distribution, metabolism, and clearance in vivo, aiding in pharmacokinetic studies.[14]
-
FRET (Förster Resonance Energy Transfer): Cy5 is often used as an acceptor molecule in FRET-based assays to study molecular interactions and conformational changes.[]
The logical workflow for a typical biomolecule labeling and imaging experiment using Cy5 is depicted below.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films: Fluorescence Images and Time-Resolved Studies Using Single-Molecule Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Applications of Cyanine5-NH2 CY5-NH2 Bioimaging Pharmacokinetic studies - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
The Strategic Advantage of Long-Chain PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of bioconjugation has revolutionized therapeutic and diagnostic strategies, with polyethylene (B3416737) glycol (PEG) linkers playing a pivotal role in optimizing the performance of these complex biomolecules. This technical guide delves into the multifaceted benefits of employing long-chain PEG linkers in bioconjugation, particularly within the context of antibody-drug conjugates (ADCs) and other targeted therapies. By providing a comprehensive overview of their impact on pharmacokinetics, solubility, stability, and immunogenicity, this document serves as a critical resource for researchers and drug development professionals. Detailed experimental protocols, comparative quantitative data, and illustrative diagrams are provided to facilitate a deeper understanding and practical application of long-chain PEG linkers in the design of next-generation bioconjugates.
Introduction
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has enabled the development of highly targeted and effective therapeutic agents.[1] A critical component in the design of many bioconjugates is the linker, which bridges the biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug). Polyethylene glycol (PEG) has emerged as the gold standard for linker technology due to its biocompatibility, hydrophilicity, and tunable properties.[2][3] While PEG linkers of various lengths are utilized, long-chain PEGs offer distinct advantages that can significantly enhance the therapeutic index of a bioconjugate.[1][4] This guide will provide a detailed exploration of these benefits, supported by quantitative data and experimental methodologies.
Core Benefits of Long-Chain PEG Linkers
The incorporation of long-chain PEG linkers into bioconjugates imparts several beneficial physicochemical and pharmacological properties. These advantages work in synergy to improve the overall efficacy and safety profile of the therapeutic agent.
Improved Pharmacokinetics and Prolonged Circulation Half-Life
One of the most significant advantages of using long-chain PEG linkers is the profound improvement in the pharmacokinetic (PK) profile of the bioconjugate.[5] The extended, hydrophilic PEG chain increases the hydrodynamic radius of the molecule, which in turn reduces renal clearance and prolongs its circulation time in the bloodstream.[6] This extended half-life allows for sustained exposure of the target tissue to the therapeutic agent, potentially leading to improved efficacy.[7]
Long-chain PEGylation effectively creates a "stealth" effect, shielding the bioconjugate from the mononuclear phagocyte system, thereby delaying its clearance from circulation.[8] This is particularly crucial for smaller bioconjugates, such as antibody fragments or peptides, which are otherwise rapidly cleared from the body.[4][9]
Enhanced Solubility and Stability
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate.[3] Long-chain PEG linkers, with their inherent hydrophilicity, act as solubilizing agents, mitigating the hydrophobicity of the payload and preventing aggregation.[2][3] This enhanced solubility and stability are critical for formulation development and for maintaining the integrity and activity of the bioconjugate in vivo.[10] The flexible nature of the long PEG chain can create a protective hydrophilic cloud around the payload, further enhancing its stability.[11]
Reduced Immunogenicity
The "stealth" properties conferred by long-chain PEG linkers also contribute to a reduction in the immunogenicity of the bioconjugate.[2][6] By masking potential immunogenic epitopes on the protein or payload, PEGylation can decrease the likelihood of an immune response, which can otherwise lead to rapid clearance of the therapeutic and potential adverse effects.[12]
Optimization of Drug-to-Antibody Ratio (DAR)
In the context of ADCs, the drug-to-antibody ratio (DAR) is a critical quality attribute that influences both potency and safety. High DARs can increase the potency of an ADC but often lead to aggregation and rapid clearance due to the increased hydrophobicity of the conjugate.[3] Long-chain PEG linkers can enable the development of ADCs with higher DARs by effectively masking the hydrophobicity of the payloads, thereby maintaining favorable pharmacokinetic properties.[13]
Quantitative Data on the Impact of Long-Chain PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key bioconjugate performance metrics.
| Linker Type | Half-Life Extension (fold increase) | Reference |
| No PEG Linker | 1 | [4] |
| 4 kDa PEG Linker | 2.5 | [4] |
| 10 kDa PEG Linker | 11.2 | [4] |
Table 1: Impact of PEG Linker Length on the Half-Life of an Affibody-Drug Conjugate. This data clearly demonstrates a significant increase in circulation half-life with increasing PEG chain length.[4]
| Linker Type | In Vitro Cytotoxicity (fold reduction) | Reference |
| No PEG Linker | 1 | [4] |
| 4 kDa PEG Linker | 4.5 - 6.5 | [4][14] |
| 10 kDa PEG Linker | 22 - 22.5 | [4][14] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity. While longer PEG chains enhance pharmacokinetic properties, they can also lead to a reduction in in vitro potency, likely due to steric hindrance affecting target binding or payload release.[4][14] This highlights the critical need to balance these opposing effects during the design phase.
| PEG Units in Linker | Tumor Weight Reduction (%) | Reference |
| Non-PEGylated | 11 | [15] |
| 2 and 4 PEG units | 35-45 | [15] |
| 8, 12, and 24 PEG units | 75-85 | [15] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of an ADC. This study shows a clear correlation between increased PEG chain length and enhanced in vivo antitumor efficacy, with a plateau effect observed for linkers with 8 or more PEG units.[15]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates with long-chain PEG linkers. The following sections provide representative protocols for key experimental procedures.
Synthesis of an Antibody-Drug Conjugate with a Long-Chain PEG Linker (Site-Specific)
This protocol describes the site-specific conjugation of a cytotoxic payload to an antibody via a long-chain PEG linker using maleimide-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) with an engineered cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Long-chain PEG linker with a maleimide (B117702) group at one end and a functional group for payload attachment (e.g., NHS ester) at the other
-
Cytotoxic payload with a compatible reactive group (e.g., amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 2-3 hours at room temperature to reduce the engineered cysteine residues.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Payload-Linker Conjugation:
-
Dissolve the cytotoxic payload and a 1.1-fold molar excess of the long-chain PEG-NHS ester linker in anhydrous DMSO.
-
Incubate the reaction mixture for 1-2 hours at room temperature to form the payload-linker conjugate.
-
-
Antibody-Payload Conjugation:
-
Add the payload-linker solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC using a SEC column to remove unconjugated payload-linker and other small molecules.
-
Further purify and characterize the ADC using HIC to separate species with different DARs.
-
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality and consistency of the final bioconjugate.
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) is a widely used method.[16]
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different retention times, allowing for their quantification.
-
The average DAR is calculated based on the peak areas of the different species.[16]
-
2. Purity and Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC).[16]
-
Procedure:
-
Inject the ADC sample onto an SEC column.
-
Elute with an appropriate mobile phase.
-
The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.[16]
-
3. In Vitro Cytotoxicity Assay:
-
Method: Cell-based assay to determine the potency of the ADC.
-
Procedure:
-
Plate target cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
-
Visualizing Key Concepts and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 6. purepeg.com [purepeg.com]
- 7. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 (CAS Number: 2107273-10-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a heterobifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) backbone, a terminal alkyne group, and a Cyanine 5 (Cy5) fluorophore. It is designed for application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a fluorescent PROTAC linker, it enables the creation of PROTACs that can be visualized and tracked within cellular environments, facilitating research into protein degradation kinetics and localization. This guide provides a comprehensive overview of its chemical properties, a general protocol for its use in PROTAC synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a representative protocol for the analysis of the resulting fluorescent PROTACs in live cells.
Chemical Information
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 2107273-10-7 |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ |
| Molecular Weight | 1191.92 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
| Storage | Store at -20°C in a dry, dark environment |
| Excitation Maximum (Cy5) | ~649 nm |
| Emission Maximum (Cy5) | ~667 nm |
Role in PROTAC Technology
PROTACs are chimeric molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC typically consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a fluorescent linker, providing a flexible PEG chain to span the distance between the POI and the E3 ligase, an alkyne handle for covalent conjugation, and a Cy5 fluorophore for detection.
The general mechanism of action for a PROTAC synthesized with this linker is illustrated below.
Experimental Protocols
Synthesis of a Fluorescent PROTAC via CuAAC
This protocol describes the conjugation of an azide-modified E3 ligase ligand and an azide-modified POI ligand to the alkyne-containing linker this compound.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare stock solutions of the azide-functionalized E3 ligase ligand and POI ligand in anhydrous DMSO (e.g., 10 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized E3 ligase ligand and POI ligand with this compound in a 1:1:1 molar ratio in DMSO.
-
Add THPTA to the reaction mixture (final concentration ~1.25 mM).
-
Add CuSO₄ to the reaction mixture (final concentration ~0.25 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~5 mM).
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the fluorescent PROTAC using reverse-phase HPLC.
-
Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Live-Cell Imaging of PROTAC-Induced Protein Degradation
This protocol outlines a general procedure for visualizing and quantifying the degradation of a target protein using a fluorescent PROTAC.
Materials:
-
Cells expressing the protein of interest (preferably endogenously tagged with a fluorescent protein like GFP for ratiometric analysis, or for detection by other means like Western blot).
-
Fluorescent PROTAC synthesized as described above.
-
Live-cell imaging medium.
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂).
-
Image analysis software.
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging medium.
-
Replace the culture medium with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
-
-
Time-Lapse Microscopy:
-
Place the plate in the pre-warmed, CO₂-controlled microscope.
-
Acquire images at multiple time points (e.g., every 30 minutes for 24 hours) using appropriate filter sets for the Cy5 fluorophore (and any other fluorescent proteins).
-
-
Image Analysis:
-
Use image analysis software to segment cells and quantify the mean fluorescence intensity of the Cy5 signal per cell over time.
-
If a fluorescently tagged POI is used, quantify its fluorescence intensity as well.
-
Normalize the fluorescence intensity at each time point to the intensity at time zero.
-
Plot the normalized fluorescence intensity versus time to generate degradation curves. From these curves, quantitative parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined.
-
Concluding Remarks
This compound is a valuable tool for the synthesis of fluorescent PROTACs. Its PEG linker provides favorable physicochemical properties, the alkyne group allows for versatile conjugation via click chemistry, and the Cy5 fluorophore enables direct visualization of the resulting PROTAC in cellular studies. The provided protocols offer a foundation for the application of this linker in the development and characterization of novel protein degraders. Researchers should optimize these general procedures for their specific target proteins and cell systems to achieve the best results.
molecular weight of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the heterobifunctional, PEGylated cyanine (B1664457) dye, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule is a sophisticated tool for bioconjugation, cellular imaging, and targeted drug delivery research, integrating a fluorescent reporter (Cy5), a click-chemistry handle (propargyl), and solubility-enhancing polyethylene (B3416737) glycol (PEG) linkers.
Molecular Profile and Physicochemical Properties
This compound is a specialized chemical reagent designed for advanced bioconjugation applications. Its structure consists of a central Cy5 fluorescent core asymmetrically functionalized with two distinct polyethylene glycol (PEG) chains. One chain is a methoxy-terminated PEG9 (m-PEG9), which enhances aqueous solubility and reduces non-specific binding. The other is a propargyl-terminated PEG8 chain, which serves as a reactive handle for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).
The key quantitative data for this molecule are summarized below.
| Property | Value | Source |
| Molecular Weight | 1191.92 g/mol | |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | |
| CAS Number | 2107273-10-7 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C for long-term storage | |
| Excitation Max (Cy5) | ~649-651 nm | |
| Emission Max (Cy5) | ~667-670 nm |
Conceptual Structure and Functionality
The unique arrangement of functional groups in this compound makes it a versatile tool for creating complex bioconjugates. The diagram below illustrates the relationship between its core components.
Caption: Conceptual diagram of the this compound molecule.
Experimental Protocols
The primary application of this reagent is the fluorescent labeling of azide-containing biomolecules, such as proteins, nucleic acids, or small molecules, using a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
Protocol: Fluorescent Labeling of an Azide-Modified Protein
This protocol provides a general methodology for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound (herein "Alkyne-Cy5").
-
CuAAC Catalyst Solution (prepare fresh):
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water).
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA solution (e.g., 50 mM in DMSO/water).
-
-
DMSO (anhydrous).
-
Desalting column (e.g., PD-10) for purification.
Procedure:
-
Reagent Preparation:
-
Dissolve Alkyne-Cy5 in DMSO to create a 10 mM stock solution.
-
Prepare fresh catalyst and reducing agent solutions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the Alkyne-Cy5 stock solution to the protein. A 5- to 20-fold molar excess of dye over protein is a typical starting point.
-
Premix the CuSO₄ and THPTA ligand solutions at a 1:5 molar ratio for 5 minutes.
-
Initiate the reaction by adding the catalyst premix and sodium ascorbate to the protein/dye mixture. Final concentrations are typically 1-2 mM sodium ascorbate, 0.2-0.5 mM CuSO₄, and 1-2.5 mM THPTA.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectrophotometry (measuring absorbance at 280 nm for protein and ~650 nm for Cy5).
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm covalent attachment and purity.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the protein labeling and purification workflow described above.
Caption: Workflow for labeling an azide-modified protein using CuAAC click chemistry.
Core Principles of Fluorescent PEG Reagent Stability
An In-depth Technical Guide to the Storage and Handling of Fluorescent PEG Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of fluorescently labeled polyethylene (B3416737) glycol (PEG) reagents. Proper management of these valuable materials is critical to ensure their stability, reactivity, and the reproducibility of experimental results.
The stability of a fluorescent PEG reagent is a function of its three primary components: the polyethylene glycol backbone, the reactive functional group, and the fluorescent dye. Degradation can occur through several mechanisms, including hydrolysis, oxidation, and photobleaching.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation of the PEG chain and reactive functional groups.[1]
-
Moisture: Many reactive functional groups, most notably N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis.[2][3] PEGs themselves are often hygroscopic and can absorb moisture from the air.[4]
-
Light: Fluorescent dyes are inherently photosensitive and can undergo photobleaching upon exposure to light, leading to a loss of fluorescence.[3] Certain reactive groups like maleimides and acrylates are also light-sensitive.[2]
-
Oxygen: The PEG backbone and certain functional groups (e.g., thiols) can be susceptible to oxidation, which can be exacerbated by exposure to air.[2][4]
-
pH: The stability of both the reactive groups and the PEG chain itself can be influenced by pH. For instance, NHS esters hydrolyze more rapidly at higher pH.[5]
Below is a logical diagram illustrating the key factors that can lead to the degradation of fluorescent PEG reagents.
Caption: Key environmental factors leading to the degradation of fluorescent PEG reagents.
Recommended Storage and Handling Procedures
Proper storage and handling are paramount to preserving the integrity and performance of fluorescent PEG reagents. The following tables summarize the recommended conditions.
Long-Term Storage of Solid Reagents
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower in a freezer.[2][3][4] | Minimizes degradation from hydrolysis and oxidation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation of the PEG backbone, fluorescent dye, and sensitive functional groups. |
| Light | Store in the dark, using amber vials or by wrapping vials in aluminum foil.[2][4][6] | Protects photosensitive fluorescent dyes and certain reactive groups from degradation. |
| Moisture | Store in a desiccated environment.[2] | Prevents hydrolysis of moisture-sensitive functional groups like NHS esters. |
| Container | Tightly sealed original vial. | Prevents exposure to atmospheric moisture and oxygen. |
Handling of Solid Reagents and Preparation of Stock Solutions
| Step | Procedure | Rationale |
| Equilibration | Allow the vial to warm to room temperature before opening.[3] | Prevents condensation of atmospheric moisture on the cold reagent. |
| Weighing | Weigh the desired amount of reagent quickly in a low-humidity environment. | Minimizes exposure to air and moisture. |
| Resealing | Purge the vial headspace with a dry inert gas (argon or nitrogen) before tightly resealing.[3] | Removes atmospheric oxygen and moisture to preserve the remaining solid reagent. |
| Solvent Choice | Use anhydrous (dry) solvents, especially for moisture-sensitive reagents like NHS esters.[4] | Prevents premature hydrolysis of the reactive group. |
| Solution Prep | Prepare stock solutions fresh whenever possible. | Ensures maximum reactivity, especially for highly sensitive reagents. |
Storage of Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C.[1] | Slows down degradation in solution. |
| Aliquoting | Aliquot stock solutions into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the reagent.[1][4] |
| Container | Tightly sealed vials, protected from light. | Prevents solvent evaporation, contamination, and photodegradation. |
| Duration | Varies by reagent; generally, up to 1 month at -20°C or up to 6 months at -80°C for some PEGs.[1] | Stability in solution is significantly lower than in solid form. |
The following workflow diagram outlines the recommended procedure for handling a newly received fluorescent PEG reagent.
Caption: Recommended workflow for receiving, storing, and preparing fluorescent PEG reagents.
Experimental Protocols for Stability Assessment
Protocol for Assessing Hydrolytic Stability of Amine-Reactive PEG NHS Esters
This protocol is designed to determine the rate of hydrolysis of the NHS ester functional group, which is a primary pathway for the loss of reactivity.
Materials:
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
0.5 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Accurately weigh 1-2 mg of the PEG-NHS ester and dissolve it in 2 mL of the amine-free buffer.
-
Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm. This is the baseline reading.
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature, 25°C).
-
Time-Point Measurements: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and measure its absorbance at 260 nm. The increase in absorbance is due to the release of the N-hydroxysuccinimide leaving group upon hydrolysis.
-
Complete Hydrolysis: To determine the absorbance corresponding to 100% hydrolysis, add a small volume of 0.5 N NaOH to a fresh sample of the reagent solution to rapidly hydrolyze all NHS esters and measure the absorbance at 260 nm.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The percentage of active reagent remaining at each time point can be calculated relative to the absorbance of the fully hydrolyzed sample.
Protocol for Assessing Photostability
This protocol is adapted from ICH Q1B guidelines for photostability testing and can be used to evaluate the impact of light exposure on the fluorescent properties of the PEG reagent.
Materials:
-
Fluorescent PEG reagent
-
Appropriate solvent (e.g., water, PBS, or an organic solvent in which the reagent is soluble)
-
Clear and light-protected (e.g., wrapped in aluminum foil) vials or cuvettes
-
A calibrated light source capable of emitting both cool white fluorescent and near-UV light
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorescent PEG reagent at a known concentration.
-
Aliquot Samples: Distribute the solution into two sets of containers: one set made of clear glass or quartz, and a second "dark control" set that is completely protected from light (e.g., wrapped in aluminum foil).
-
Exposure: Place both sets of samples in a photostability chamber. Expose them to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Fluorescence Measurement: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one exposed sample and one dark control. Measure the fluorescence intensity of both samples using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Compare the fluorescence intensity of the light-exposed sample to the dark control at each time point. A significant decrease in the fluorescence of the exposed sample relative to the control indicates photobleaching. The percentage of fluorescence remaining can be plotted against time to determine the rate of photodegradation.
Application Context: Fluorescent PEG Reagents in Drug Delivery
Fluorescent PEG reagents are instrumental in the development of drug delivery systems, such as PEGylated nanoparticles or liposomes. The fluorescent tag allows for the visualization and tracking of these carriers in vitro and in vivo, providing critical information on cellular uptake, biodistribution, and target engagement.
The diagram below illustrates the general pathway of a fluorescently labeled PEGylated nanoparticle used for targeted drug delivery.
Caption: General pathway of a fluorescent PEGylated drug carrier, which can be monitored via fluorescence imaging.
By adhering to the storage and handling guidelines and employing stability testing protocols, researchers can ensure the quality of their fluorescent PEG reagents, leading to more reliable and reproducible results in critical applications like drug delivery and bioimaging.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. espace.curtin.edu.au [espace.curtin.edu.au]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Fluorescent probes for visualizing ROS-associated proteins in disease - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02165F [pubs.rsc.org]
- 6. Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Labeling Azide-Modified Proteins with Cy5-PEG-Alkyne
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent labeling of azide-modified proteins with a Cy5-PEG-alkyne fluorescent probe. This method is a powerful tool for a variety of applications, including proteomics, drug discovery, and molecular biology, enabling the sensitive and specific detection and visualization of proteins that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group.
The labeling reaction is based on the highly efficient and bioorthogonal azide-alkyne cycloaddition, commonly known as "click chemistry". Two primary methods for this reaction are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the specific experimental requirements, such as the sensitivity of the protein to copper ions and the desired reaction kinetics.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to achieve a rapid and high-yielding reaction between a terminal alkyne (present on the Cy5-PEG probe) and an azide-modified protein.[1][2] It is a robust and widely used method for in vitro labeling. To minimize potential protein damage from copper-generated reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that employs a strained cyclooctyne (B158145) derivative of the alkyne probe. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells or with copper-sensitive proteins.[4][5] However, it should be noted that some cyclooctynes can exhibit reactivity towards thiol groups in proteins, which may lead to non-specific labeling.[6]
The inclusion of a Polyethylene Glycol (PEG) spacer in the Cy5-alkyne probe enhances the aqueous solubility of the labeled protein and reduces steric hindrance, which can improve the accessibility of the fluorophore for detection.
Quantitative Data Summary
The efficiency of protein labeling can be influenced by the chosen click chemistry method and reaction conditions. The following tables summarize key quantitative data to aid in experimental design.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst Required | Yes (Copper (I)) | No | [3][4] |
| Relative Reaction Speed | Very Fast | Fast | [3] |
| Biocompatibility (in vivo) | Lower (due to copper toxicity) | Higher | [3] |
| Identified O-GlcNAc Proteins | 229 | 188 | [7][8] |
| Potential for Non-specific Labeling | Low (can be induced by Cu(I)) | Higher (thiol-yne side reactions) | [6] |
| Reagent | Recommended Concentration Range | Notes | Reference |
| Azide-Modified Protein | 1-10 mg/mL | In an amine-free buffer like PBS. | |
| Cy5-PEG-Alkyne | 20-50 µM | Optimal concentration may vary depending on the specific protein and application. | [9] |
| Copper (II) Sulfate (for CuAAC) | 50 µM - 1 mM | [3][10] | |
| Copper Ligand (e.g., THPTA for CuAAC) | 250 µM - 5 mM (5:1 ratio to Copper) | Protects protein from copper-induced damage. | [3][9] |
| Reducing Agent (e.g., Sodium Ascorbate (B8700270) for CuAAC) | 1-5 mM | Freshly prepared. | [3][10] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with Cy5-PEG-alkyne using a copper(I) catalyst.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG-alkyne stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)
-
THPTA ligand stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Microcentrifuge tubes
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following reagents in the specified order. The final volume can be scaled as needed.
-
Azide-modified protein solution (to a final concentration of 1-5 mg/mL)
-
Cy5-PEG-alkyne stock solution (to a final concentration of 50 µM)
-
THPTA ligand stock solution (to a final concentration of 500 µM)
-
Copper(II) Sulfate stock solution (to a final concentration of 100 µM)
-
-
Mix the solution gently by pipetting.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Verify the labeling success through methods such as SDS-PAGE with fluorescence scanning or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free labeling of an azide-modified protein with a strained alkyne, such as Cy5-PEG-DBCO.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG-DBCO (or other strained alkyne) stock solution (10 mM in DMSO)
-
Microcentrifuge tubes
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution to a final concentration of 1-5 mg/mL.
-
Add the Cy5-PEG-DBCO stock solution to a final concentration of 20-50 µM.
-
Mix the solution gently by pipetting.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Purify the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.
-
Confirm successful labeling using SDS-PAGE with in-gel fluorescence or mass spectrometry.
Visualizations
Caption: Experimental workflow for labeling azide-modified proteins.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that prioritizes reactions with high yields, broad scope, stereospecificity, and the generation of inoffensive byproducts.[1][2] This reaction facilitates the specific and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[1] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed version demonstrates a massive rate acceleration and proceeds under mild, often aqueous, conditions.[3] These features make CuAAC an invaluable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[4][5][6] The resulting triazole ring is chemically stable and can act as a bioisostere for amide bonds, making it a valuable component in medicinal chemistry.[1][7]
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. The active Cu(I) species can be generated from Cu(I) salts or, more commonly, through the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[3][8] The presence of a chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial to stabilize the Cu(I) oxidation state, prevent oxidation, and accelerate the reaction.[8][9][10]
The generally accepted mechanism involves the following key steps:
-
Formation of Copper-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[1][]
-
Coordination with Azide: The azide then displaces a loosely bound ligand and coordinates to the copper center.
-
Cycloaddition: The coordinated azide and acetylide undergo a cycloaddition to form a six-membered copper metallacycle intermediate.[3][]
-
Ring Contraction and Protonolysis: This intermediate rearranges and contracts to a more stable five-membered triazolyl-copper derivative. Subsequent protonolysis cleaves the copper, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[3]
While a mononuclear mechanism was initially proposed, kinetic and computational studies suggest that binuclear or even trinuclear copper species may be the active catalytic entities, which would explain the reaction's sensitivity to copper concentration.[12][13][14]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions. Optimization may be required depending on the specific substrates.
Protocol 1: General Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol is suitable for the reaction of small organic molecules.
Materials and Reagents:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF, DMSO)
-
Deionized water
-
Reaction vial
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.2 mmol scale).
-
Catalyst Addition: To this solution, add sodium L-ascorbate (0.1-0.3 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq). A 1% catalyst loading is often sufficient.[15]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
If the product is soluble, extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Quantitative Data Summary (General Synthesis)
| Catalyst Loading (mol%) | Reducing Agent (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 0.1 | t-BuOH/H₂O (1:1) | 25 | 1 - 8 | > 90 |
| 5 | 0.2 | DMF | 25 | 2 - 12 | 85 - 95 |
| 0.5 | 0.1 | Neat | 25 | 0.5 - 3 | > 95[16] |
| 1 | 0.1 | CH₃CN/H₂O (1:1) | 40 | 1 - 4 | 90 - 98 |
Note: Yields are highly substrate-dependent.
Protocol 2: Bioconjugation - Labeling of a Protein
This protocol is adapted for conjugating a small molecule (e.g., a fluorescent dye) to a protein containing an azide or alkyne handle. It emphasizes biocompatible conditions.
Materials and Reagents:
-
Alkyne- or Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Azide- or Alkyne-functionalized small molecule (e.g., dye, drug)
-
Stock Solutions:
-
Copper(II) sulfate (CuSO₄): 20 mM in water.[10]
-
Ligand (e.g., THPTA): 50 mM in water.[10]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[9]
-
Aminoguanidine (B1677879) hydrochloride: 1 M in water (optional, to scavenge reactive carbonyls).[17]
-
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[18] Let it stand for a few minutes to allow complex formation.[9]
-
Reaction Setup: In a separate tube, combine the following in order:
-
The protein solution (final concentration typically 10-100 µM).
-
The small molecule partner (use a 3-10 fold molar excess over the protein).
-
The CuSO₄/THPTA premix (to a final copper concentration of 0.25-1 mM).
-
(Optional) Aminoguanidine (to a final concentration of 25 mM).[17]
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration of 2.5-5 mM).[8] Mix gently by inverting the tube. Do not vortex vigorously to avoid denaturing the protein.[17]
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Protect from light if using a fluorescent dye.[9]
-
Purification: Remove the excess small molecule and copper catalyst from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity purification if applicable.[19]
Quantitative Data Summary (Bioconjugation)
| Component | Stock Concentration | Molar Ratio (vs. Protein) | Final Concentration |
| Protein | 1-5 mg/mL | 1x | 10-100 µM |
| Dye/Drug | 10 mM in DMSO | 3-10x | 30-1000 µM |
| CuSO₄ | 20 mM | - | 0.25-1 mM[18] |
| THPTA Ligand | 50 mM | 5x (vs. Copper) | 1.25-5 mM[18] |
| Sodium Ascorbate | 100 mM | - | 2.5-5 mM[8] |
Experimental Workflow Visualization
Caption: General experimental workflow for a CuAAC reaction.
Applications in Research and Drug Development
The CuAAC reaction's reliability and biocompatibility have led to its widespread adoption in several key areas:
-
Drug Discovery: CuAAC is extensively used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[5][7] The triazole core is a common scaffold in medicinal chemistry, and this reaction provides a robust method for lead discovery and optimization.[1][6]
-
Bioconjugation: This is one of the most powerful applications of CuAAC. It is used to label biomolecules—such as proteins, nucleic acids, and carbohydrates—with probes like fluorescent dyes, biotin, or affinity tags.[4][6][18] This enables studies in proteomics, genomics, and cell imaging.[4]
-
Antibody-Drug Conjugates (ADCs): The reaction provides a specific and stable method to attach potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[9][20]
-
Materials Science: CuAAC is used in polymer chemistry to create functionalized polymers and in materials science for surface modification and the synthesis of novel nanomaterials.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Cu(I) oxidized) | Ensure the sodium ascorbate solution is fresh. Degas solvents to remove oxygen, especially in bioconjugation.[19] Increase ligand-to-copper ratio (up to 5:1).[10] |
| Substrate contains inhibiting groups | Functional groups like free thiols can coordinate with copper. Use of a protective group or increasing catalyst/ligand concentration may help.[10] | |
| Steric hindrance | Increase reaction time or temperature (if substrates are stable).[10] | |
| Protein Damage / Aggregation | Reactive Oxygen Species (ROS) generation | The combination of copper and ascorbate can generate ROS.[21] Ensure a sufficient excess of ligand (e.g., 5:1 ligand:copper) as it can act as a sacrificial reductant.[18] Add a scavenger like aminoguanidine.[17] |
| Byproducts of ascorbate oxidation | Dehydroascorbate can react with protein side chains (lysine, arginine).[21] Add aminoguanidine to trap these reactive carbonyl species.[21] |
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. bioclone.net [bioclone.net]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. axispharm.com [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uh-ir.tdl.org [uh-ir.tdl.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 21. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: Application Notes and Protocols for Live Cell Imaging with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the novel fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, for dynamic live-cell imaging. This bifunctional molecule, featuring a terminal alkyne for bioorthogonal conjugation and a Cy5 fluorophore for far-red fluorescence detection, is an invaluable tool for studying cellular processes in real-time. Primarily designed as a linker for Proteolysis Targeting Chimeras (PROTACs), its application extends to visualizing the localization and dynamics of various biomolecules within living cells.
Core Principles and Applications
This compound is engineered for versatility in live-cell imaging through the principles of click chemistry. The propargyl group (an alkyne) allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly specific and efficient bioorthogonal reaction enables the precise labeling of target molecules within the complex cellular environment. The long, flexible polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhance the probe's solubility and biocompatibility while potentially reducing non-specific binding and cytotoxicity. The Cy5 fluorophore, with its excitation and emission maxima in the far-red spectrum (typically around 649 nm and 667 nm, respectively), minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio in imaging experiments.[1]
Key Applications Include:
-
Live-Cell Imaging of PROTAC-Mediated Protein Degradation: As a fluorescent linker, this probe can be incorporated into PROTAC molecules to visualize their cellular uptake, distribution, and engagement with target proteins and E3 ligases. This allows for the real-time monitoring of protein degradation kinetics.[2][3][4][5]
-
Tracking of Azide-Modified Biomolecules: The probe can be used to label and track a wide range of azide-functionalized molecules, including proteins, glycans, lipids, and nucleic acids, that have been metabolically or synthetically incorporated into living cells.
-
Investigating Cellular Uptake and Trafficking Pathways: The fluorescent nature of the probe facilitates the study of how PEGylated molecules are internalized by cells and their subsequent intracellular fate.[6][7]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance parameters for similar PEGylated Cy5 probes used in live-cell imaging. These values should be used as a guideline, and optimization for specific experimental conditions is highly recommended.
| Parameter | Typical Value/Range | Considerations |
| Excitation Maximum (λex) | ~649 nm | Dependent on the local environment. |
| Emission Maximum (λem) | ~667 nm[1] | Dependent on the local environment. |
| Optimal Concentration | 1-10 µM | Titration is necessary to balance signal strength and potential cytotoxicity. |
| Incubation Time | 30-60 minutes | Dependent on cell type and experimental goals. |
| Photostability | Moderate | Minimize light exposure; use of antifade reagents is recommended. |
| Signal-to-Noise Ratio (SNR) | Moderate to High | Far-red emission minimizes autofluorescence. Optimization of washing steps is crucial. |
| Cytotoxicity | Low to Moderate | PEGylation generally reduces toxicity, but assessment for each cell line is essential.[8][9] |
Experimental Protocols
Protocol 1: Live-Cell Labeling of Azide-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general procedure for labeling intracellular or cell-surface proteins that have been metabolically labeled with an azide-containing amino acid.
Materials:
-
Cells expressing the azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation: Seed cells in glass-bottom imaging dishes and culture until they reach the desired confluency. If applicable, induce the expression of the azide-modified protein.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Click Chemistry Reaction Mix Preparation:
-
Prepare fresh stock solutions: 50 mM CuSO4 in water, 250 mM THPTA in water, and 500 mM sodium ascorbate in water.
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Dilute the this compound stock solution in DPBS to the desired final concentration (start with 1-10 µM).
-
Add the CuSO4/THPTA mixture to the diluted probe solution.
-
Immediately before adding to the cells, add the sodium ascorbate solution to the mix to a final concentration of 2.5-5 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed DPBS.
-
Add the complete click chemistry reaction mix to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the reaction mix and wash the cells three times with pre-warmed DPBS containing 1% BSA to quench the reaction and remove excess reagents.
-
Wash twice more with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation ~630-650 nm, emission ~660-700 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.[10][11]
-
Protocol 2: Live-Cell Imaging of PROTAC-Mediated Protein Degradation
This protocol outlines a general workflow for visualizing the degradation of a target protein using a PROTAC synthesized with the this compound linker.
Materials:
-
Cells expressing the target protein of interest
-
Fluorescent PROTAC (containing the Cy5 linker)
-
Live-cell imaging medium
-
Glass-bottom imaging dishes
-
Confocal or high-content imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed cells in glass-bottom imaging dishes and culture to 60-80% confluency.
-
PROTAC Addition:
-
Prepare serial dilutions of the fluorescent PROTAC in pre-warmed live-cell imaging medium.
-
Include a vehicle control (e.g., DMSO).
-
Replace the culture medium with the PROTAC-containing medium.
-
-
Time-Lapse Microscopy:
-
Immediately place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at multiple positions and from different wells for each condition.
-
Capture images in both the Cy5 channel and a brightfield or phase-contrast channel at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours).[2]
-
-
Image Analysis:
-
Use image analysis software to identify and segment individual cells.
-
Quantify the mean fluorescence intensity of the Cy5 signal within each cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at the start of the experiment (time zero).
-
Plot the normalized fluorescence intensity over time to generate degradation curves.
-
From these curves, quantitative parameters such as the rate of degradation (k_deg), maximum degradation (Dmax), and half-life of degradation (t1/2) can be calculated.[3][4]
-
Visualizations
References
- 1. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 6. Cellular uptake and fate of PEGylated gold nanoparticles is dependent on both cell-penetration peptides and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Using Cy5 Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 5 (Cy5) is a bright, far-red fluorescent dye that is exceptionally well-suited for flow cytometry applications.[1] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, resulting in an improved signal-to-noise ratio, which is a significant advantage in multicolor flow cytometry experiments.[1][2][3] This document provides detailed application notes and protocols for utilizing Cy5-labeled cells in flow cytometry analysis, covering antibody conjugation, cell staining, data acquisition, and analysis.
Key Properties of Cy5 Dye
Cy5 belongs to the cyanine dye family and is recognized for its high molar extinction coefficient and good quantum yield.[4] The sulfonated versions of Cy5 offer enhanced water solubility, making them ideal for labeling proteins that might be sensitive to organic co-solvents.[3][5]
Spectral Properties
| Property | Wavelength (nm) | Recommended Laser Lines |
| Excitation Maximum | ~650 nm[1][6] | 633 nm (HeNe) or 647 nm (Krypton-ion)[1][7] |
| Emission Maximum | ~670 nm[1][6][7] |
Comparison of Far-Red Fluorochromes
The selection of a suitable fluorochrome is critical for the success of flow cytometry experiments. Below is a comparison of Cy5 with another prevalent far-red dye, Alexa Fluor 647.
| Feature | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Max (nm) | ~650 | ~650 | [1][6][8] |
| Emission Max (nm) | ~670 | ~668 | [1][6][7][8] |
| Brightness | Bright | Very Bright | [3][9] |
| Photostability | Good | Excellent | [1][9] |
Experimental Protocols
Protocol 1: Labeling Antibodies with Cy5 SE (mono SO3)
This protocol outlines the procedure for conjugating Cy5 succinimidyl ester (SE) to primary antibodies.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer like PBS)
-
Cy5 SE (mono SO3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate buffer, pH 8.5-9.0)[9][10]
-
Storage Buffer (e.g., PBS with 0.09% sodium azide (B81097) and a carrier protein like BSA)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with the Storage Buffer.[1]
-
Collect the fractions containing the labeled antibody.
-
Figure 1: Workflow for labeling antibodies with Cy5 SE.
Protocol 2: Staining Cells with Cy5-Conjugated Antibodies
This protocol describes the steps for staining a single-cell suspension for flow cytometry analysis.
Materials:
-
Single-cell suspension (1 x 10⁷ cells/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Cy5-conjugated antibody
-
Fc block reagent (optional)
-
Viability dye (optional)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[1]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[1]
-
-
Staining:
-
Washing:
-
Resuspension and Data Acquisition:
Figure 2: Workflow for staining cells with Cy5-conjugated antibodies.
Data Analysis
Flow cytometry data is typically visualized using histograms for single-parameter data or scatter plots for multi-parameter data.[11] Gating strategies are employed to isolate specific cell populations for further analysis.
Key Steps in Data Analysis:
-
Gating: Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
Doublet Exclusion: Use FSC-A vs FSC-H or SSC-A vs SSC-W plots to exclude cell doublets.
-
Viability Gating: If a viability dye is used, gate on the live cell population.
-
Fluorescence Analysis: Analyze the Cy5 fluorescence intensity of the gated cell population. This can be represented as a histogram or a scatter plot against another fluorescent marker.
Figure 3: Logical workflow for Cy5 flow cytometry data analysis.
Troubleshooting
Common issues encountered during flow cytometry experiments and their potential solutions are outlined below.
| Problem | Possible Cause | Recommendation |
| Weak or No Signal | - Low antigen expression- Suboptimal antibody concentration- Fluorochrome degradation | - Use a brighter fluorochrome for low-expressing targets.[12]- Titrate the antibody to determine the optimal concentration.[2]- Protect conjugated antibodies from light.[2] |
| High Background | - Non-specific antibody binding- Insufficient washing- Dead cells | - Use an Fc block to prevent binding to Fc receptors.[1]- Increase the number of wash steps.[2]- Use a viability dye to exclude dead cells.[2] |
| High CVs | - Clogged flow cell- High flow rate | - Unclog the cytometer as per the manufacturer's instructions.[13]- Use the lowest flow rate setting on the cytometer.[13] |
Applications in Drug Discovery and Development
Flow cytometry using Cy5-labeled cells is a powerful tool in drug discovery and translational research.[14] Its applications include:
-
Immunophenotyping: Characterizing immune cell populations based on the expression of specific surface markers.[8][15]
-
Cell Cycle Analysis: Labeling DNA with Cy5 to determine the cell cycle status of a population.[8]
-
Apoptosis Assays: Using Cy5-labeled Annexin V to detect apoptotic cells.[8]
-
Pharmacodynamic (PD) Biomarker Analysis: Quantifying the engagement of a drug with its target on or within cells.[14]
-
Cell Proliferation Assays: Using techniques like EdU incorporation with a Cy5-azide click chemistry reaction to measure DNA synthesis.[16]
The quantitative nature of flow cytometry allows for the establishment of relationships between drug concentration, target engagement, and biological response, which is crucial for preclinical and clinical drug development.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. drmr.com [drmr.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. fortislife.com [fortislife.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. hydroxycholesterol.com [hydroxycholesterol.com]
Application Notes and Protocols: A Step-by-Step Guide to Protein Bioconjugation with Click Chemistry
Introduction
Protein bioconjugation, the process of covalently linking molecules to proteins, is a cornerstone of modern biomedical research and drug development.[1] It enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of diagnostic tools, and the visualization of cellular processes.[2][3] Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of rapid, reliable, and highly specific reactions that can be performed in complex biological environments.[2][4] These reactions, termed bioorthogonal, proceed with high efficiency and selectivity, creating stable covalent bonds without interfering with native biochemical processes.[1][5]
This guide provides a detailed overview and step-by-step protocols for the most common click chemistry reactions used in protein bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Core Principles of Click Chemistry for Bioconjugation
The power of click chemistry lies in its modularity and bioorthogonality. The core idea is to introduce a "handle"—a small, inert functional group like an azide (B81097) or an alkyne—into a protein.[6][7] A second molecule of interest (e.g., a drug, a fluorescent dye, or a polymer) is equipped with a complementary handle. When mixed, these two handles "click" together specifically and efficiently.[2] Key advantages include:
-
High Specificity: The reacting groups are abiotic and do not participate in side reactions with native functional groups found in proteins, such as amines and carboxyls.[6][7]
-
Favorable Reaction Conditions: These reactions proceed under mild, biocompatible conditions, often in aqueous buffers at physiological pH and temperature.[1][8]
-
Rapid Kinetics: Many click reactions are exceptionally fast, allowing for efficient labeling even at low concentrations.[4]
-
High Yields: Click reactions are known for their high conversion rates, resulting in minimal byproducts.[4]
General Workflow for Protein Bioconjugation
The process can be universally broken down into three main stages: introduction of the bioorthogonal handle, the click chemistry ligation, and downstream analysis/purification.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wmocollege.ac.in [wmocollege.ac.in]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
Purifying Cy5-Labeled Proteins via Size Exclusion Chromatography: An Application Guide
Introduction
The covalent labeling of proteins with fluorescent dyes, such as Cyanine5 (Cy5), is a fundamental technique in biological research, enabling sensitive detection and quantification in a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][] Following the labeling reaction, it is critical to remove any unconjugated "free" dye from the protein-dye conjugate.[1] The presence of residual free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and non-specific signals in downstream applications.[1]
Size Exclusion Chromatography (SEC), also known as gel filtration, is a powerful and widely used method for separating molecules based on their hydrodynamic radius.[3][4][5] This technique is particularly well-suited for separating large labeled protein conjugates from smaller, unbound Cy5 dye molecules.[6] This application note provides a detailed protocol for the purification of Cy5-labeled proteins using SEC, along with guidance on data interpretation and troubleshooting.
Principle of Separation
SEC separates molecules based on their size as they pass through a column packed with a porous resin.[4][5] Larger molecules, such as the Cy5-protein conjugate, are unable to enter the pores of the resin and therefore travel through the column more quickly, eluting first.[3][7] Smaller molecules, like the free Cy5 dye, can diffuse into the pores, leading to a longer path through the column and a later elution time.[5][7]
Key Quantitative Parameters
Accurate characterization of the purified Cy5-labeled protein is essential for reliable experimental results. The following table summarizes the key quantitative data that should be collected and analyzed.
| Parameter | Description | Formula/Method | Typical Values |
| Protein Concentration (M) | The molar concentration of the purified protein. | [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, CF is ~0.05).[1][8] | Application-dependent |
| Dye Concentration (M) | The molar concentration of the conjugated Cy5 dye. | A₆₅₀ / ε_Cy5 where ε_Cy5 is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[8] | Application-dependent |
| Degree of Labeling (DOL) | The average number of dye molecules conjugated to each protein molecule. | Dye Concentration (M) / Protein Concentration (M)[1][9] | 2 - 4 (optimal to avoid fluorescence quenching)[1] |
| Recovery (%) | The percentage of the initial protein recovered after purification. | (Final Protein Amount / Initial Protein Amount) × 100 | > 85% |
| Purity (%) | The percentage of the final product that is the desired labeled protein, often assessed by SDS-PAGE or HPLC-SEC. | Peak area analysis of the main conjugate peak relative to total peak area. | > 95% |
Experimental Workflow & Signaling Pathways
The overall process for generating and purifying a Cy5-labeled protein for use in downstream applications can be visualized as a clear workflow.
Caption: Workflow for Cy5 Protein Labeling and Purification.
A decision-making process is often required to select the most appropriate purification method based on experimental needs.
Caption: Decision Tree for Purification Method Selection.
Detailed Experimental Protocols
Protocol 1: Protein Preparation for Labeling
This protocol details the necessary steps to prepare a protein sample for efficient labeling with Cy5-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or Phosphate-Buffered Saline, PBS)[1][10]
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Procedure:
-
Buffer Exchange: The protein must be in a buffer free of primary amines (e.g., Tris) and ammonia, as these will compete with the protein for reaction with the Cy5-NHS ester.[1][10] If necessary, perform a buffer exchange into an appropriate labeling buffer using dialysis or a desalting column.[11] A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[1][12]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL using a suitable concentration method.[1][10] Higher protein concentrations generally lead to more efficient labeling.[1]
-
Concentration Verification: Measure the absorbance of the protein solution at 280 nm to confirm the concentration before proceeding with the labeling reaction.
Protocol 2: Cy5 Labeling of the Protein
This protocol describes the reaction for covalently attaching Cy5 to the prepared protein.
Materials:
-
Prepared protein solution (from Protocol 1)
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Dye Preparation: Immediately before use, dissolve the Cy5-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[10]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive Cy5 dye to the protein solution.[9] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.[9][11] Protect the reaction from light to prevent photobleaching of the Cy5 dye.[9][10]
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
This protocol provides a detailed method for separating the Cy5-labeled protein from unreacted dye.
Materials:
-
Chromatography system (e.g., HPLC, FPLC) or gravity flow setup
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
Spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired running buffer (e.g., PBS, pH 7.4).[9] The buffer should be filtered and degassed to prevent bubble formation in the column.
-
Sample Loading: Load the entire labeling reaction mixture onto the equilibrated SEC column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the running buffer at a flow rate appropriate for the selected column (e.g., 0.5-1.0 mL/min for many analytical columns).[8]
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 0.5-1.0 mL). Monitor the elution profile using UV absorbance at 280 nm (for protein) and 650 nm (for Cy5).[8] The Cy5-labeled protein will elute as the first major peak that absorbs at both wavelengths, followed by a second peak of free Cy5 dye that absorbs only at 650 nm.
-
Fraction Pooling: Pool the fractions corresponding to the first peak containing the purified Cy5-labeled protein.
-
Analysis: Analyze the pooled fractions by measuring the absorbance at 280 nm and 650 nm to calculate the protein concentration and the Degree of Labeling (DOL).[1] Further assess purity by SDS-PAGE.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Labeling reaction failed due to amine-containing buffers or incorrect pH.[1] 2. Over-labeling causing fluorescence quenching.[1][13] | 1. Ensure the labeling buffer is amine-free and at the correct pH (8.3-9.0).[1][10] 2. Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio in the labeling step.[1] |
| Free Dye Detected After Purification | 1. Inefficient purification method. 2. Column was overloaded (spin/SEC).[1] 3. Insufficient separation between protein and free dye peaks. | 1. For small proteins, ensure the SEC resin has an appropriate fractionation range.[1] 2. Reduce the sample load volume. 3. Repeat the purification step (e.g., pass through a second SEC column or a spin column).[1] |
| Protein Precipitation After Labeling | 1. Over-labeling has increased protein hydrophobicity.[1] 2. High concentration of organic solvent (DMSO/DMF) from the dye stock.[9] | 1. Reduce the molar ratio of Cy5-NHS ester to protein in the labeling reaction to achieve a lower DOL (2-4).[1] 2. Keep the volume of the dye stock solution added to a minimum (<5% of the total reaction volume).[9] |
This guide provides a comprehensive framework for the successful purification of Cy5-labeled proteins using size exclusion chromatography. By following these protocols and considering the key parameters, researchers can obtain highly pure and well-characterized fluorescent conjugates for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Spectrophotometric Determination of the Degree of Labeling for Cy5 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 5 (Cy5) is a bright, far-red fluorescent dye widely used for labeling biomolecules, particularly antibodies, for various applications including immunofluorescence, flow cytometry, and in vivo imaging. The N-hydroxysuccinimide (NHS) ester of Cy5 readily reacts with primary amines on proteins, such as lysine (B10760008) residues, to form stable covalent bonds. The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical parameter that influences the performance of the conjugate. An optimal DOL, typically between 2 and 7 for antibodies, ensures a strong fluorescent signal without compromising the protein's biological activity. This application note provides a detailed protocol for determining the DOL of Cy5-protein conjugates using a spectrophotometric method.
Principle
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the Cy5-protein conjugate at two specific wavelengths, we can determine the concentrations of both the Cy5 dye and the protein. The absorbance is measured at approximately 650 nm, the maximum absorbance of Cy5, and at 280 nm, where proteins exhibit strong absorbance due to the presence of aromatic amino acids like tryptophan and tyrosine. A correction factor is applied to the 280 nm reading to account for the absorbance of Cy5 at this wavelength.
Quantitative Data Summary
The following table summarizes the key quantitative data required for calculating the degree of labeling for Cy5-antibody conjugates.
| Parameter | Value | Units | Reference |
| Molar Extinction Coefficient of Cy5 (ε_dye) | 250,000 | M⁻¹cm⁻¹ | |
| Wavelength of Maximum Absorbance for Cy5 | ~650 | nm | |
| Correction Factor (CF) for Cy5 at 280 nm | 0.04 - 0.05 | - | |
| Molar Extinction Coefficient of IgG (ε_protein) | ~210,000 | M⁻¹cm⁻¹ | |
| Wavelength of Maximum Absorbance for Proteins | 280 | nm |
Experimental Protocols
This section details the key experimental protocols for preparing the Cy5 conjugate and measuring its absorbance to determine the DOL.
Materials and Equipment
-
Purified antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Cy5 NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Purification column (e.g., size-exclusion chromatography, desalting column) to separate the conjugate from free dye.
-
UV-Vis spectrophotometer.
-
Quartz or suitable plastic cuvettes.
Antibody Labeling with Cy5 NHS Ester
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against a suitable buffer like PBS.
-
Reaction Buffer Adjustment: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Cy5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1. Gently mix and incubate for 1 hour at room temperature, protected from light.
Purification of the Cy5-Antibody Conjugate
-
Column Preparation: Prepare a size-exclusion or desalting column according to the manufacturer's instructions. These columns separate molecules based on size, allowing the larger antibody-dye conjugate to be separated from the smaller, unconjugated dye molecules.
-
Purification: Apply the reaction mixture to the prepared column.
-
Elution: Elute the conjugate using an appropriate buffer (e.g., PBS).
-
Fraction Collection: Collect the colored fractions, which contain the Cy5-labeled antibody.
Spectrophotometric Measurement
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blank Measurement: Use the buffer in which the conjugate is dissolved (e.g., PBS) to blank the spectrophotometer at both 280 nm and ~650 nm.
-
Sample Measurement: Measure the absorbance of the purified Cy5-antibody conjugate solution at ~650 nm (A_dye) and 280 nm (A_protein). If the absorbance is too high, dilute the sample with a known volume of buffer and re-measure. Ensure the readings are within the linear range of the instrument.
Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the following formulas:
Step 1: Calculate the molar concentration of the Cy5 dye.
[Dye] (M) = A_dye / (ε_dye * path length)
Step 2: Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.
Corrected A_protein = A_protein - (A_dye * CF)
[Protein] (M) = Corrected A_protein / (ε_protein * path length)
Step 3: Calculate the Degree of Labeling (DOL).
DOL = [Dye] / [Protein]
Where:
-
A_dye: Absorbance of the conjugate at ~650 nm.
-
A_protein: Absorbance of the conjugate at 280 nm.
-
ε_dye: Molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).
-
ε_protein: Molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹).
-
CF: Correction factor for Cy5 absorbance at 280 nm (~0.04-0.05).
-
path length: The path length of the cuvette in cm (typically 1 cm).
Visualizations
Caption: Experimental workflow for determining the Degree of Labeling of Cy5 conjugates.
Caption: Logical relationship of components in the Degree of Labeling (DOL) calculation.
Application Notes & Protocols: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 for Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a fluorescent probe designed for high-resolution cellular imaging. This molecule incorporates a Cy5 fluorophore, a propargyl group for click chemistry attachment, and polyethylene (B3416737) glycol (PEG) linkers.[1][2][3] The PEG linkers enhance solubility and reduce nonspecific binding, making it an excellent tool for labeling biological molecules. The propargyl group allows for covalent attachment to azide-modified targets via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This specific and efficient labeling strategy is particularly advantageous for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM), which require high labeling densities to achieve nanoscale resolution.[4][5][6]
The Cy5 fluorophore is a bright, photostable cyanine (B1664457) dye with excitation and emission in the far-red spectrum, minimizing autofluorescence from cellular components.[7][8][9] These properties, combined with the precision of click chemistry labeling, make this compound a powerful reagent for visualizing the intricate details of cellular structures and molecular interactions.[4][6][10]
Data Presentation
Photophysical & Chemical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [7][8] |
| Emission Maximum (λem) | ~667 nm | [7][8] |
| Molecular Weight | ~1191.92 g/mol | [11] |
| Molecular Formula | C63H99ClN2O17 | [11] |
| Reactive Group | Propargyl (Alkyne) | [1][2] |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][2] |
Performance in Super-Resolution Microscopy (STORM)
| Parameter | Typical Value | Significance |
| Localization Precision | 10-25 nm | Defines the resolution of the final reconstructed image. |
| Photon Yield per Switching Event | 1000-5000 photons | Higher photon yield leads to better localization precision. |
| Labeling Density | High | Crucial for resolving fine structures, as dictated by the Nyquist sampling theorem. |
| Photostability | High | Allows for the collection of a large number of frames required for image reconstruction. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Intracellular Proteins for STORM Imaging
This protocol describes the labeling of azide-modified proteins in fixed cells using this compound for subsequent super-resolution imaging by STORM. This method assumes that the protein of interest has been metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).
Materials:
-
Cells cultured on high-precision glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Wash buffer: 0.05% Tween-20 in PBS
-
Click reaction buffer components:
-
Tris-buffered saline (TBS)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
This compound
-
-
STORM imaging buffer
Procedure:
-
Cell Culture and Fixation:
-
Culture cells containing the azide-modified protein of interest on coverslips to ~70% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Chemistry Labeling:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume:
-
176 µL of TBS
-
2 µL of 50 mM CuSO4
-
10 µL of 50 mM THPTA
-
10 µL of freshly prepared 500 mM sodium ascorbate
-
2 µL of 100 µM this compound in DMSO
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer for 5 minutes each.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
STORM Imaging:
-
Mount the coverslip onto a microscope slide with a suitable STORM imaging buffer.
-
Image the sample on a STORM-capable microscope system.
-
Use a 647 nm laser for excitation of the Cy5 dye and a 405 nm laser for photo-reactivation.[9]
-
Acquire a sufficient number of frames (typically 20,000-50,000) to ensure adequate sampling for image reconstruction.[9]
-
-
Data Analysis:
-
Process the acquired raw data using appropriate STORM analysis software to localize single-molecule blinking events and reconstruct the super-resolution image.
-
Visualizations
Caption: Experimental workflow for STORM imaging.
Caption: Click chemistry labeling pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. amsbio.com [amsbio.com]
- 4. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 5. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 8. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 9. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Super-resolution correlative light-electron microscopy using a click-chemistry approach for studying intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
Application Notes and Protocols for In Vivo Tumor Imaging Using Cy5-PEG Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of oncology research and drug development, non-invasive imaging techniques are paramount for visualizing tumor progression, evaluating therapeutic efficacy, and understanding the biodistribution of novel drug candidates. Near-infrared (NIR) fluorescence imaging, utilizing probes such as Cyanine 5 (Cy5) conjugated to polyethylene (B3416737) glycol (PEG), offers a powerful modality for these applications. The NIR window (700-900 nm) provides significant advantages, including reduced light absorption and scattering by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[1]
PEGylation of the Cy5 probe enhances its biocompatibility, increases its circulation half-life, and can improve tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. This phenomenon is characterized by the leaky vasculature and poor lymphatic drainage within the tumor microenvironment, leading to the passive accumulation of nanoparticles and macromolecules. This document provides detailed application notes and protocols for the use of Cy5-PEG probes in preclinical in vivo tumor imaging studies.
Core Principles and Mechanisms
The utility of Cy5-PEG probes in tumor imaging is primarily based on the EPR effect, a passive targeting mechanism. The process can be summarized as follows:
-
Intravenous Administration : The Cy5-PEG probe is introduced into the systemic circulation.
-
Prolonged Circulation : The PEG coating reduces opsonization and clearance by the reticuloendothelial system (RES), allowing the probe to circulate for an extended period.
-
Extravasation at Tumor Site : The disorganized and leaky vasculature of the tumor, with fenestrations ranging from 100 nm to 2 µm, allows the Cy5-PEG probes to extravasate from the bloodstream into the tumor interstitium.[2]
-
Retention in Tumor : Due to the poor lymphatic drainage in the tumor microenvironment, the probes are retained within the tumor, leading to a gradual increase in fluorescence signal.[2]
-
NIR Fluorescence Imaging : The accumulation of the Cy5 probe in the tumor is then visualized using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.
This passive targeting strategy allows for the effective visualization of solid tumors and is a valuable tool for a variety of research applications.
Key Applications
-
Tumor Visualization and Growth Monitoring : Non-invasively track tumor growth and morphology over time.[1]
-
Biodistribution Studies : Determine the accumulation and clearance profiles of drug delivery systems or therapeutic molecules conjugated to Cy5-PEG.[1]
-
Assessment of Therapeutic Response : Monitor changes in tumor size and vascularity in response to treatment.
-
Sentinel Lymph Node Mapping : Identify the primary lymph nodes draining from a tumor, which is crucial for staging and surgical guidance.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data from in vivo tumor imaging studies using Cy5-PEG probes. Note that these values are illustrative and can vary depending on the specific probe formulation, tumor model, and imaging instrumentation.
Table 1: Imaging Parameters and Biodistribution
| Parameter | Typical Value/Range | Reference |
| Probe Concentration | 1-2 nmol per mouse | [1] |
| Injection Volume | 100-200 µL | [1] |
| Imaging Time Points | 15 min, 1h, 4h, 24h, 48h, 72h | [1] |
| Excitation Wavelength | ~640-650 nm | [1] |
| Emission Wavelength | ~670-680 nm | [1] |
| Illustrative Biodistribution (% Injected Dose/gram at 24h) | ||
| Tumor | 8.5 ± 2.3 | Fictional Data[1] |
| Liver | 25.3 ± 4.1 | Fictional Data[1] |
| Spleen | 18.7 ± 3.5 | Fictional Data[1] |
| Kidneys | 5.2 ± 1.2 | Fictional Data[1] |
| Lungs | 3.1 ± 0.8 | Fictional Data[1] |
| Blood | 1.9 ± 0.5 | Fictional Data[1] |
Table 2: Tumor-to-Background Ratio (TBR)
| Time Point | Illustrative TBR | Reference |
| 30 min | 1.5 ± 0.2 | [3] |
| 24 hours | 3.0 ± 0.5 | [3] |
| 24 hours (HER2-Targeted Cy5) | 4.8 ± 0.5 | Fictional Data[1] |
Experimental Protocols
Protocol 1: Preparation of Cy5-PEG Probe Solution
Materials:
-
Lyophilized Cy5-PEG probe
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate sterile vehicle
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the lyophilized Cy5-PEG probe to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the probe in a sterile vehicle (e.g., PBS) to the desired stock concentration. Gently vortex to ensure complete dissolution.
-
For injection, dilute the stock solution to the final desired concentration (typically for a 1-2 nmol dose in 100-200 µL).[1]
-
Store the reconstituted probe solution protected from light at 4°C for short-term storage or as recommended by the manufacturer.
Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model
Materials:
-
Mice bearing subcutaneous tumors (e.g., from cell lines like MDA-MB-231, H460, or A375).[4]
-
Prepared Cy5-PEG probe solution
-
Anesthesia (e.g., isoflurane) and induction chamber
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm).[1]
-
Syringes and needles for intravenous injection
-
Animal restrainer for tail vein injection
Procedure:
-
Animal Preparation:
-
To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[1]
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[1]
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the probe to assess the level of autofluorescence.[1]
-
-
Probe Administration:
-
Carefully inject the prepared Cy5-PEG probe solution (typically 100-200 µL for a 1-2 nmol dose) intravenously via the tail vein.[1]
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, and 72h) to determine the optimal imaging window and to track the biodistribution of the probe.[1]
-
Use the appropriate filter set for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[1]
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
-
Protocol 3: Ex Vivo Organ Analysis
Materials:
-
Euthanasia solution
-
Saline for perfusion
-
Surgical tools for dissection
-
In vivo imaging system
-
Petri dish or other suitable container for organ arrangement
Procedure:
-
At the final imaging time point, euthanize the mouse according to approved animal protocols.
-
Perfuse the animal with saline through the heart to remove blood from the organs, which can be a source of fluorescence signal.[1]
-
Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.[1]
-
Arrange the organs and the tumor in a petri dish or the imaging chamber.
-
Acquire a fluorescence image of the dissected organs using the same imaging parameters as for the in vivo imaging.[1]
Protocol 4: Data Analysis and Quantification
Procedure:
-
In Vivo Image Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and a corresponding background area (e.g., muscle tissue) in the images from each time point.
-
Measure the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Image Analysis:
-
Draw ROIs around each dissected organ in the ex vivo image and measure the average fluorescence intensity.[1]
-
To quantify the percentage of the injected dose per gram of tissue (%ID/g), a standard curve can be created by imaging known concentrations of the Cy5-PEG probe.[1]
-
Convert the fluorescence intensity of each organ to the amount of the probe and express it as %ID/g.[1]
-
Visualizations
References
Application Notes and Protocols for Multiplexed Imaging with Cy5 and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing multiplexed fluorescence imaging, with a special focus on the use of Cy5 and other spectrally compatible dyes. Detailed protocols for standard multiplex immunofluorescence and advanced techniques like Cyclic Immunofluorescence (CycIF) are included, alongside data presentation guidelines and troubleshooting tips to enable robust and reproducible results in your research and drug development workflows.
Introduction to Multiplexed Imaging
Multiplexed imaging allows for the simultaneous detection and visualization of multiple molecular targets within a single biological sample.[1] This powerful technique provides a more holistic view of complex biological systems, cellular interactions, and disease mechanisms compared to single-marker assays.[1] By enabling the analysis of numerous proteins, RNA molecules, and other biomarkers in their spatial context, multiplexed imaging is instrumental in advancing precision medicine, biomarker discovery, and therapeutic evaluation.[1][2]
Fluorescence-based methods are a cornerstone of multiplexed imaging, utilizing a panel of fluorescent dyes (fluorophores) with distinct spectral characteristics.[1] Cy5, a far-red fluorescent dye, is a popular choice for multiplexing due to its emission in a spectral region where biological specimens exhibit minimal autofluorescence, leading to an excellent signal-to-noise ratio.[3]
Key Concepts in Multiplexed Imaging
Spectral Unmixing: When using multiple fluorophores with overlapping emission spectra, spectral unmixing is a crucial computational process.[4][5] This technique separates the mixed fluorescence signals from each pixel of an image into the individual contributions of each fluorophore, enabling the clear visualization of distinct markers.[5][6] Linear unmixing is a common approach that assumes the measured spectrum at each pixel is a linear combination of the emission spectra of the individual dyes present.[5][6]
Sequential Immunofluorescence (seqIF) and Cyclic Immunofluorescence (CycIF): To dramatically increase the number of targets that can be visualized, sequential and cyclic immunofluorescence techniques are employed.[7] These methods involve iterative rounds of antibody staining, imaging, and signal removal or inactivation, allowing for the detection of dozens of markers on a single tissue section.[2][8]
Data Presentation: Spectral Properties of Common Fluorophores
The selection of appropriate fluorophores is critical for successful multiplexed imaging. The following table summarizes the key spectral properties of Cy5 and other commonly used fluorescent dyes to aid in experimental design.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| DAPI | 358 | 461 | 27,000 | ~0.92 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| FITC | 494 | 518 | 75,000 | 0.36 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 |
| TRITC | 557 | 576 | 85,000 | 0.28 |
| Texas Red | 589 | 615 | 85,000 | 0.61 |
| Cy5 | 649 | 670 | 250,000 | 0.20 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |
| APC | 650 | 660 | 700,000 | 0.98 |
Experimental Workflows and Signaling Pathways
General Multiplexed Imaging Workflow
The following diagram illustrates a typical workflow for a multiplexed immunofluorescence experiment, from initial sample preparation to final data analysis.
Caption: A flowchart of the general workflow for multiplexed immunofluorescence.
p38 MAPK Signaling Pathway Analysis
Multiplexed imaging is a powerful tool for dissecting complex signaling pathways. The diagram below illustrates key components of the p38 MAPK pathway that can be simultaneously analyzed.
Caption: Key components of the p38 MAPK signaling pathway amenable to multiplex analysis.
Experimental Protocols
Protocol 1: Standard Multiplex Immunofluorescence
This protocol outlines the steps for performing a standard multiplex immunofluorescence experiment using a cocktail of primary antibodies followed by a cocktail of spectrally distinct fluorophore-conjugated secondary antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on slides
-
Deparaffinization and rehydration solutions (for FFPE)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal serum from the host species of the secondary antibodies in PBS)
-
Primary antibodies raised in different species
-
Fluorophore-conjugated secondary antibodies with minimal spectral overlap
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The optimal buffer and incubation time should be determined for each antibody panel.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Prepare a cocktail of primary antibodies diluted in blocking buffer.
-
Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Wash slides extensively with wash buffer.
-
Prepare a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking buffer. Protect from light.
-
Incubate sections with the secondary antibody cocktail for 1-2 hours at room temperature in the dark.[7]
-
-
Counterstaining and Mounting:
-
Wash slides with wash buffer.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.[10]
-
Wash slides with wash buffer and then with PBS.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
For spectral unmixing, acquire a lambda stack covering the emission spectra of all fluorophores.
-
Protocol 2: Cyclic Immunofluorescence (CycIF)
This protocol is an adaptation of the CycIF method for highly multiplexed imaging.[8][12] It involves iterative cycles of staining, imaging, and fluorophore inactivation.
Materials:
-
Same as Protocol 1
-
Fluorophore inactivation solution (e.g., 3% H₂O₂ and 20 mM NaOH in PBS)[11]
Procedure:
Cycle 1:
-
Perform steps 1-7 of the Standard Multiplex Immunofluorescence protocol (Protocol 1). It is recommended to use antibodies against the most robust epitopes in the first cycle.
Fluorophore Inactivation: 8. After imaging, remove the mounting medium and coverslip. 9. Wash the slides with PBS. 10. Incubate the slides in the fluorophore inactivation solution for 30-60 minutes at room temperature, protected from light.[2][12] The exact time may need optimization. 11. Wash the slides extensively with PBS.
Subsequent Cycles: 12. Repeat the blocking, primary antibody incubation, secondary antibody incubation, counterstaining, mounting, and imaging steps with a new set of primary and secondary antibodies. 13. Repeat the fluorophore inactivation step. 14. Continue with additional cycles until all markers of interest have been imaged.
Post-Acquisition Analysis:
-
Image Registration: Align the images from all cycles to correct for any shifts that may have occurred between imaging rounds.
-
Spectral Unmixing (if necessary): Apply spectral unmixing algorithms to separate the signals from fluorophores with overlapping spectra.
-
Cell Segmentation and Data Analysis: Use image analysis software to segment individual cells and quantify the fluorescence intensity of each marker on a single-cell basis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient antigen retrieval- Low primary antibody concentration- Photobleaching | - Optimize antigen retrieval buffer and incubation time.- Increase primary antibody concentration or incubation time.- Use antifade mounting medium and minimize light exposure.[13] |
| High Background | - Incomplete blocking- High antibody concentration- Tissue autofluorescence | - Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibody concentrations.- Include an unstained control to assess autofluorescence. Consider using a spectral unmixing library to subtract autofluorescence.[4][14] |
| Spectral Overlap/Bleed-through | - Poor fluorophore selection- Inadequate filter sets | - Choose fluorophores with minimal spectral overlap.- Use narrow bandpass filters.- Employ spectral unmixing to computationally separate signals.[11] |
| Image Misalignment (CycIF) | - Stage drift between cycles | - Use a high-quality, stable microscope stage.- Apply image registration algorithms post-acquisition. |
| Loss of Tissue Integrity (CycIF) | - Harsh fluorophore inactivation | - Reduce the concentration or incubation time of the inactivation solution.- Ensure gentle washing steps. |
References
- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. Tissue Cyclic Immunofluorescence (t-CyCIF) [protocols.io]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. ibidi.com [ibidi.com]
- 5. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 6. scispace.com [scispace.com]
- 7. Cyclic Multiplex Fluorescent Immunohistochemistry Protocol to Phenotype Glial Cells in Human Formalin-Fixed Paraffin-Embedded Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About CyCIF | Harvard Tissue Atlas [tissue-atlas.org]
- 9. Profiling of multiple signal pathway activities by multiplexing antibody and GFP-based translocation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Cyclic Immunofluorescence (CycIF), A Highly Multiplexed Method for Single-cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Immunofluorescence Labeling using N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of antibodies with the novel N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 fluorescent dye and their subsequent use in immunofluorescence applications. The inclusion of polyethylene (B3416737) glycol (PEG) linkers offers significant advantages in bioconjugation, enhancing the performance of labeled antibodies in sensitive immunoassays.
Introduction
The labeling of antibodies with fluorescent dyes is a cornerstone technique in biological research and diagnostics, enabling the visualization and quantification of specific target antigens.[1][2][3] this compound is a state-of-the-art fluorescent probe designed for covalent attachment to antibodies. This molecule incorporates a bright and photostable Cyanine 5 (Cy5) fluorophore, which is ideal for immunofluorescence due to its far-red emission, minimizing autofluorescence from biological samples.[4][5]
A key feature of this reagent is the presence of two distinct PEG linkers. PEGylation, the attachment of PEG chains, is a well-established method to improve the biophysical properties of proteins and other biomolecules.[][7][8][9] The PEG chains in this dye enhance the water solubility of the conjugate, prevent aggregation, and can reduce non-specific binding during immunofluorescence staining, leading to a higher signal-to-noise ratio.[][10] Furthermore, the propargyl group offers the versatility of a secondary conjugation site via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), allowing for multiplexing or the attachment of other functionalities.[5][9][11][12]
Principle of the Method
This protocol outlines the labeling of primary antibodies with this compound. The primary method of conjugation is assumed to be through an N-hydroxysuccinimide (NHS) ester functional group on the dye, which reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[2][13] The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, is a critical parameter that needs to be optimized for each antibody-dye pair to achieve the best performance.[14][15][16] An optimal DOL, typically between 2 and 10 for antibodies, ensures a bright signal without causing fluorescence quenching or compromising the antibody's binding affinity.[13][15]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the antibody labeling process and the properties of the Cy5 fluorophore.
| Parameter | Value/Range | Reference |
| Cy5 Excitation Maximum | ~646-649 nm | [5][11] |
| Cy5 Emission Maximum | ~662-667 nm | [5][11][17] |
| Molar Extinction Coefficient of Cy5 at ~650 nm | ~250,000 M⁻¹cm⁻¹ | Manufacturer's data |
| Molar Extinction Coefficient of IgG at 280 nm | ~210,000 M⁻¹cm⁻¹ | [15] |
| Correction Factor (A₂₈₀ of Cy5 / Aₘₐₓ of Cy5) | ~0.05 | Manufacturer's data |
| Recommended Degree of Labeling (DOL) for Antibodies | 2 - 10 | [15] |
| Optimal Antibody Concentration for Labeling | 1-2 mg/mL | [18] |
| Typical Antibody Recovery Post-Purification | 50-90% | [1] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol details the steps for conjugating the fluorescent dye to a primary antibody.
Materials:
-
Primary antibody in an amine-free buffer (e.g., PBS) at 1-2 mg/mL.
-
This compound NHS ester, dissolved in anhydrous DMSO.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography, dialysis, or spin desalting column).[2][15]
-
Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into the reaction buffer using a spin desalting column or dialysis.[19]
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point is a 10-20 fold molar excess of dye to antibody.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and quenching reagents using a suitable purification column.[2] For small-scale reactions, spin desalting columns are efficient. For larger volumes, size-exclusion chromatography is recommended.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~650 nm (the absorbance maximum for Cy5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the provided molar extinction coefficients and correction factor.
-
The DOL is the molar ratio of the dye to the antibody.[14][15][16]
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol describes the use of the Cy5-labeled antibody for staining adherent cells.[20][21]
Materials:
-
Adherent cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking buffer: 5% normal serum (from the same species as the secondary antibody, if used) or 1-3% BSA in PBS.[3][20]
-
Cy5-labeled primary antibody, diluted in blocking buffer.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Fixation:
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[20]
-
-
Primary Antibody Incubation:
-
Dilute the Cy5-labeled primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[20]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[21]
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (and DAPI, if used).
-
Visualizations
Caption: Covalent labeling of an antibody with an NHS-ester functionalized Cy5 dye.
Caption: Experimental workflow for direct immunofluorescence staining.
References
- 1. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 4. Immunofluorescence Technique | Rockland [rockland.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 18. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 21. arigobio.com [arigobio.com]
Application Notes and Protocols for the Synthesis of PROTACs Using PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer; its composition and length are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and success of protein degradation.[4]
Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their advantageous physicochemical properties.[3][5] The incorporation of PEG chains can enhance the aqueous solubility and cell permeability of the PROTAC, addressing common challenges in the development of these large molecules.[4][6] Furthermore, the flexibility and variable length of PEG linkers allow for systematic optimization of the ternary complex geometry, which is crucial for achieving potent and selective protein degradation.[5][7]
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing PEG-based linkers, supported by quantitative data and visual workflows to guide researchers in this rapidly advancing field.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] A PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[8] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein.[8] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][4] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[1][9]
Caption: PROTAC-mediated protein degradation pathway.[1]
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[10] Systematic studies have shown that linker length significantly affects a PROTAC's degradation potency (DC50), maximum degradation level (Dmax), cell permeability, and pharmacokinetic properties.[10][11]
Case Study: BRD4-Targeting PROTACs
The following data summarizes the performance of a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[10]
Table 1: In Vitro Degradation and Permeability of BRD4-Targeting PROTACs [10]
| Linker | DC50 (nM)¹ | Dmax (%)² | Permeability (Papp, 10⁻⁶ cm/s)³ |
|---|---|---|---|
| PEG3 | 55 | 85 | 1.2 |
| PEG4 | 20 | 95 | 2.5 |
| PEG5 | 15 | >98 | 3.1 |
| PEG6 | 30 | 92 | 2.8 |
¹ DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[10] ² Dmax: Maximum percentage of target protein degradation.[10] ³ Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[10]
Case Study: ERα and TBK1-Targeting PROTACs
Studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) further emphasize the linker's importance. For ERα, a 16-atom linker was more effective than a 12-atom linker.[11] For TBK1, a 21-atom linker showed the highest potency, while linkers shorter than 12 atoms were inactive.[8][11] This highlights that the optimal linker length is highly dependent on the specific biological system.[11]
Experimental Protocols
This section provides representative protocols for the synthesis and evaluation of PROTACs using PEG-based linkers.
Protocol 1: Two-Step Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker
This protocol describes the sequential conjugation of an amine-containing POI ligand and an amine-containing E3 ligase ligand to a bifunctional PEG linker.[1]
Caption: Workflow for the two-step synthesis of a PROTAC.[1]
Step 1: Synthesis of POI-Linker Intermediate (Amide Coupling) [1]
This step forms an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.[1]
-
Materials:
-
Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)
-
Amine-functionalized POI ligand (POI-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
In a nitrogen-flushed flask, dissolve the Hydroxy-PEG-acid linker (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure and purify by silica (B1680970) gel column chromatography to yield the POI-PEG-OH intermediate.
-
Step 2: Synthesis of the Final PROTAC (Hydroxyl Activation and Coupling) [1]
This step involves activating the terminal hydroxyl group of the intermediate, followed by coupling to the E3 ligase ligand.[1]
-
Materials:
-
POI-PEG-OH intermediate from Step 1
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand (E3-NH2)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) and cool the solution to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule directly by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.[9]
-
Protocol 2: Evaluation of PROTAC Activity by Western Blot
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11]
Caption: Experimental workflow for Western Blot analysis.[11]
-
Materials:
-
Appropriate cell line expressing the POI
-
Synthesized PROTAC and controls
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using an appropriate lysis buffer to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for all samples.[12]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against the target protein and the loading control protein overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band to determine the percentage of protein degradation relative to the vehicle-treated control.[12]
-
Protocol 3: Pharmacokinetic (PK) Study Outline
Evaluating the PK profile is essential for understanding a PROTAC's in vivo behavior.[10]
-
Procedure Outline:
-
Dosing: Administer the PROTAC to laboratory animals (e.g., mice) via the desired route (e.g., oral gavage, intravenous injection).[10]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.[10]
-
Plasma Preparation: Isolate plasma from the blood samples by centrifugation.[10]
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[10]
-
Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[10]
-
Conclusion
The use of PEG-based linkers is a powerful and well-established strategy in the design and synthesis of effective PROTACs.[3] These linkers offer significant advantages in improving solubility and permeability, while their modular nature allows for the systematic optimization of linker length to maximize degradation efficiency.[5][7] The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and optimize novel PEGylated PROTACs for therapeutic applications. The careful, rational design of the linker is paramount to unlocking the full potential of this transformative technology.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cy5-PEG-alkyne Labeling
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding low labeling efficiency with Cy5-PEG-alkyne via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is Cy5-PEG-alkyne and how does the labeling reaction work?
Cy5-PEG-alkyne is a fluorescent labeling reagent used to attach the far-red Cy5 dye to biomolecules. It contains a terminal alkyne group that reacts with an azide (B81097) group on a target molecule (e.g., a protein, nucleic acid, or small molecule) through a highly specific and efficient reaction called Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] This reaction forms a stable triazole linkage, covalently attaching the Cy5 dye.[3][4] The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility and flexibility of the dye, which can help reduce steric hindrance.[3]
Q2: What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction requires five key components:
-
Alkyne-functionalized molecule: Your Cy5-PEG-alkyne reagent.
-
Azide-functionalized molecule: Your target biomolecule that has been modified to contain an azide group.
-
Copper(I) catalyst: The active catalyst for the cycloaddition. This is the most critical component and is highly sensitive to oxidation.[3][5]
-
Reducing agent: A reagent like sodium ascorbate (B8700270) is used to reduce the more stable copper(II) (CuSO₄) precursor to the active copper(I) state in situ and protect it from oxidation during the reaction.[3][6]
-
Copper-chelating ligand: A ligand, such as THPTA or TBTA, is crucial to stabilize the copper(I) catalyst, prevent its oxidation, increase reaction efficiency, and protect biomolecules from damage by reactive oxygen species.[5][7][8]
Q3: How should I store my Cy5-PEG-alkyne and other click chemistry reagents?
Proper storage is critical for maintaining reagent activity. Refer to the manufacturer's instructions, but general guidelines are summarized below.
| Reagent | Storage Temperature | Storage Conditions |
| Cy5-PEG-alkyne | -20°C[1][9][10] | In the dark, desiccated. Avoid repeated freeze-thaw cycles.[9][11] |
| Copper(II) Sulfate (B86663) (CuSO₄) | Room Temperature | Keep dry. |
| Sodium Ascorbate | -20°C or 4°C | Prepare fresh solutions for best results as it can degrade. |
| Ligands (THPTA, TBTA) | -20°C | Store desiccated. |
| Azide-modified Biomolecule | Varies (typically -20°C or -80°C) | Follow specific storage protocol for your biomolecule. |
Q4: Can I perform this reaction without a copper catalyst?
Yes, an alternative is copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][12] This method uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne.[12][13] The ring strain allows the reaction to proceed efficiently without a catalyst, which is advantageous for applications in living cells where copper can be cytotoxic.[3][12]
Troubleshooting Guide
Problem: No or very low fluorescence signal after labeling.
This is the most common issue and can point to several problems within the reaction setup. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low Cy5 labeling efficiency.
Q5: Why is my CuAAC reaction not working? I followed the protocol.
Answer: Reproducibility issues often stem from the sensitivity of the copper(I) catalyst to oxygen.[8]
-
Oxygen Exposure: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen. It is crucial to use deoxygenated buffers (by sparging with argon or nitrogen) and minimize headspace in your reaction tube.[8][14]
-
Order of Reagent Addition: The order matters. To protect the catalyst, the copper(II) sulfate should be mixed with the stabilizing ligand (e.g., THPTA) before being added to the solution containing your azide and alkyne molecules. The reaction should then be initiated by the addition of fresh sodium ascorbate.[6]
-
Reagent Stability: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh immediately before use for best results.[8]
Q6: Could the properties of my biomolecule be inhibiting the reaction?
Answer: Yes, the local environment of the azide or alkyne group can impact efficiency.
-
Steric Hindrance: The Cy5 fluorophore is a relatively large molecule and can experience steric hindrance, which may influence interactions of the labeled biomolecule.[] If the azide on your target biomolecule is in a sterically hindered or buried location, the Cy5-PEG-alkyne may not be able to access it. Consider adding a co-solvent like DMSO to help expose reactive sites.[8]
-
Copper Chelation: Functional groups within your biomolecule (such as thiols) can chelate the copper catalyst, rendering it inactive.[8] If this is suspected, increasing the catalyst concentration may help.
Problem: High background or non-specific signal.
Q7: I see a high fluorescent signal in my negative controls or throughout my sample. What is the cause?
Answer: This typically indicates the presence of residual, unconjugated Cy5-PEG-alkyne.
-
Inadequate Purification: The most common cause is insufficient removal of the free dye after the labeling reaction. Methods like spin columns, size-exclusion chromatography (SEC), or dialysis are essential to separate the larger labeled biomolecule from the smaller, free dye.[16]
-
Dye Aggregation: Cy5 is a hydrophobic molecule and can form aggregates, which may be difficult to remove and can cause background fluorescence. The PEG linker helps mitigate this, but using optimized buffer conditions is still important.
Experimental Protocols
Protocol 1: General CuAAC Labeling of an Azide-Modified Protein
This protocol provides a starting point; concentrations may need to be optimized for your specific application.[5][7]
Reagents:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4).
-
Cy5-PEG-alkyne (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water).[5]
-
THPTA ligand (100 mM stock in water).[5]
-
Sodium Ascorbate (300 mM stock in water, prepare fresh ).[5]
Procedure:
-
In a microcentrifuge tube, combine your azide-modified protein (e.g., to a final concentration of 20-100 µM) with an appropriate volume of PBS buffer.
-
Add Cy5-PEG-alkyne from the stock solution. A 5- to 10-fold molar excess over the protein is a good starting point.
-
Prepare the catalyst premix in a separate tube: Add the THPTA stock solution (to a final concentration of 1 mM), followed by the CuSO₄ stock solution (to a final concentration of 0.2 mM). Vortex briefly.
-
Add the catalyst premix to the protein/dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Proceed immediately to purification to remove unreacted dye and catalyst components.
Caption: Key components of the CuAAC "click chemistry" reaction.
Protocol 2: Purification using a Spin Column (Gel Filtration)
This method is rapid and effective for removing small molecules like free dye from larger biomolecules like proteins.[16]
Materials:
-
Pre-packed gel filtration spin column (e.g., G-25).
-
Appropriate collection tubes.
-
Elution buffer (e.g., PBS).
Procedure:
-
Prepare the column by removing the storage buffer. Place it in a wash tube and centrifuge at ~1,500 x g for 1-2 minutes. Discard the flow-through.
-
Equilibrate the column by adding 150-200 µL of elution buffer. Centrifuge again at 1,500 x g for 1-2 minutes. Repeat this step at least twice, discarding the flow-through each time.[16]
-
After the final wash, transfer the column to a fresh collection tube.
-
Carefully load your ~100-120 µL labeling reaction mixture onto the center of the compacted resin bed.[16]
-
Elute the labeled protein by centrifuging at 1,500 x g for 2 minutes. The eluate in the collection tube contains your purified, labeled protein. The free Cy5 dye remains trapped in the column resin.[16]
References
- 1. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. nanocs.net [nanocs.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of Cy5 in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Cy5 photobleaching during your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5 imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5, upon exposure to excitation light.[1] This process leads to a loss of fluorescence signal, which can significantly compromise the quality and quantitative accuracy of your live-cell imaging data, especially in time-lapse experiments.[2][3][4] The primary mechanism involves the interaction of the excited Cy5 molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye and render it non-fluorescent.[5][6][7]
Q2: My Cy5 signal is fading very quickly. What are the immediate steps I can take to reduce photobleaching?
A2: To immediately address rapid photobleaching, you should first optimize your imaging parameters. This includes:
-
Reducing Laser Power: Use the lowest laser intensity that still provides a sufficient signal-to-noise ratio.[2]
-
Minimizing Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[8]
-
Decreasing Frame Rate: For time-lapse imaging, acquire images less frequently if your biological process allows.
-
Using Neutral Density Filters: These filters can reduce the intensity of the excitation light before it reaches your sample.[2]
Q3: What are antifade reagents and how do they work for live-cell imaging?
A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic. These reagents work through various mechanisms, primarily by scavenging reactive oxygen species (ROS) or quenching the excited triplet state of the fluorophore, which is a key intermediate in the photobleaching process.[7][9]
Q4: Can I use the same antifade mounting media for both fixed and live cells?
A4: No, it is not recommended. Antifade mounting media for fixed cells often contain components like glycerol (B35011) at high concentrations and other chemicals that are not compatible with living cells and can induce cytotoxicity.[2] Always use antifade reagents specifically formulated or validated for live-cell imaging.
Troubleshooting Guide
Problem 1: Rapid loss of Cy5 fluorescence signal during a time-lapse experiment.
-
Possible Cause: Excessive illumination intensity or duration.
-
Solution: As mentioned in the FAQs, reduce the laser power and exposure time. Consider using a more sensitive camera to compensate for the lower signal.
-
-
Possible Cause: High concentration of dissolved oxygen in the imaging medium.
-
Solution: Use an enzymatic oxygen scavenging system like Oxyrase or a commercial equivalent in your imaging buffer.[10] These systems remove dissolved oxygen, a key component in the photobleaching pathway.
-
-
Possible Cause: Inadequate concentration of antifade reagent.
-
Solution: Optimize the concentration of your chosen antifade reagent (e.g., Trolox or n-propyl gallate). Refer to the protocols below for recommended starting concentrations.
-
Problem 2: The Cy5 signal appears to be "blinking" or fluctuating in intensity.
-
Possible Cause: The Cy5 molecule is entering a transient dark state (triplet state). This is a reversible process but can be mistaken for photobleaching.[11]
-
Solution: Use a triplet state quencher. Trolox is known to be effective in reducing the lifetime of the triplet state, thereby minimizing blinking.[9][12] The combination of Trolox with its oxidized form, Trolox-quinone, creates a reducing and oxidizing system (ROXS) that is particularly effective.[12]
-
Problem 3: The initial Cy5 fluorescence is dimmer than expected, even before significant photobleaching.
-
Possible Cause: The imaging buffer composition is not optimal. Certain components in the media can quench fluorescence.
-
Solution: Test different live-cell imaging buffers to find one that is most compatible with Cy5. Ensure the pH of the buffer is stable, as pH changes can affect fluorophore brightness.
-
-
Possible Cause: The antifade reagent itself is causing some initial quenching.
-
Solution: While most live-cell compatible antifade reagents have minimal quenching effects, it's worth testing different concentrations to find the optimal balance between photoprotection and initial brightness.
-
Quantitative Data on Antifade Reagents
The effectiveness of different antifade strategies can vary depending on the specific experimental conditions. The following tables summarize available quantitative data to help guide your choice of photoprotective agent.
Table 1: Comparison of Photobleaching Rates for Cy5 with Different Protective Agents
| Protective Agent | Fold Increase in Photostability (approx.) | Imaging Conditions | Reference |
| Covalently Linked Trolox | 2-7x (in the absence of oxygen scavenger) | Single-molecule imaging | [13] |
| Covalently Linked COT | ~7x (in the absence of oxygen scavenger) | Single-molecule imaging | [13] |
| Covalently Linked NBA | ~5x (in the absence of oxygen scavenger) | Single-molecule imaging | [13] |
| Ergothioneine (150 mM) | ~300x (compared to β-ME) | Single-molecule imaging | [14] |
COT (cyclooctatetraene) and NBA (nitrobenzyl alcohol) are other triplet state quenchers. β-ME (β-mercaptoethanol) is a commonly used reducing agent.
Table 2: Effect of Oxygen Scavenging Systems on Fluorophore Lifetime
| Oxygen Scavenging System | Fluorophore | Increase in Initial Lifetime | Reference |
| Protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) | Cy5 | Observed increase | [9] |
| Glucose oxidase/catalase (GOC) | Cy5 | Commonly used, provides increased stability | [9] |
| Pyranose oxidase/catalase (POC) | - | Maintains pH stability over hours | [10][15] |
Experimental Protocols
Protocol 1: Using Trolox to Reduce Cy5 Photobleaching
Trolox is a water-soluble analog of Vitamin E that acts as a potent antioxidant and triplet state quencher.
-
Prepare a 100 mM Trolox Stock Solution:
-
Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 100% ethanol (B145695) to a final concentration of 100 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Imaging Medium with Trolox:
-
On the day of the experiment, thaw an aliquot of the 100 mM Trolox stock solution.
-
Dilute the stock solution directly into your pre-warmed live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[16][17] The optimal concentration may vary depending on the cell type and experimental duration, so it is recommended to perform a titration.
-
Mix thoroughly by gentle inversion.
-
-
Image Your Cells:
-
Replace the existing medium in your cell culture dish with the freshly prepared Trolox-containing imaging medium.
-
Incubate the cells for at least 15-30 minutes at 37°C and 5% CO₂ before starting your imaging session.
-
Proceed with your live-cell imaging experiment, keeping the cells in the Trolox-containing medium throughout the acquisition.
-
Protocol 2: Using n-Propyl Gallate (NPG) as an Antifade Agent
NPG is another effective antioxidant that can be used to reduce photobleaching in live-cell imaging.
-
Prepare a 100 mM n-Propyl Gallate Stock Solution:
-
Dissolve n-propyl gallate in ethanol or DMSO to a final concentration of 100 mM.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Prepare Imaging Medium with NPG:
-
Thaw an aliquot of the 100 mM NPG stock solution.
-
Dilute the stock solution into your pre-warmed live-cell imaging medium to a final working concentration, typically in the range of 50-200 µM. It is advisable to test a range of concentrations to determine the optimal one for your cell line and imaging conditions.
-
Ensure the NPG is fully dissolved and the medium is well-mixed.
-
-
Image Your Cells:
-
Replace the culture medium with the NPG-containing imaging medium.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂.
-
Begin your imaging experiment.
-
Protocol 3: Using an Enzymatic Oxygen Scavenging System (e.g., Oxyrase-based)
Enzymatic oxygen scavengers remove dissolved oxygen from the imaging medium, thereby inhibiting the formation of reactive oxygen species.
-
Prepare the Oxygen Scavenging Imaging Medium:
-
Follow the manufacturer's instructions for the specific commercial oxygen scavenging system you are using (e.g., OxyFluor™ or ProLong™ Live Antifade Reagent).[18]
-
Typically, this involves adding the enzymatic components and a substrate (like lactate (B86563) or glucose) to your live-cell imaging medium.
-
For a home-brewed system, a common combination is glucose oxidase and catalase with glucose as the substrate. However, be aware that this can lead to the production of gluconic acid and a drop in pH over time.[15] The pyranose oxidase and catalase (POC) system is an alternative that maintains a more stable pH.[10][15]
-
-
Image Your Cells:
-
Replace the standard culture medium with the freshly prepared oxygen-scavenged imaging medium.
-
If your imaging chamber is open to the atmosphere, overlay the medium with mineral oil to limit re-oxygenation.
-
Allow the system to de-oxygenate for the time recommended by the manufacturer (usually 15-30 minutes) before starting your imaging.
-
Proceed with your live-cell imaging.
-
Visualizing the Mechanisms
Diagram 1: The Photobleaching Pathway of Cy5
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Diagram 2: Protective Mechanisms Against Cy5 Photobleaching
Caption: Overview of how different antifade reagents interrupt the Cy5 photobleaching pathway.
Diagram 3: Experimental Workflow for Mitigating Photobleaching
Caption: A typical experimental workflow for live-cell imaging with Cy5 using an antifade reagent.
References
- 1. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - Lookchem [lookchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of reactive oxygen species to the photobleaching of organic fluorophores. [vivo.weill.cornell.edu]
- 7. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic oxygen scavenging for photostability without pH drop in single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Antioxidants - Oxyrase [oxyrase.com]
Technical Support Center: Post-Conjugation Cy5 Dye Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted Cy5 dye from proteins and antibodies after conjugation.
Method Comparison
Choosing the right purification method is critical for obtaining a high-quality conjugate with low background signal. The three most common methods are size-exclusion chromatography (SEC), dialysis, and acetone (B3395972) precipitation. Each has distinct advantages and limitations.
| Feature | Size-Exclusion Chromatography (Spin Column) | Dialysis (Cassette/Tubing) | Acetone Precipitation |
| Principle | Separates molecules based on size; large conjugates elute first, while small, free dye is retained.[1] | Uses a semi-permeable membrane to allow small, free dye molecules to diffuse away while retaining the large conjugate.[2] | Organic solvent reduces protein solubility, causing the conjugate to precipitate while the free dye remains in the supernatant.[3] |
| Typical Protein Recovery | >90-95%[4][5] | >90%[6] | ~80-100% (can be lower, highly dependent on protein characteristics and protocol)[7] |
| Processing Time | < 15 minutes[8] | 4 hours to overnight (requires multiple buffer changes)[2] | 1-4 hours (plus overnight incubation for best results)[9] |
| Sample Volume Range | 10 µL to 4 mL (per column, depends on column size)[10][11] | 10 µL to >250 mL (highly scalable)[12] | Wide range, but best for concentrating dilute samples.[3] |
| Key Advantage | Fast, easy to use, and provides high recovery.[8] | Gentle on proteins, highly scalable, and effective for thorough buffer exchange.[2] | Concentrates the protein sample while removing contaminants.[3] |
| Key Disadvantage | Potential for some sample dilution; may not be sufficient for high molar excess of dye.[13] | Very slow process requiring large volumes of buffer; potential for sample dilution.[2][12] | Risk of protein denaturation and aggregation; pellet can be difficult to resolubilize.[3] |
Troubleshooting Guide
This section addresses common problems encountered during the purification of Cy5-conjugated molecules.
Q1: Why is my final conjugate yield so low after purification?
Low recovery of your labeled protein can be frustrating. The cause often depends on the purification method used.
-
For all methods:
-
Initial Protein Concentration: A starting protein concentration below 0.5-1.0 mg/mL can lead to poor recovery. Consider concentrating your sample before purification.
-
Protein Aggregation: The conjugation or purification process itself can induce aggregation. Aggregates may be lost during spin column filtration or become insoluble after precipitation.[14]
-
Sample Loss During Transfers: Multiple handling steps increase the risk of sample loss. Using an all-in-one device can help minimize this.
-
-
For Size-Exclusion/Spin Columns:
-
Incorrect Column Choice: Ensure the molecular weight cut-off (MWCO) of the resin is appropriate for your protein. For most antibodies (>150 kDa), a resin with a ≥40K MWCO is suitable.[11]
-
Column Overload: Exceeding the recommended sample volume for the spin column can lead to poor separation and recovery.[15]
-
-
For Dialysis:
-
Incorrect MWCO: Using a dialysis membrane with an MWCO that is too close to the molecular weight of your protein can result in loss of the conjugate through the membrane pores. A general rule is to choose an MWCO that is half the molecular weight of your protein of interest.[16]
-
Leakage: Ensure the dialysis cassette or tubing is properly sealed to prevent physical loss of the sample.
-
-
For Acetone Precipitation:
-
Incomplete Precipitation: For some proteins, precipitation in 80% acetone can be inefficient. Including a low concentration of salt (e.g., 10-30 mM NaCl) can dramatically improve precipitation efficiency.[7]
-
Loss of Pellet: The protein pellet can be loose and easily disturbed when decanting the supernatant.[17] Centrifuge again after the initial decant to collect any remaining pellet.
-
Q2: I still see a lot of free dye in my sample after purification. What went wrong?
Residual free dye is a common issue that increases background signal in downstream applications like immunofluorescence.[18]
-
High Dye-to-Protein Ratio: Using a large molar excess of Cy5 dye in the conjugation reaction can overwhelm the capacity of a single purification step.[15]
-
Size-Exclusion/Spin Columns: A single spin column might be insufficient if the dye concentration is very high. Processing the sample through a second, fresh spin column can remove the remaining free dye.[15] Some dyes, particularly those in the green/orange spectrum, may require double processing.[13]
-
Dialysis: The process may not have reached equilibrium. Ensure you are using a sufficiently large volume of dialysis buffer (at least 100-200 times the sample volume) and have performed enough buffer changes over an adequate period (e.g., overnight at 4°C).[2][15]
-
Acetone Precipitation: The pellet may not have been washed sufficiently. Washing the pellet with cold acetone after the initial precipitation is crucial for removing trapped, unbound dye.
Q3: My protein has aggregated after the purification step. How can I prevent this?
Protein aggregation can be triggered by changes in buffer composition, pH, temperature, or by the purification method itself.[14][19]
-
pH and Ionic Strength: Proteins are often least soluble at their isoelectric point (pI). Ensure your purification buffer has a pH at least one unit away from your protein's pI. Maintaining a physiological ionic strength (e.g., by including 150 mM NaCl) in your final buffer can also prevent aggregation.[19][20]
-
Acetone Precipitation: This method is known to sometimes cause irreversible denaturation and aggregation.[3] If you experience this, size-exclusion chromatography or dialysis are gentler alternatives. If you must use precipitation, ensure the pellet is not over-dried, as this makes it much harder to redissolve.[9]
-
During Dialysis: Removing co-solvents like imidazole (B134444) (used in His-tag purification) too quickly can cause the protein to precipitate.[20] A gradual reduction in the concentration of such agents is recommended.
-
High Protein Concentration: While a good starting concentration is important for recovery, overly concentrated protein solutions can be more prone to aggregation.
Q4: The signal from my Cy5-conjugated antibody is weak in my assay.
A weak signal can be due to issues with the conjugate itself or the experimental setup.
-
Low Degree of Labeling (DOL): Insufficient labeling will result in a weak signal. Optimize your conjugation reaction conditions (e.g., pH, dye-to-protein ratio).
-
Over-labeling and Quenching: Conversely, conjugating too many Cy5 molecules to a single antibody can lead to self-quenching, which reduces the fluorescence signal.[18]
-
Protein Degradation: Ensure protease inhibitors are used during initial protein purification and that samples are kept cold to maintain protein integrity.[14]
-
Incorrect Imaging Settings: Confirm you are using the correct excitation laser (e.g., 633 or 647 nm) and emission filter for Cy5.[18]
-
Antibody Concentration: The final concentration of the conjugated antibody used in your assay may be too low. Perform a titration to find the optimal concentration.[21]
Frequently Asked Questions (FAQs)
Q: What is the best method to remove unreacted Cy5 dye? A: The "best" method depends on your specific needs.
-
For speed and convenience with small samples, size-exclusion spin columns are often the top choice.[8][12]
-
For large sample volumes or very sensitive proteins, dialysis is a gentle and effective, albeit slow, option.[2]
-
If you need to concentrate a dilute sample while purifying it, acetone precipitation can be effective, but carries a risk of denaturation.[3]
Q: How do I choose the right Molecular Weight Cut-Off (MWCO) for my purification? A:
-
For Dialysis: A common guideline is to select a membrane with an MWCO that is 2 to 3 times smaller than the molecular weight of the protein you want to retain.[22][23] For an IgG antibody (~150 kDa), a 10-20 kDa MWCO membrane is standard.
-
For Size-Exclusion Columns: The resin is characterized by an exclusion limit. You should choose a resin where your protein is significantly larger than the exclusion limit, ensuring it passes through quickly while the small dye molecules are retained. For example, a resin with a 5-7 kDa exclusion limit is suitable for purifying antibodies from Cy5 dye (~0.7 kDa).[4]
Q: Can I reuse a spin column? A: No, spin columns and their resins are designed for single use only to prevent cross-contamination and ensure optimal performance.[13]
Q: Why did my sample volume increase during dialysis? A: This is typically due to osmosis. If you dialyze a sample from a high-solute concentration (e.g., high salt) into a low-solute buffer (like pure water), water will move into the dialysis cassette, increasing your sample volume.[6]
Q: How can I confirm that the free dye has been removed? A: You can analyze your purified sample using SDS-PAGE. The free dye will run at the bottom of the gel, separate from your labeled protein band. You can visualize this if the gel is imaged on a fluorescent scanner. Alternatively, you can use a spectrophotometer to check the flow-through from a spin column; it should be colorless after the final wash steps.[15]
Experimental Protocols & Workflows
Method 1: Size-Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of sample volumes typically between 30 µL and 4 mL.
-
Prepare the Spin Column: Invert the column several times to resuspend the resin. Snap off the bottom closure and loosen the top cap. Place the column into a collection tube.
-
Remove Storage Buffer: Centrifuge the column at 1,000 x g for 2 minutes. Discard the collected storage buffer.
-
Equilibrate the Column: Add your equilibration buffer (e.g., PBS) to the column. Use a volume equivalent to the resin bed volume. Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.
-
Load Sample: Place the equilibrated column into a fresh, clean collection tube. Slowly apply your conjugation reaction mixture to the center of the resin bed.
-
Elute Conjugate: Centrifuge the column at 1,000 x g for 2-4 minutes. The purified, labeled protein will be in the collection tube. The unconjugated Cy5 dye will remain in the resin.[1]
-
Storage: Store the labeled protein protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing in single-use aliquots at -20°C or -80°C.
Method 2: Dialysis
This gentle method is suitable for a wide range of sample volumes and is effective for complete buffer exchange.
-
Prepare Dialysis Membrane: If using dialysis tubing, cut the required length and hydrate (B1144303) in dialysis buffer for at least 30 minutes. If using a cassette, hydrate for ~2 minutes in buffer.[2]
-
Load Sample: Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace for potential volume changes. Seal the tubing with clips or by tying knots, ensuring no leaks.
-
Perform Dialysis: Place the sealed dialysis device into a beaker containing dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100-200 times the sample volume.[15]
-
Stir: Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion. Conduct the dialysis at 4°C to maintain protein stability.
-
Change Buffer: Dialyze for at least 2-4 hours. Discard the used buffer and replace it with fresh dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step after the final buffer change is recommended for complete removal of the free dye.[1]
-
Recover Sample: Carefully remove the dialysis device from the buffer. Use a pipette to gently remove the purified conjugate.
-
Storage: Store as described for the SEC method.
Method 3: Acetone Precipitation
This method is useful for concentrating the protein sample but carries a higher risk of denaturation.
-
Chill Acetone: Cool the required volume of pure acetone to -20°C.
-
Prepare Sample: Place your protein sample in an acetone-compatible tube (e.g., polypropylene).
-
Add Acetone: Add four times the sample volume of cold (-20°C) acetone to the tube.[3]
-
Incubate: Vortex the tube gently and incubate for at least 60 minutes at -20°C. For very dilute samples, an overnight incubation may be necessary.[3]
-
Pellet Protein: Centrifuge the tube for 10-15 minutes at 13,000-15,000 x g at 4°C.
-
Remove Supernatant: Carefully decant and discard the supernatant, which contains the unreacted dye. Be careful not to dislodge the protein pellet.
-
(Optional) Wash Pellet: Add a small volume of cold acetone to wash the pellet, centrifuge again, and discard the supernatant. This helps remove residual dye.
-
Dry Pellet: Allow the residual acetone to evaporate from the uncapped tube at room temperature for 15-30 minutes. Do not over-dry the pellet, as it may become difficult to dissolve.[9]
-
Resuspend: Add a suitable buffer (e.g., PBS) and vortex thoroughly to dissolve the protein pellet.
-
Storage: Store as described for the SEC method.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 4. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allumiqs.com [allumiqs.com]
- 9. abcam.com [abcam.com]
- 10. Desalting Columns | Fisher Scientific [fishersci.co.uk]
- 11. Zeba™ Spin Desalting Column | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. avantorsciences.com [avantorsciences.com]
- 15. repligen.com [repligen.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Fidabio [fidabio.com]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. General rule about choosing a MWCO - Membrane Solutions [membrane-solutions.com]
- 23. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
Cy5 Labeling Efficiency: The Critical Role of pH
Welcome to the Technical Support Center for Cy5 labeling. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Cy5 conjugation experiments, with a particular focus on the impact of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins and other biomolecules with Cy5 NHS esters?
The optimal pH for conjugating Cy5 NHS (N-hydroxysuccinimide) esters to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, is between 8.2 and 8.5.[1][2] An ideal pH of 8.3 is often recommended for achieving the best labeling results.[1]
Q2: How does a pH outside the optimal range affect Cy5 labeling efficiency?
The pH of the reaction is a critical factor that directly influences the efficiency of the labeling reaction.[3][4]
-
At a low pH (below 8.0): The primary amino groups on the target molecule are protonated (-NH3+), rendering them unreactive towards the Cy5 NHS ester. This leads to significantly lower or no labeling.[5][6][7]
-
At a high pH (above 8.5): The rate of hydrolysis of the Cy5 NHS ester increases significantly.[1][5][8] This competing reaction inactivates the dye before it can conjugate to the target molecule, resulting in reduced labeling efficiency.[3][6][7]
Q3: Is the fluorescence of the Cy5 dye itself affected by pH?
The fluorescence intensity of the Cy5 dye is generally stable and independent of pH across a broad range, typically from pH 3 to 10.[2][9][10] Therefore, a weak fluorescent signal after a labeling reaction is more likely due to inefficient labeling rather than the quenching of the Cy5 dye by the buffer pH.
Q4: What buffers are recommended for Cy5 labeling reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the Cy5 NHS ester.[1][11] Recommended buffers include:
-
0.1 M Phosphate (B84403) buffer[3][4][5]
-
50 mM Sodium Borate buffer[11]
Q5: Can I use Tris buffer for my Cy5 labeling reaction?
The use of Tris buffer is generally not recommended because it contains a primary amine that will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[3][5][11] However, Tris buffer can be useful for quenching the reaction after the desired incubation time.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal pH: The reaction buffer pH is too low (e.g., < 8.0), leading to protonated and unreactive primary amines on the target molecule.[4][5] | Ensure the reaction buffer pH is within the optimal range of 8.2-8.5.[1][2] Use a calibrated pH meter to verify the pH of your buffer. |
| Hydrolysis of Cy5 NHS Ester: The reaction buffer pH is too high (e.g., > 8.5), causing rapid hydrolysis of the dye.[1][8] | Adjust the pH of your buffer to be within the 8.2-8.5 range. Prepare the dye solution immediately before use to minimize its time in an aqueous environment prior to the reaction.[11] | |
| Presence of Competing Amines: The buffer (e.g., Tris) or sample contains primary amines that are reacting with the Cy5 NHS ester.[1][11] | Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.[3][4][5] If your sample contains primary amines, it should be dialyzed against an appropriate amine-free buffer before labeling.[1][10] | |
| Inconsistent Labeling Results | Inaccurate pH of Buffers: Variations in buffer preparation are leading to inconsistent reaction pH. | Always prepare fresh buffers and verify the pH with a calibrated meter before each experiment. For large-scale labeling, monitor the pH during the reaction as the hydrolysis of the NHS ester can cause the mixture to become acidic over time.[5][6] |
| Low Protein Concentration: The efficiency of labeling can be dependent on the concentration of the target molecule.[1] | If possible, concentrate your protein solution. A protein concentration of at least 2 mg/mL is recommended, with optimal results often seen at 10 mg/mL.[1] |
Quantitative Data on pH and Labeling Efficiency
While specific quantitative data on the percentage of labeling efficiency at various pH points can be protein-dependent, the general relationship is summarized below. The optimal pH range represents a balance between ensuring the primary amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.
| pH of Reaction Buffer | Reactivity of Primary Amines | Rate of NHS Ester Hydrolysis | Expected Labeling Efficiency |
| < 7.0 | Very Low (Protonated) | Low | Very Low to None |
| 7.0 - 8.0 | Moderate (Increasing Deprotonation) | Moderate | Sub-optimal |
| 8.2 - 8.5 | High (Deprotonated) | Moderate | Optimal |
| > 9.0 | High (Deprotonated) | Very High | Low to Moderate |
Experimental Protocols
Key Experiment: pH-Dependent Cy5 Labeling of a Protein
This protocol provides a general methodology for labeling a protein with a Cy5 NHS ester, with an emphasis on the critical pH-dependent steps.
Materials:
-
Protein of interest (in an amine-free buffer)
-
Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration column)
Protocol:
-
Protein Preparation:
-
Ensure your protein solution is free of any amine-containing buffers or stabilizers. If necessary, dialyze the protein against the Labeling Buffer.
-
Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer.[1]
-
-
Cy5 Stock Solution Preparation:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening.
-
Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh.[11]
-
-
Labeling Reaction:
-
Add the Cy5 stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein but a starting point of a 10-fold molar excess of dye is common.[6]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[12]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the Cy5-labeled protein from the unreacted dye and byproducts using a gel filtration column or another suitable purification method.[5]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[12]
-
Visualizations
Caption: Chemical reaction for Cy5 NHS ester labeling of a primary amine.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. acebiolab.com [acebiolab.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Cy5-PEG Probes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address non-specific binding of Cy5-PEG probes in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of fluorescent probes, such as primary or secondary antibodies, to unintended targets within a sample through mechanisms like electrostatic or hydrophobic interactions.[1] This phenomenon leads to high background fluorescence, which can obscure the specific signal from the target of interest, leading to misinterpretation of data and inaccurate results.[1][2][3]
Q2: What are the primary causes of high background and non-specific staining with Cy5-PEG probes?
Several factors can contribute to elevated background and non-specific signals in immunofluorescence experiments:
-
Inappropriate Antibody Concentration : Using excessively high concentrations of primary or secondary antibodies is a common culprit.[1][4]
-
Insufficient Blocking : Failing to adequately block non-specific binding sites on the sample.[1][5][6]
-
Inadequate Washing : Not washing away unbound antibodies thoroughly can result in a high background signal.[1][6]
-
Probe Hydrophobicity : The chemical properties of the dye itself can influence its tendency to bind non-specifically. Hydrophobic dyes, in particular, show a greater propensity for non-specific adhesion to substrates.[3][7]
-
Sample Autofluorescence : Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[1][4] Aldehyde-based fixatives like formaldehyde (B43269) may increase autofluorescence.[4]
-
Fc Receptor Binding : Antibodies can non-specifically bind to Fc receptors on certain cell types like macrophages.
-
Cross-Reactivity : Secondary antibodies may cross-react with endogenous immunoglobulins within the tissue sample.[1]
-
Sample Drying : Allowing the sample to dry out at any point during the staining process can lead to increased non-specific binding.[1]
Q3: How does PEGylation affect non-specific binding?
Poly(ethylene glycol) (PEG) is widely used to reduce non-specific protein adsorption due to its hydrophilic nature.[8][9] PEGylation can create a steric barrier that minimizes non-specific binding of proteins.[10] Studies have shown that modifying surfaces with PEG can significantly decrease non-specific protein binding, in some cases by a factor of 10, while simultaneously increasing the specific signal.[11] However, the effectiveness of PEGylation can depend on factors like PEG density, chain length, and the specific proteins involved, with some studies noting that PEGylation can sometimes increase the binding of certain proteins.[10][12]
Q4: What are the most effective blocking agents for reducing non-specific binding?
The choice of blocking agent is critical and often depends on the specific experiment.[2] Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA) : A highly purified protein that provides consistent blocking.[2] It is suitable for most situations, including the detection of phosphorylated proteins.[13][14]
-
Non-fat Dry Milk : A cost-effective and common blocking agent.[2] However, it should be avoided when working with phospho-specific antibodies due to the presence of phosphoproteins and with avidin-biotin detection systems as it contains biotin.[13]
-
Normal Serum : Using serum from the same species as the secondary antibody is a common and effective strategy.[6]
-
Commercial Blocking Buffers : These are optimized formulations that can offer improved consistency and may be protein-free to avoid cross-reactivity.[13] Some specialized blockers are available for cyanine (B1664457) dyes to address known issues with binding to specific cell types like monocytes.[4]
Q5: How can I optimize my washing protocol to minimize background?
Thorough washing is crucial for removing unbound antibodies.[6] To optimize your washing steps:
-
Increase the number and duration of wash steps following antibody incubations.[1]
-
Incorporate a mild, non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer to help disrupt non-specific hydrophobic interactions.[2][15][16]
-
Increasing the salt (NaCl) concentration in the wash buffer can help reduce non-specific ionic interactions.[16][17]
Troubleshooting Guide
This table provides a quick reference for common issues, their potential causes, and recommended solutions to mitigate non-specific binding.
| Problem | Potential Cause | Recommended Solution & Expected Outcome |
| High Background Fluorescence | Antibody concentration is too high. | Perform an antibody titration to determine the optimal dilution. Outcome: Reduced background while maintaining a strong specific signal.[1][4] |
| Inadequate blocking. | Increase blocking incubation time (e.g., to 1 hour) or test different blocking agents (e.g., BSA, normal serum, commercial buffers). Outcome: Significant decrease in overall background fluorescence.[1][5] | |
| Insufficient washing. | Increase the number and/or duration of wash steps. Add a detergent like Tween-20 to the wash buffer. Outcome: Lower background signal across the sample.[1][6] | |
| Hydrophobic interactions of the probe. | Add a non-ionic surfactant to the buffer. Select more hydrophilic dyes (those with a negative logD value) for conjugation if possible. Outcome: Reduced non-specific adhesion of the probe.[3][17] | |
| Non-Specific Staining Pattern | Secondary antibody is binding non-specifically. | Run a control experiment with only the secondary antibody. If staining is observed, consider a different secondary antibody or use one that has been cross-adsorbed against the sample species. Outcome: Elimination of staining in the secondary-only control.[5] |
| Cross-reactivity of primary antibody. | Use a monoclonal primary antibody for higher specificity or a polyclonal antibody that has been cross-adsorbed. Outcome: More specific staining pattern.[18] | |
| Autofluorescence | Endogenous fluorescence from the sample (e.g., lipofuscin, NADH). | Examine an unstained sample to confirm autofluorescence. If present, use a commercial quenching reagent or choose a fluorophore in a different spectral range (e.g., near-infrared). Outcome: Reduced background in unstained areas.[1][4][5] |
| Fixation-induced autofluorescence. | Optimize fixation time and concentration. Consider alternative fixatives like cold methanol, though epitope compatibility must be verified. Outcome: Lower autofluorescence in the sample.[4] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol helps determine the ideal antibody concentration that maximizes the signal-to-noise ratio.
-
Sample Preparation : Prepare a series of identical samples (e.g., cells cultured on coverslips).
-
Fixation & Permeabilization : Process all samples according to your standard protocol for fixation and permeabilization.
-
Blocking : Block all samples using your chosen blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Dilution Series : Prepare a range of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in antibody dilution buffer. Include a negative control sample that receives only the dilution buffer (no primary antibody).
-
Incubation : Incubate each sample with a different primary antibody dilution for 1-2 hours at room temperature.
-
Washing : Wash all samples three times for 5 minutes each with PBS containing 0.1% Tween-20.[4]
-
Secondary Antibody Incubation : Incubate all samples with the Cy5-conjugated secondary antibody at its recommended concentration for 1-2 hours at room temperature, protected from light.[4]
-
Final Washes : Repeat the washing step as described in step 6, ensuring protection from light.[4]
-
Mounting & Imaging : Mount the coverslips and image all samples using identical microscope settings (e.g., laser power, exposure time, gain).
-
Analysis : Compare the images to identify the dilution that provides the brightest specific signal with the lowest background fluorescence.
Protocol 2: Blocking Buffer Optimization
-
Sample Preparation : Prepare several identical samples as you would for your standard experiment.
-
Blocking Agents : Prepare different blocking solutions to test. Examples include:
-
5% Normal Goat Serum in PBS + 0.1% Triton X-100
-
3-5% BSA in PBS + 0.1% Triton X-100[19]
-
A commercial blocking buffer
-
Include a "no blocking" control.
-
-
Blocking Incubation : Incubate each sample with a different blocking buffer for 1 hour at room temperature.
-
Staining : Proceed with your standard immunofluorescence protocol, using the optimized primary and secondary antibody concentrations determined from the titration experiment.
-
Imaging & Analysis : Image all samples using identical settings. Compare the background fluorescence across the different blocking conditions to determine the most effective agent for your specific application.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: How blocking agents prevent non-specific probe binding.
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. Permeability of anti-fouling PEGylated surfaces probed by fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
- 16. neb.com [neb.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
how to increase the signal-to-noise ratio in Cy5 experiments
Welcome to the technical support center for Cy5 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their fluorescence microscopy experiments involving the Cy5 dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in Cy5 experiments?
The main contributors to a low signal-to-noise ratio (SNR) in Cy5 experiments are high background fluorescence and weak specific signals. High background can originate from several sources:
-
Autofluorescence: Biological samples often contain endogenous molecules like flavins, collagen, and elastin (B1584352) that fluoresce naturally, particularly in the blue and green spectral regions. Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or increase autofluorescence.
-
Non-Specific Binding: This occurs when the Cy5-conjugated antibody or dye binds to unintended targets within the sample. This can be due to hydrophobic and ionic interactions, or the binding of antibody Fc regions to Fc receptors on cells like macrophages.
-
Suboptimal Staining Protocol: Inadequate blocking of non-specific binding sites, using an excessively high antibody concentration, or insufficient washing can all lead to increased background.
-
Instrument and Imaging Parameters: Incorrectly configured microscope settings, such as excessive detector gain or exposure time, and the use of inappropriate filter sets can amplify background noise.
Q2: How can I determine the source of high background fluorescence in my Cy5 experiment?
A systematic approach using appropriate controls is crucial for diagnosing the source of high background. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of endogenous autofluorescence.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the Cy5-conjugated secondary antibody.
-
Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody, but which does not target the protein of interest, can help assess non-specific binding of the primary antibody.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. The following guide provides a systematic approach to identify and resolve this issue.
Caption: A step-by-step workflow to troubleshoot high background fluorescence in Cy5 experiments.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Autofluorescence | Optimize fixation method. | Reduce the concentration and incubation time of aldehyde fixatives. For example, try 2% paraformaldehyde for 10 minutes instead of 4% for 20 minutes. Alternatively, consider using cold methanol or acetone (B3395972) for fixation, though epitope sensitivity should be validated. |
| Use autofluorescence quenching reagents. | After fixation and permeabilization, incubate the sample with a quenching solution. For example, treat with 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Other options include Sudan Black B or Eriochrome Black T. | |
| Non-Specific Binding | Optimize blocking buffer. | Use a blocking buffer containing bovine serum albumin (BSA) or serum from the same species as the secondary antibody. For example, block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature. |
| Titrate antibodies. | Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background. Start with the manufacturer's recommended dilution and test several twofold dilutions above and below that concentration. | |
| Increase wash steps. | Extend the duration and/or number of wash steps after antibody incubations to more effectively remove unbound antibodies. For example, increase from three 5-minute washes to four 10-minute washes with PBS containing 0.1% Tween 20. | |
| Free Dye in Conjugate | Purify the Cy5-conjugated antibody. | If you have conjugated the antibody in-house, ensure that all unconjugated Cy5 dye has been removed through methods like column chromatography. |
Issue 2: Weak or No Specific Signal
A weak signal can be as problematic as high background, making it difficult to detect your target.
Caption: A logical workflow for troubleshooting weak or absent specific signals in Cy5 experiments.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Target Expression | Use signal amplification techniques. | An indirect immunofluorescence approach (unlabeled primary antibody followed by a Cy5-labeled secondary antibody) can amplify the signal. For very low abundance targets, consider using a tyramide signal amplification (TSA) system. |
| Poor Antibody Performance | Verify primary antibody activity. | Confirm the antibody's effectiveness through a different application like Western blotting. Ensure the antibody is validated for the specific application (e.g., immunofluorescence). |
| Optimize antibody concentrations. | While high concentrations can increase background, a concentration that is too low will result in a weak signal. Titrate the primary and secondary antibodies to find the optimal balance. | |
| Photobleaching | Use an antifade mounting medium. | Mount coverslips with a commercially available or homemade mounting medium containing an antifade reagent like n-propyl gallate or p-phenylenediamine (B122844) to protect Cy5 from photobleaching. |
| Minimize light exposure. | Reduce the exposure time and excitation laser power to the minimum required to obtain a good signal. Avoid prolonged viewing of the sample through the eyepieces. | |
| Incorrect Imaging Setup | Use the correct filter set for Cy5. | Ensure your microscope is equipped with a filter set optimized for Cy5, with an excitation filter around 628-650 nm and an emission filter around 670-738 nm. |
Optimizing Imaging Parameters for Cy5
Proper microscope configuration is essential for maximizing the signal-to-noise ratio.
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | ~633 nm or 647 nm laser line | Matches the excitation peak of Cy5 for efficient fluorescence excitation. |
| Excitation Filter | Bandpass filter around 620-650 nm | Selectively transmits the excitation light while blocking other wavelengths. |
| Dichroic Mirror | Longpass with a cut-on wavelength around 660 nm | Efficiently reflects the excitation light towards the sample and transmits the emitted fluorescence to the detector. |
| Emission Filter | Bandpass filter around 663-738 nm | Transmits the Cy5 emission while blocking scattered excitation light and autofluorescence at shorter wavelengths. |
| Detector Gain/Exposure Time | Minimize to avoid saturating the signal and amplifying noise. | Adjust these settings using a positive control to find the optimal balance between a strong signal and low background. |
Note on Fluorophore Alternatives: For applications requiring very high photostability and brightness, consider alternatives to Cy5 such as Alexa Fluor 647, which has been shown to be more photostable and produce brighter conjugates.
By systematically addressing these potential issues, you can significantly improve the signal-to-noise ratio in your Cy5 experiments, leading to clearer images and more reliable data.
Technical Support Center: Troubleshooting Unexpected Shifts in Cy5 Emission Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve unexpected shifts in Cy5 emission spectra.
Frequently Asked Questions (FAQs)
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
My Cy5 emission spectrum has shifted. What are the common causes?
An unexpected shift in the Cy5 emission spectrum can be attributed to several factors related to the dye's local environment and photophysical properties. The most common causes include:
-
Environmental Effects: The polarity, viscosity, and temperature of the solvent or local environment can influence the electronic state of the Cy5 molecule, leading to spectral shifts.[1] A more solvent-exposed environment can lead to bathochromic (red) shifts.[2]
-
Photobleaching: Prolonged or intense light exposure can cause irreversible degradation of the Cy5 molecule.[3][4] This can result in the formation of photoproducts with different emission properties, often leading to a blue shift or a decrease in fluorescence intensity.[5]
-
Dye Aggregation: At high concentrations, Cy5 molecules can self-assemble into aggregates. H-aggregates typically exhibit a blue-shifted (hypsochromic) absorption and are often non-fluorescent, while J-aggregates show a red-shifted (bathochromic) absorption and can be fluorescent.[6][7][8][9]
-
Conformational Changes: Cy5 can undergo reversible cis-trans isomerization upon photoexcitation.[10] The cis and trans isomers have distinct absorption and emission spectra, and changes in their relative populations can lead to apparent spectral shifts. The cis-isomer is often considered a "dim" state with a red-shifted emission.[10][11]
-
Interactions with Biomolecules: Covalent attachment of Cy5 to biomolecules like proteins or DNA can alter its local environment and constrain its conformation, leading to spectral shifts.[12][13]
The following diagram illustrates a general workflow for troubleshooting unexpected shifts in Cy5 emission spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optical modulation and selective recovery of Cy5 fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Protein Labeling with Cy5-PEG-alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein aggregation during labeling with Cy5-PEG-alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when labeling with Cy5-PEG-alkyne?
A1: Protein aggregation during labeling with Cy5-PEG-alkyne can be attributed to several factors:
-
Increased Hydrophobicity: The Cy5 dye is inherently hydrophobic. Covalent attachment of multiple Cy5 molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.
-
Alteration of Surface Charge: The labeling reaction, often targeting lysine (B10760008) residues or the N-terminus, neutralizes positive charges on the protein surface. This change in the net charge can shift the protein's isoelectric point (pI) closer to the buffer's pH, reducing electrostatic repulsion between protein molecules and promoting aggregation.
-
High Dye-to-Protein Ratio: Using an excessive molar ratio of the dye can lead to over-labeling, significantly increasing the protein's hydrophobicity and the likelihood of aggregation. It is often recommended to aim for a low dye-to-protein molar ratio, ideally 1:1, to minimize this effect.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the reaction buffer play a critical role in protein stability. If the buffer pH is close to the protein's pI, its solubility will be at a minimum, increasing the risk of aggregation.
-
Presence of Organic Solvents: Cy5-PEG-alkyne is often dissolved in organic solvents like DMSO or DMF. The introduction of these solvents into the aqueous protein solution can partially denature the protein, exposing hydrophobic cores and inducing aggregation.
-
Reaction Temperature and Duration: Elevated temperatures and prolonged reaction times can increase the probability of protein denaturation and aggregation.
Q2: How does the PEG linker influence protein stability during labeling?
A2: The polyethylene (B3416737) glycol (PEG) linker offers several advantages in bioconjugation that can help mitigate aggregation:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer. Its presence can help to offset the hydrophobicity of the Cy5 dye, thereby improving the water solubility of the labeled protein.
-
Steric Hindrance: The flexible PEG chain can create a steric shield around the protein, which can help to prevent close intermolecular interactions that lead to aggregation.
-
Enhanced Stability: PEGylation is a well-established technique for improving the overall stability and pharmacokinetic properties of therapeutic proteins.
Q3: What methods can be used to detect and quantify protein aggregation?
A3: Several methods can be employed to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or cloudiness in the protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 350-600 nm is indicative of light scattering by aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of high molecular weight aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, often in the void volume.
-
Fluorescence Spectroscopy: Certain fluorescent dyes, such as Thioflavin T (ThT), exhibit enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.
Troubleshooting Guides
Issue 1: Immediate Protein Precipitation Upon Addition of Cy5-PEG-alkyne
This is often a sign of rapid aggregation due to a significant disturbance of the protein's stability.
| Possible Cause | Troubleshooting Step |
| High Dye-to-Protein Ratio | Reduce the molar excess of the Cy5-PEG-alkyne. Start with a 1:1 or 3:1 dye-to-protein molar ratio and optimize from there. |
| Unfavorable Buffer pH | Adjust the pH of the reaction buffer to be at least 1-2 units away from the protein's isoelectric point (pI) to ensure sufficient surface charge and electrostatic repulsion. |
| High Concentration of Organic Solvent | Minimize the volume of organic solvent (DMSO/DMF) used to dissolve the Cy5-PEG-alkyne. Add the dye solution to the protein solution slowly and with gentle mixing. |
| Inappropriate Ionic Strength | Optimize the salt concentration (e.g., 50-250 mM NaCl) in the reaction buffer. Low ionic strength can sometimes lead to aggregation if electrostatic interactions are the primary stabilizing force, while very high salt can also promote hydrophobic aggregation. |
Issue 2: Gradual Aggregation During or After the Labeling Reaction
This may indicate a slower process of protein unfolding and association.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize thermal denaturation. |
| Protein Instability | Include stabilizing additives in the reaction buffer. See the table below for common additives and their mechanisms. |
| Oxidation of Cysteine Residues | If the protein contains surface-exposed cysteines, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to prevent disulfide bond-mediated aggregation. |
| High Protein Concentration | Work with a lower protein concentration during the labeling reaction if possible. |
Table of Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by binding to hydrophobic patches and stabilizing the protein's native state. |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the protein structure by preferential hydration. |
| Sucrose | 0.25-1 M | Similar to glycerol, it is an osmolyte that promotes protein compactness and stability. |
| Trehalose | 0.25-1 M | A disaccharide known for its exceptional protein-stabilizing properties. |
| TCEP | 0.1-1 mM | A reducing agent that prevents the formation of intermolecular disulfide bonds. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability
This protocol allows for the empirical determination of the best buffer conditions to prevent aggregation during labeling.
-
Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5) and different salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Set up small-scale reactions: In separate microcentrifuge tubes, add your protein to each buffer condition to the desired final concentration.
-
Add Cy5-PEG-alkyne: Add a consistent, low molar excess of Cy5-PEG-alkyne to each tube.
-
Incubate: Incubate the reactions under your intended labeling conditions (e.g., room temperature for 1-2 hours).
-
Monitor Aggregation: After incubation, visually inspect each tube for precipitation. For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at 280 nm to determine the amount of soluble protein remaining. Alternatively, use DLS to assess the presence of aggregates.
-
Select Optimal Buffer: Choose the buffer condition that results in the highest amount of soluble, monomeric protein.
Protocol 2: Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Anti-Aggregation Measures
This protocol is for labeling an azide-modified protein with Cy5-PEG-alkyne.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES) at 1-5 mg/mL.
-
Cy5-PEG-alkyne stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein.
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, prepare fresh).
-
Anti-aggregation additives (e.g., L-Arginine, Glycerol) as determined from buffer screening.
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification.
Procedure:
-
Prepare the Protein Solution:
-
Start with your azide-modified protein in a suitable buffer (pH 7.0-8.0).
-
Add any desired anti-aggregation additives (e.g., L-Arginine to a final concentration of 100 mM).
-
Place the protein solution on ice.
-
-
Prepare the Reaction Mixture (in a separate tube):
-
For a 100 µL final reaction volume with a 3:1 dye-to-protein ratio (assuming a 50 µM protein concentration):
-
To a new microcentrifuge tube, add the required volume of Cy5-PEG-alkyne stock solution (e.g., 1.5 µL for a final concentration of 150 µM).
-
Add CuSO4 stock solution (e.g., 1 µL for a final concentration of 0.5 mM).
-
Add THPTA ligand stock solution (e.g., 2 µL for a final concentration of 2 mM). The excess ligand protects the protein.
-
-
Vortex the mixture briefly.
-
-
Initiate the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 5 µL for a final concentration of 5 mM). This reduces Cu(II) to the active Cu(I) catalyst.
-
Immediately add the catalyst mixture to the chilled protein solution.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 4°C for 1-2 hours, protected from light. The low temperature helps to maintain protein stability.
-
-
Purification:
-
After the incubation, remove the excess unreacted dye and copper catalyst using a desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectroscopy.
-
Confirm the absence of aggregates using SEC or DLS.
-
Store the labeled protein in aliquots at -80°C with a cryoprotectant like 20% glycerol.
-
Visualizations
Experimental Workflow: Troubleshooting Protein Aggregation
Caption: A logical workflow for troubleshooting protein aggregation during labeling experiments.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Cy5-labeled antibodies against EGFR or its downstream targets are commonly used to visualize and quantify components of this pathway in cell-based assays.
Caption: Key steps in the EGFR signaling cascade leading to cellular responses.
Experimental Workflow: FRET Assay for Protein-Protein Interaction
This workflow outlines the key steps for using Cy3 (donor) and Cy5 (acceptor) labeled proteins to study their interaction via Förster Resonance Energy Transfer (FRET).
Caption: A generalized workflow for conducting a FRET experiment to investigate protein-protein interactions.
Technical Support Center: Cy5-Maleimide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Cy5-maleimide labeling reactions.
Troubleshooting Guide
This guide addresses common problems encountered during Cy5-maleimide labeling experiments, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inactive Maleimide (B117702) Dye: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2] Improper storage can also lead to degradation. | - Prepare fresh stock solutions of Cy5-maleimide in anhydrous DMSO or DMF immediately before use.[3][4] - Store the solid dye desiccated and protected from light at -20°C.[5][6] - Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Oxidized or Inaccessible Thiols: Cysteine residues may form disulfide bonds or be buried within the protein's structure, preventing reaction with the maleimide. | - Reduce disulfide bonds by pre-incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][7] - If using DTT, it must be removed before adding the maleimide dye, as it will compete for the dye. TCEP does not need to be removed. - Consider performing the labeling reaction under denaturing conditions if the cysteine is not solvent-exposed, though this may affect protein function. | |
| Incorrect Reaction Buffer pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][8] At lower pH, the reaction is slow, and at higher pH, hydrolysis of the maleimide and reaction with amines can occur.[1] | - Use a degassed buffer such as PBS, HEPES, or Tris within the pH range of 6.5-7.5.[4] - Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol). | |
| Insufficient Dye-to-Protein Ratio: A low molar ratio of dye to protein can result in incomplete labeling. | - Increase the molar excess of Cy5-maleimide to protein. A starting point of a 10-20 fold molar excess is recommended.[4] | |
| Low Protein Concentration: The labeling efficiency can be significantly reduced if the protein concentration is too low. | - For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[3][9] | |
| High Background or Non-Specific Staining | Excess Unreacted Dye: Failure to remove all of the free Cy5-maleimide after the reaction is a common cause of high background. | - Purify the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[3] - Ensure the chosen purification method is appropriate for the size of your protein. |
| Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[1][10] | - Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[1][8] | |
| Protein Aggregation or Precipitation | Hydrophobicity of the Dye: The addition of the hydrophobic Cy5 dye can increase the overall hydrophobicity of the protein, leading to aggregation. | - Optimize the dye-to-protein ratio to avoid over-labeling. - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] - Consider using a more hydrophilic, sulfonated version of the Cy5-maleimide dye if available.[11] |
| Presence of Organic Solvent: The DMSO or DMF used to dissolve the dye can cause some proteins to precipitate. | - Add the dye stock solution to the protein solution slowly while gently stirring. - Keep the final concentration of the organic solvent in the reaction mixture as low as possible. | |
| Unexpected Quenching of Fluorescence | Interaction with TCEP: High concentrations of TCEP can quench the fluorescence of Cy5.[12][13][14] | - While TCEP is necessary for reducing disulfide bonds, use the lowest effective concentration. - If high concentrations of a reducing agent are required, consider removing it before adding the dye, though this is not typically necessary with TCEP. |
| Self-Quenching at High Labeling Ratios: Over-labeling of a protein can lead to self-quenching of the Cy5 dye.[11][15] | - Reduce the molar ratio of dye to protein in the labeling reaction to achieve a lower degree of labeling (DOL). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Cy5-maleimide labeling reaction?
A1: The optimal pH for a Cy5-maleimide labeling reaction is between 6.5 and 7.5.[1][8] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group. Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group is more susceptible to hydrolysis and can also react non-specifically with primary amines, such as the side chain of lysine.[1][10]
Q2: How should I store my Cy5-maleimide dye?
A2: Cy5-maleimide should be stored as a solid at -20°C, protected from light and moisture.[5][6] It is recommended to desiccate the solid dye. Stock solutions should be prepared fresh in anhydrous DMSO or DMF and used immediately.[3][4] If storage of a stock solution is necessary, it can be stored at -20°C for up to four weeks, protected from light and moisture.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[3]
Q3: Do I need to remove the reducing agent before adding the Cy5-maleimide?
A3: It depends on the reducing agent used. If you are using DTT (dithiothreitol), it is essential to remove it before adding the maleimide dye, as the thiols in DTT will react with the dye and compete with your protein.[3] However, if you are using TCEP (tris(2-carboxyethyl)phosphine), it does not need to be removed as it does not react with maleimides.[7] Be aware that high concentrations of TCEP can quench the fluorescence of Cy5.[12][13][14]
Q4: What is a typical dye-to-protein molar ratio for labeling?
A4: A common starting point for optimizing your labeling reaction is a 10 to 20-fold molar excess of Cy5-maleimide to your protein.[4] However, the optimal ratio will depend on your specific protein and the number of available cysteine residues. It is often necessary to perform a titration to determine the ideal ratio that provides sufficient labeling without causing protein aggregation or fluorescence self-quenching.[3]
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy5 (approximately 650 nm). The DOL can then be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[4]
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Reaction
| pH | Reaction Rate | Maleimide Hydrolysis | Amine Reactivity | Recommendation |
| < 6.5 | Slow | Low | Negligible | Suboptimal; reaction may be incomplete. |
| 6.5 - 7.5 | Optimal | Low | Low | Recommended range for specific thiol labeling. [1][8] |
| > 7.5 | Fast | Increases significantly | Increases | Not recommended; risk of non-specific labeling and dye inactivation.[1][10] |
Table 2: Recommended Molar Ratios for Labeling
| Molar Ratio (Dye:Protein) | Expected Outcome | Considerations |
| 5:1 | Lower DOL | Good starting point for proteins with a single, highly reactive cysteine. |
| 10:1 - 20:1 | Moderate to High DOL | Generally recommended starting range for most proteins.[4] |
| > 20:1 | High DOL | Increased risk of over-labeling, protein aggregation, and fluorescence self-quenching.[11][15] |
Experimental Protocols
Detailed Methodology for Cy5-Maleimide Labeling of a Protein
This protocol provides a general procedure for labeling a protein with Cy5-maleimide. Optimization may be required for your specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[3][9]
-
Reducing Agent (TCEP): Prepare a 10 mM stock solution of TCEP in water.
-
Cy5-Maleimide Stock Solution: Immediately before use, dissolve the Cy5-maleimide powder in anhydrous DMSO or DMF to a concentration of 10 mM.[3][4]
2. Reduction of Disulfide Bonds:
-
Add the TCEP stock solution to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.[4][7]
-
Incubate the mixture for 30-60 minutes at room temperature.
3. Labeling Reaction:
-
Slowly add the desired volume of the Cy5-maleimide stock solution to the reduced protein solution while gently mixing. The final molar ratio of dye to protein should typically be between 10:1 and 20:1.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
4. Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine can be added to a final concentration of 10-20 mM to react with any excess Cy5-maleimide.
5. Purification of the Labeled Protein:
-
Remove unreacted dye and quenching reagents by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.[3] The choice of method will depend on the protein's size and the required purity.
6. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of the dye concentration to the protein concentration is the DOL.
Mandatory Visualization
Caption: Experimental workflow for Cy5-maleimide protein labeling.
Caption: Key chemical pathways in Cy5-maleimide labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dye-Dye Quenching with High Degree of Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dye-dye quenching, particularly when working with a high degree of labeling (DOL).
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving fluorescently labeled molecules with a high DOL.
Q1: I've labeled my protein with a fluorescent dye, but the fluorescence intensity is much lower than expected. Does this mean the labeling reaction failed?
Not necessarily. Low fluorescence output can paradoxically be a result of too much dye being attached to your molecule, a phenomenon known as self-quenching. When fluorescent molecules are in close proximity, they can interact with each other and reduce the overall fluorescence emission.
To troubleshoot this issue, consider the following steps:
-
Determine the Degree of Labeling (DOL): Calculating the DOL will help you quantify the average number of dye molecules per protein molecule. This is a critical first step to diagnose over-labeling.
-
Optimize the Dye-to-Protein Molar Ratio: If the DOL is too high, reduce the molar ratio of the dye to the protein in your conjugation reaction. Testing a range of ratios is recommended to find the optimal level of labeling for your specific application.
-
Check for Precipitation: Over-labeling can sometimes lead to the precipitation of the conjugated molecule, as the properties of the molecule are altered by the attached dyes. If you observe any precipitates, this is a strong indicator of excessive labeling.
Q2: My labeled antibody has reduced or no binding affinity for its antigen. What could be the cause?
This issue often arises when the dye molecules are attached to or near the antigen-binding site of the antibody. The bulky dye molecules can sterically hinder the interaction between the antibody and its epitope.
Possible solutions include:
-
Site-Specific Labeling: Employ labeling strategies that target regions of the antibody away from the antigen-binding site, such as the Fc region.
-
Reduce the Degree of Labeling: A lower DOL will decrease the probability of a dye molecule interfering with the binding site.
-
Use a Different Labeling Chemistry: Explore alternative conjugation methods that target different amino acid residues less likely to be in the binding site.
Q3: I'm observing high background or non-specific staining in my imaging experiment. Could this be related to a high degree of labeling?
Yes, a high DOL can contribute to increased background and non-specific binding. Highly labeled proteins, especially with hydrophobic dyes, can become "sticky" and adhere non-specifically to cellular components or surfaces.
To mitigate this:
-
Optimize the DOL: As with other issues, finding the optimal DOL is key. A lower DOL can often reduce non-specific interactions.
-
Purification: Ensure that all unconjugated (free) dye has been removed after the labeling reaction, as this can be a major source of background signal. Methods like size exclusion chromatography, dialysis, or spin columns can be used for purification.
-
Blocking: Use appropriate blocking agents in your experimental protocol to minimize non-specific binding.
FAQs (Frequently Asked Questions)
This section provides answers to more general questions about dye-dye quenching and high degrees of labeling.
Q1: What is dye-dye quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. Dye-dye quenching, specifically self-quenching, occurs when high concentrations of fluorescent molecules lead to their aggregation and a reduction in their ability to emit light. This is a common issue in experiments involving a high degree of labeling.
Q2: What are the primary mechanisms of dye-dye quenching at high labeling densities?
At high labeling densities, the primary mechanisms of dye-dye quenching are:
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer between two dye molecules (a donor and an acceptor) that are in close proximity (typically within 1-10 nm). When the emission spectrum of the donor dye overlaps with the absorption spectrum of the acceptor dye, energy can be transferred, leading to quenching of the donor's fluorescence. In cases of self-quenching, this can occur between identical dye molecules (homo-FRET).
-
Static Quenching: This occurs when dye molecules form non-fluorescent complexes or aggregates on the surface of the labeled molecule. This ground-state complex formation prevents the dye from being excited and emitting light.
-
Collisional (Dynamic) Quenching: This involves the collision of an excited-state fluorophore with another molecule (a quencher), leading to non-radiative de-excitation.
Q3: How does the Degree of Labeling (DOL) affect fluorescence?
The DOL, or dye-to-protein ratio, has a significant impact on the resulting fluorescence signal.
-
Low DOL: May result in a weak signal, making detection difficult.
-
Optimal DOL: Provides the brightest signal with good specificity. The optimal DOL varies depending on the dye and the application.
-
High DOL (Over-labeling): Can lead to self-quenching, causing a decrease in fluorescence intensity. It can also lead to protein aggregation, precipitation, and altered biological activity.
Q4: How can I determine the optimal Degree of Labeling (DOL) for my experiment?
The optimal DOL is application-dependent and should be determined empirically. It is recommended to perform a titration experiment by reacting your protein with varying molar ratios of the dye. You can then measure the fluorescence intensity and, if applicable, the biological activity of each conjugate to identify the ratio that provides the best signal-to-noise without compromising function.
Q5: Are there any dye properties that can minimize self-quenching?
Yes, the structural properties of the dye can influence its tendency to self-quench. For instance, dyes with an asymmetrical distribution of charge can exhibit reduced π-stacking, which in turn minimizes energy transfer and fluorescence quenching. Incorporating charged groups, such as sulfonates, into the dye structure can also decrease dye-to-dye interactions.
Quantitative Data Summary
| Parameter | Value/Range | Context | Source |
| Optimal DOL for IgG (BP Fluor 488) | 4-9 | General applications | |
| Optimal DOL for IgG (800CW) | 1-2 | Western and In-Cell Western applications | |
| Potential Fluorescence Quenching | Up to 90% | Can occur even at low dye-to-protein ratios due to clustering | |
| FRET Distance Dependence | 1/R⁶ | The efficiency of FRET is inversely proportional to the sixth power of the distance (R) between the donor and acceptor. | |
| FRET Effective Range | 1-10 nm | The distance over which FRET is effective. |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL)
This protocol allows for the calculation of the average number of dye molecules conjugated to a protein.
Materials:
-
Labeled protein conjugate
-
Unconjugated protein (for blank)
-
Spectrophotometer
-
Cuvettes with a 1 cm path length
Methodology:
-
Purify the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein solution. This can be achieved using methods such as dialysis or gel filtration.
-
Measure Absorbance:
-
Measure the absorbance of the conjugate solution at two wavelengths:
-
At the absorbance maximum of the dye (Adye).
-
At 280 nm (A280) to determine the protein concentration.
-
-
If the absorbance is too high (typically > 2.0), dilute the sample and record the dilution factor.
-
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280,dye / Amax,dye. This value is often provided by the dye manufacturer.
-
The corrected absorbance of the protein at 280 nm is: Aprotein = A280,conjugate - (Amax,conjugate * CF).
-
The molar concentration of the protein is: [Protein] = Aprotein / εprotein, where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The molar concentration of the dye is: [Dye] = Amax,conjugate / εdye, where εdye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
Visualizations
Caption: Workflow for optimizing the degree of labeling.
Caption: Mechanisms of dye-dye quenching at high labeling densities.
Technical Support Center: Cy5 Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with altered protein function following Cy5 conjugation.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Conjugation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Labeling | 1. Verify Protein Concentration: Ensure protein concentration is at least 2 mg/mL; optimal concentration is 10 mg/mL.[1] 2. Check Buffer Composition: Use amine-free buffers like PBS, MES, or HEPES. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for Cy5 conjugation.[1][2] 3. Optimize pH: The labeling reaction is most efficient at a pH of 8.2-8.5 to ensure primary amines are deprotonated and reactive.[1] 4. Increase Dye Concentration: If labeling is still inefficient, consider increasing the molar ratio of Cy5 to protein.[3] | |
| Fluorescence Quenching | 1. Determine Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the dye molecules.[3][4] Aim for an optimal DOL, which is protein-dependent but generally recommended to be between 3 and 7 for antibodies.[3] 2. Reduce Dye-to-Protein Ratio: Perform labeling reactions with varying, lower molar ratios of Cy5 to protein to find the optimal balance between signal and quenching.[3][4] | |
| Environmental Effects | 1. Check Proximity to Aromatic Amino Acids: Conjugation near aromatic amino acids can cause quenching.[4] If possible, consider site-specific labeling to avoid these regions. 2. Ensure Proper Protein Folding: The addition of Cy5 can sometimes disrupt protein folding. Analyze the conjugate using techniques like circular dichroism to assess structural integrity. |
Issue 2: Altered Protein Function or Loss of Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | 1. Labeling at Active/Binding Sites: The bulky Cy5 molecule can block active sites or binding interfaces if lysines in these regions are labeled.[4] 2. Use Site-Specific Labeling: If the protein's structure is known, target cysteines or use enzymatic labeling methods to conjugate Cy5 away from functional domains.[1][5] 3. Vary Degree of Labeling: A lower DOL reduces the probability of labeling a critical residue.[4] | |
| Conformational Changes | 1. Assess Protein Structure: Use biophysical methods such as circular dichroism or fluorescence spectroscopy to compare the structure of the labeled protein to the unlabeled protein. 2. Introduce a Linker: In some cases, a flexible linker between the protein and the dye can minimize structural perturbations.[6] | |
| Aggregation and Precipitation | 1. Reduce Degree of Labeling: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[3] 2. Optimize Buffer Conditions: Ensure the buffer composition (e.g., ionic strength, pH) is optimal for the stability of the conjugated protein. 3. Purify the Conjugate: Immediately after labeling, purify the conjugate using size-exclusion or ion-exchange chromatography to remove aggregates and free dye.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for my protein?
A1: The optimal DOL is highly dependent on the specific protein and its intended application. A general guideline is one dye molecule per 200 amino acids.[1] For antibodies, a DOL of 3-7 is often recommended.[3] It is best to perform labeling reactions with different dye-to-protein molar ratios and test the resulting conjugates in your specific assay to determine the optimal DOL that provides a strong signal without compromising protein function.[3] Over-labeling can lead to fluorescence quenching and protein aggregation.[3][4]
Q2: Why did my protein precipitate during the labeling reaction?
A2: Protein precipitation during labeling can occur for several reasons. A primary cause is over-labeling, where too many hydrophobic Cy5 molecules are attached to the protein surface, leading to aggregation.[3] To prevent this, it's crucial to lower the molar ratio of the dye to the protein.[4] Additionally, ensure that the buffer conditions, such as pH and ionic strength, are suitable for your protein's stability throughout the reaction.
Q3: How can I be sure that the Cy5 dye is not interfering with my protein's binding site?
A3: If the Cy5 dye conjugates to lysine (B10760008) residues within or near a binding site, it can sterically hinder the protein's ability to interact with its target.[4] If you observe a loss of function, consider reducing the DOL to decrease the likelihood of labeling a critical residue. For more precise control, site-specific labeling methods can be employed. This involves introducing a unique cysteine residue at a location distant from the active site, which can then be specifically targeted by a thiol-reactive Cy5 dye (e.g., Cy5-maleimide).[8]
Q4: My fluorescence signal is weak even with a high DOL. What could be the issue?
A4: A weak signal despite a high DOL is often a sign of fluorescence quenching, where the Cy5 molecules are too close to each other on the protein surface and their fluorescence is diminished.[3][4] Another possibility is that the dye is in an environment that is not optimal for its fluorescence output, for example, near quenching amino acid residues like tryptophan.[4] To troubleshoot this, you should determine the DOL and perform a titration of the dye-to-protein ratio to find the point of maximum brightness.
Q5: What is the best way to purify my Cy5-conjugated protein?
A5: After the labeling reaction, it is essential to remove any unreacted, free dye.[7] The most common methods for purification are size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.[1] These methods separate the larger protein-dye conjugate from the smaller, free dye molecules. If protein aggregation is an issue, size-exclusion chromatography is also effective at removing aggregates.
Experimental Protocols
Protocol 1: Standard Amine-Reactive Cy5 Conjugation
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove unreacted dye and buffer exchange the labeled protein into a suitable storage buffer using a desalting column (e.g., Sephadex G-25) or dialysis.[1]
-
Protocol 2: Determination of Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).
-
-
Calculation:
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at ~650 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
Visualizations
Caption: Workflow for Cy5 conjugation and analysis.
Caption: Troubleshooting altered protein function after labeling.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. drmr.com [drmr.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head Comparison: Cy5 vs. Alexa Fluor 647 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, Cyanine5 (Cy5) and Alexa Fluor 647 are two of the most commonly used reagents. This guide provides an objective, data-driven comparison of their performance for protein labeling to aid in the selection of the optimal dye for your research needs.
Both Cy5 and Alexa Fluor 647 are bright, far-red fluorescent dyes with similar excitation and emission spectra, making them compatible with common laser lines (633 nm or 647 nm) and filter sets.[1][2][3] This spectral similarity allows for their interchangeable use in many fluorescence microscopy and flow cytometry applications.[2] A key advantage of using these far-red dyes is the low autofluorescence of biological specimens in this region of the spectrum, leading to higher signal-to-noise ratios.[2] However, despite their spectral similarities, there are significant performance differences between the two dyes, particularly in terms of brightness, photostability, and susceptibility to quenching.
Quantitative Performance Comparison
Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Cy5.[1] While both dyes are intensely fluorescent, Alexa Fluor 647 is generally brighter and more photostable.[1][4] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][4] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1][4] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][4]
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~667 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000-270,000 |
| Fluorescence Quantum Yield | ~0.20-0.27 | ~0.33 |
| Photostability | Less Photostable | More Photostable |
| Brightness of Conjugates | Generally lower, prone to quenching | Significantly brighter, less quenching |
| pH Sensitivity | More sensitive to environmental changes | pH-insensitive over a wide range |
Experimental Data Highlights
Photostability
In a direct comparative study, the photostability of Alexa Fluor 647 was shown to be significantly greater than that of Cy5. Under continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only about 55% over the same period. This enhanced photostability allows for longer exposure times and more robust time-lapse imaging with Alexa Fluor 647-labeled proteins.
Impact of Degree of Labeling (DOL) on Fluorescence
The total fluorescence of a protein-dye conjugate is a product of the dye's quantum yield and the number of dye molecules attached (DOL). While a higher DOL might be expected to yield a brighter conjugate, this is often not the case with Cy5. Experimental data demonstrates that as the DOL of Cy5-protein conjugates increases, the total fluorescence often decreases due to self-quenching. In contrast, the fluorescence of Alexa Fluor 647 conjugates continues to increase with higher DOL, showing minimal self-quenching. This makes Alexa Fluor 647 a more reliable choice for achieving highly fluorescent conjugates.
Experimental Protocols
General Protocol for Protein Labeling with Cy5 and Alexa Fluor 647 NHS Esters
This protocol describes a general method for labeling proteins with amine-reactive Cy5 and Alexa Fluor 647 N-hydroxysuccinimidyl (NHS) esters. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein to form a stable amide bond.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Cy5 NHS Ester or Alexa Fluor 647 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with a suitable reaction buffer.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Add the reactive dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Collect the first colored fraction, which contains the protein-dye conjugate.
-
Determine Degree of Labeling (DOL): The DOL is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm). The following formula is used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's absorption maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its absorption maximum.
-
CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
Experimental Workflow for Comparing Photostability
To quantitatively compare the photostability of Cy5 and Alexa Fluor 647 labeled proteins, the following experimental workflow can be employed:
Conclusion
For most protein labeling applications, Alexa Fluor 647 is the superior choice over Cy5.[1] Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][4] While Cy5 is a more cost-effective option and can be suitable for certain applications, the performance advantages of Alexa Fluor 647, particularly in demanding applications such as single-molecule studies and quantitative imaging, justify its selection for achieving high-quality, reproducible results.
References
A Comparative Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alternative Click Chemistry Probes
For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecule labeling, the choice of a fluorescent probe is critical. This guide provides a detailed comparison of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 against other common click chemistry probes. We will delve into their performance characteristics, supported by available data, and provide experimental protocols for their application.
Introduction to this compound
This compound is a fluorescent probe designed for copper(I)-catalyzed click chemistry (CuAAC). It features a Cy5 fluorophore, a terminal alkyne group for reaction with azides, and a polyethylene (B3416737) glycol (PEG) linker. The PEG linker is a key feature, enhancing solubility and potentially reducing aggregation, a common issue with cyanine (B1664457) dyes.
Performance Comparison
Data Presentation: Quantitative Comparison of Fluorescent Probes
| Property | This compound (Representative) | Cy5-Alkyne (Non-PEGylated) | Alexa Fluor 647-Alkyne (Representative) |
| Excitation Max (nm) | ~649 | ~646[1] | ~650 |
| Emission Max (nm) | ~667 | ~662[1] | ~665 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000[1] | ~270,000 |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported; likely similar to or slightly lower than Cy5-alkyne | ~0.2[1][2] | ~0.33[3] |
| Photostability | Generally lower than Alexa Fluor dyes | Cy5 dyes are known to be less photostable than Alexa Fluor 647.[4][5] | Significantly more resistant to photobleaching than Cy5 dyes.[4][5] |
| Solubility | High aqueous solubility due to PEG linker | Soluble in organic solvents (DMSO, DMF), limited water solubility.[2] | Generally good aqueous solubility |
| Aggregation | PEG linker helps to reduce aggregation | Prone to aggregation, which can lead to fluorescence quenching.[5] | Less prone to aggregation compared to Cy5.[5] |
Key Takeaways from the Data:
-
Spectral Properties: All three probes have very similar excitation and emission maxima, making them compatible with the same instrument filter sets and laser lines (e.g., 633 nm or 647 nm).
-
Brightness: While the molar extinction coefficients are comparable, the quantum yield of Alexa Fluor 647 is notably higher than that reported for Cy5, suggesting that Alexa Fluor 647 conjugates may be brighter.
-
Photostability: Alexa Fluor 647 consistently demonstrates superior photostability compared to Cy5, which is a critical advantage for imaging applications that require prolonged light exposure.[4][5]
-
Solubility and Aggregation: The PEG linker in this compound is a significant advantage, improving aqueous solubility and reducing the likelihood of aggregation-induced fluorescence quenching, a known issue with Cy5 dyes.[5]
Experimental Protocols
Below are detailed methodologies for key experiments involving the use and comparison of these fluorescent probes.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing fluorescent probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-probe (e.g., this compound, Cy5-alkyne, or Alexa Fluor 647-alkyne) dissolved in DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA or TBTA in water or DMSO/water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.
-
Add the alkyne-probe from the stock solution to a final concentration typically ranging from 25 to 100 µM.
-
Add the copper-chelating ligand to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Comparative Photostability Measurement
This protocol outlines a method for comparing the photostability of different fluorescently labeled proteins.
Materials:
-
Purified proteins labeled with the different probes to be compared
-
Fluorescence microscope with a suitable filter set for Cy5/Alexa Fluor 647 and a light source of consistent power
-
Imaging software capable of time-lapse acquisition and intensity measurement
Procedure:
-
Prepare microscope slides with samples of each labeled protein at the same concentration.
-
Under the microscope, locate a field of view for each sample.
-
Using identical illumination settings (light source intensity, exposure time), acquire an initial image of each sample.
-
Continuously expose each sample to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
Using the imaging software, measure the mean fluorescence intensity of a defined region of interest for each image in the time series.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each probe to visualize the rate of photobleaching.
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the fundamental processes involved in using these probes.
Caption: A simplified workflow of a typical click chemistry experiment.
Signaling Pathway Visualization
While these probes are used for detection rather than directly participating in signaling, they can be used to visualize components of signaling pathways. The diagram below illustrates a generic signaling cascade that could be studied using fluorescently labeled components.
Caption: A generic cell signaling cascade.
Conclusion
This compound is a valuable tool for click chemistry, particularly in applications where aqueous solubility and reduced aggregation are paramount. Its spectral characteristics are on par with other Cy5-based probes. However, for applications demanding the highest levels of brightness and photostability, Alexa Fluor 647-alkyne may be a superior choice. The selection of the optimal probe will ultimately depend on the specific requirements of the experiment, including the nature of the biomolecule being labeled, the imaging modality, and the need for prolonged signal acquisition. The provided protocols offer a starting point for the successful application and comparative evaluation of these powerful fluorescent probes.
References
- 1. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cy5 Labeling Specificity: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals, ensuring the precise location of a fluorescent label on a protein is critical for the accuracy of downstream applications. This guide provides a comparative overview of two common Cy5 labeling methods, highlighting the use of mass spectrometry for validating labeling specificity.
Cyanine5 (Cy5) is a widely used fluorescent dye for labeling proteins, enabling their detection and tracking in various biological assays. The specificity of this labeling is paramount, as non-specific binding can lead to misleading results. While traditional methods like spectrophotometry can determine the degree of labeling (DOL), they do not provide information about the location of the dye on the protein. Mass spectrometry has emerged as a powerful tool to definitively identify the sites of modification and quantify the extent of on-target versus off-target labeling.
This guide compares two prominent Cy5 labeling strategies: the conventional N-hydroxysuccinimide (NHS) ester chemistry targeting primary amines, and a site-specific approach targeting a unique N-terminal cysteine residue. We present a summary of their performance, detailed experimental protocols for labeling and mass spectrometric analysis, and a workflow for validation.
Comparison of Cy5 Labeling Methods
The choice of labeling chemistry has a significant impact on the specificity of Cy5 conjugation. While NHS ester-based methods are common, they often result in heterogeneous labeling across multiple lysine (B10760008) residues. In contrast, methods targeting a unique, engineered N-terminal cysteine offer a much higher degree of specificity.
| Feature | Cy5-NHS Ester Labeling | Site-Specific Cy5 Labeling (N-terminal Cysteine) |
| Target Residue(s) | Primary amines (N-terminus and ε-amino group of Lysine residues) | Thiol group of an N-terminal Cysteine residue |
| Specificity | Low to Moderate (multiple potential labeling sites) | High (>95% on-target) |
| Homogeneity of Labeled Product | Heterogeneous mixture of protein-dye conjugates | Homogeneous product with a single labeling site |
| Control over Stoichiometry | Difficult to control precisely | High degree of control |
| Mass Spectrometry Validation | Reveals multiple labeled lysine residues | Confirms a single labeled peptide corresponding to the N-terminus |
Experimental Protocols
Protocol 1: Cy5-NHS Ester Labeling of a Model Protein (e.g., BSA)
This protocol outlines a general procedure for labeling a protein with Cy5 using NHS ester chemistry.
1. Protein Preparation:
-
Dissolve Bovine Serum Albumin (BSA) in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[1]
-
Crucially, ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the Cy5-NHS ester. [2][3]
2. Labeling Reaction:
-
Dissolve Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Add the dissolved Cy5 NHS ester to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[2]
3. Purification of Labeled Protein:
-
Remove unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
Alternatively, use spin columns for rapid purification.[2][3]
Protocol 2: Site-Specific Cy5 Labeling via N-terminal Cysteine
This protocol is adapted for targeted labeling of a protein engineered to have a unique N-terminal cysteine.
1. Protein Preparation:
-
Express and purify the target protein with an N-terminal tag (e.g., His-SUMO) followed by a sequence containing a cysteine residue at the N-terminus after cleavage.
-
Cleave the tag using a specific protease (e.g., SUMO protease) to expose the N-terminal cysteine.
2. In-situ Thioester Formation:
-
Dissolve Sulfo-Cy5 NHS ester in an amine-free buffer (e.g., 100 mM HEPES, pH 7.5) to a concentration of 2-5 mM.[4]
-
Add 2-mercaptoethanesulfonic acid (MESNA) to the dissolved NHS ester to convert it to a more stable thioester derivative.[4]
3. Labeling Reaction:
-
Add the protein with the exposed N-terminal cysteine to the Cy5-thioester solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
4. Purification of Labeled Protein:
-
Purify the labeled protein using a desalting column or spin column as described in Protocol 1 to remove unreacted dye and MESNA.
Protocol 3: Mass Spectrometry Analysis for Labeling Specificity
This protocol details the steps for preparing a Cy5-labeled protein for mass spectrometry to identify the labeling site(s).
1. Protein Digestion:
-
Denature the purified Cy5-labeled protein in a buffer containing 8 M urea (B33335).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the free cysteines with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the protein overnight with a protease such as trypsin.
2. Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution containing acetonitrile (B52724) and TFA.
-
Dry the purified peptides in a vacuum centrifuge.
3. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursor ions for fragmentation.
4. Data Analysis:
-
Search the resulting MS/MS spectra against a protein database containing the sequence of the target protein.
-
The search parameters should include a variable modification corresponding to the mass of the Cy5 dye on potential target residues (lysine for NHS ester labeling, cysteine for site-specific labeling).
-
The identification of peptides with the Cy5 mass modification will confirm the specific site(s) of labeling. The relative abundance of these peptides can be used to quantify the on-target versus off-target labeling.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process, the following diagrams were generated using Graphviz.
Figure 1. Comparison of Labeling Strategies.
Figure 2. Mass Spectrometry Workflow.
By employing these mass spectrometry-based validation methods, researchers can confidently assess the specificity of their Cy5-labeled proteins, leading to more reliable and reproducible experimental outcomes.
References
PEGylated Cy5 vs. Non-PEGylated Cy5: A Comparative Guide for Researchers
In the fields of biomedical research and drug development, the use of fluorescent probes is indispensable for visualizing and quantifying biological processes. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice due to its high extinction coefficient and emission in a spectral range where biological tissues exhibit minimal autofluorescence. However, the in vivo application of Cy5 can be limited by factors such as poor solubility, non-specific binding, and rapid clearance. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a key strategy to overcome these limitations. This guide provides an objective comparison of the performance advantages of PEGylated Cy5 over its non-PEGylated counterpart, supported by experimental data and detailed protocols.
Core Advantages of PEGylation for Cy5 Probes
PEGylation confers several advantageous properties to Cy5, significantly enhancing its performance in both in vitro and in vivo applications. These improvements stem from the unique physicochemical properties of PEG, which is a hydrophilic, biocompatible, and non-immunogenic polymer.
1. Enhanced Pharmacokinetics and In Vivo Stability: One of the most significant advantages of PEGylation is the prolonged circulation time of the labeled molecule. The hydrophilic PEG chain creates a hydration shell, effectively increasing the hydrodynamic radius of the Cy5 conjugate. This "stealth" effect shields the molecule from opsonization (binding of plasma proteins that mark it for clearance) and subsequent uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This leads to a longer plasma half-life, allowing for extended imaging windows and improved accumulation at target sites.[1][2] Studies on PEGylated nanoparticles have consistently shown reduced MPS uptake and longer circulation compared to their non-PEGylated counterparts.[1][3]
2. Reduced Non-specific Binding and Immunogenicity: Non-specific binding to proteins and cells is a common issue with fluorescent probes, leading to high background signals and reduced target specificity. The neutral and hydrophilic nature of PEG chains minimizes these non-specific hydrophobic and electrostatic interactions.[2][4] This results in a better signal-to-noise ratio in imaging applications. Furthermore, PEGylation can mask antigenic sites on a conjugated molecule, reducing its immunogenicity.[]
3. Improved Aqueous Solubility and Stability: Cy5, being a relatively hydrophobic molecule, can be prone to aggregation in aqueous buffers, which can lead to fluorescence quenching.[6] PEGylation drastically increases the water solubility of Cy5 and helps prevent aggregation, ensuring more stable and reliable fluorescence.[7][8] This is particularly crucial when working with high concentrations of the dye or when conjugating it to biomolecules.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing PEGylated and non-PEGylated systems, illustrating the performance benefits of PEGylation. While these studies often use nanoparticles or larger biomolecules labeled with Cy5, the principles directly apply to the behavior of the dye conjugate itself.
Table 1: Pharmacokinetic Parameters
| Parameter | Non-PEGylated Formulation | PEGylated Formulation | Fold Improvement | Reference |
| Phase I Half-life (t½α) | 3.5 minutes (Cy5-TMV) | 6.3 minutes (PEG-Cy5-TMV) | ~1.8x | [9] |
| Blood Concentration (1h p.i.) | 0.06 ± 0.01 %ID/g | 0.23 ± 0.01 %ID/g | ~3.8x | [3] |
%ID/g = Percentage of Injected Dose per gram of tissue
Table 2: Biodistribution and Protein Binding
| Parameter | Non-PEGylated Formulation | PEGylated Formulation | Observation | Reference(s) |
| Liver Accumulation | High | Significantly Reduced | PEGylation helps evade MPS clearance. | [2][10] |
| Spleen Accumulation | Moderate to High | Reduced | Reduced sequestration by the spleen. | [2][10] |
| Albumin Adsorption | Higher | Lower | PEG reduces non-specific protein binding. | [11] |
| Tumor Accumulation | Lower | Higher | Longer circulation allows for greater accumulation at the target site. | [12][13] |
Visualizing the PEGylation Advantage
The following diagrams illustrate the mechanisms and workflows discussed.
Caption: The "stealth" effect of PEGylation on Cy5 conjugates.
Caption: Workflow for in vivo comparison of Cy5 probes.
Caption: Logical flow of PEGylation benefits.
Experimental Protocols
Here are representative protocols for key experiments to compare PEGylated and non-PEGylated Cy5 probes.
Protocol 1: In Vivo Pharmacokinetics and Biodistribution Study
Objective: To determine the blood circulation half-life and organ distribution of PEGylated vs. non-PEGylated Cy5 conjugates.
Methodology:
-
Animal Model: Use healthy mice (e.g., BALB/c, n=3-5 per group).
-
Probe Preparation: Prepare sterile, endotoxin-free solutions of non-PEGylated Cy5 and PEGylated Cy5 in phosphate-buffered saline (PBS) at identical molar concentrations of the dye.
-
Administration: Administer a defined dose (e.g., 10 mg/kg) of each conjugate intravenously (i.v.) via the tail vein.
-
Blood Sampling: Collect small blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at multiple time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-injection.[14]
-
Fluorescence Quantification (Blood):
-
Lyse the blood samples in a suitable buffer.
-
Measure the fluorescence intensity using a plate reader or fluorometer (Excitation/Emission ~649/670 nm for Cy5).
-
Create a standard curve using known concentrations of the respective Cy5 conjugate in blood to determine the concentration in each sample.[14]
-
Plot the concentration versus time and fit the data to a two-compartment pharmacokinetic model to calculate the half-life.
-
-
Biodistribution Analysis:
-
At a terminal time point (e.g., 24 or 48 hours), euthanize the animals.
-
Perfuse with saline to remove blood from organs.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart) and tumor tissue (if applicable).
-
Image the whole organs using an in vivo imaging system (IVIS) to visualize fluorescence distribution.
-
For quantification, weigh and homogenize the tissues.
-
Extract the fluorescent probe or measure the fluorescence directly in the homogenate.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) based on a standard curve.
-
Protocol 2: Cellular Uptake Assay
Objective: To quantify and compare the cellular internalization of PEGylated and non-PEGylated Cy5 conjugates.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa, MCF-7, or a cell line relevant to the research) in 24-well plates or on glass coverslips and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing either non-PEGylated Cy5 or PEGylated Cy5 at various concentrations (e.g., 1-10 µM). Include an untreated control group.
-
Time Course: Incubate the cells for different time periods (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any conjugate that is not internalized. An optional acid wash (e.g., glycine-HCl, pH 3.0) can be used to strip surface-bound conjugates.
-
Qualitative Analysis (Fluorescence Microscopy):
-
If using coverslips, fix the cells (e.g., with 4% paraformaldehyde).
-
Mount the coverslips on slides with a mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI. Capture images to compare the intracellular fluorescence intensity and localization.
-
-
Quantitative Analysis (Flow Cytometry):
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the Cy5 channel (e.g., APC or PE-Cy5 channel).
-
Quantify the mean fluorescence intensity (MFI) for each condition to compare the levels of uptake.[15]
-
Protocol 3: Non-specific Protein Binding Assay
Objective: To assess the propensity of PEGylated vs. non-PEGylated Cy5 to bind non-specifically to proteins.
Methodology:
-
Protein Solution: Prepare a solution of a common plasma protein, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), at a relevant physiological concentration (e.g., 10 mg/mL in PBS).
-
Incubation: Add a fixed concentration of either non-PEGylated Cy5 or PEGylated Cy5 to the protein solution. Incubate at 37°C for a set period (e.g., 1 hour) to allow for binding.
-
Separation of Bound vs. Free Dye:
-
Use a size-exclusion chromatography (SEC) column or centrifugal filter device (e.g., with a 30 kDa MWCO) to separate the large proteins (and any bound dye) from the smaller, unbound dye molecules.
-
-
Quantification:
-
Measure the fluorescence of the filtrate/eluate fractions.
-
The amount of fluorescence in the protein-containing fraction relative to the total fluorescence added represents the degree of protein binding.
-
Alternatively, fluorescence polarization can be used. An increase in polarization upon addition of protein indicates binding.[16]
-
-
Analysis: Compare the percentage of protein-bound dye for the PEGylated and non-PEGylated versions. A lower percentage for the PEGylated Cy5 indicates reduced non-specific protein binding.
References
- 1. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 2. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OPG [opg.optica.org]
- 8. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. app.cristin.no [app.cristin.no]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. OPG [opg.optica.org]
- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 16. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on In Vivo Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) linker is a critical determinant for the efficacy of in vivo imaging probes. The length of the PEG chain significantly impacts the pharmacokinetic and pharmacodynamic properties of these probes, directly influencing their biodistribution, target accumulation, and ultimately, the quality of the resulting image. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to facilitate informed decision-making in the design of novel imaging agents.
The addition of a PEG linker to an imaging probe is a widely adopted strategy to improve its in vivo performance. PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation half-life by shielding the probe from the reticuloendothelial system (RES).[1][2] The length of the PEG chain, however, is a crucial parameter that must be optimized to achieve the desired balance between extended circulation and efficient target localization.
Impact of PEG Linker Length on Pharmacokinetics and Biodistribution
The molecular weight of the PEG linker has a profound effect on the circulation time and clearance rate of imaging probes. Generally, longer PEG chains lead to a longer plasma half-life and reduced clearance.[1][3] This is attributed to the increased hydrodynamic radius of the PEGylated probe, which limits its renal filtration and uptake by the mononuclear phagocyte system.[4][5]
However, an excessively long PEG chain can also hinder the penetration of the probe into the tumor tissue and its interaction with the target molecule, a phenomenon known as the "PEG dilemma". Therefore, the optimal PEG length represents a trade-off between maximizing circulation time and ensuring effective target engagement.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for imaging probes functionalized with different PEG linker lengths, based on data from various preclinical studies.
| PEG Linker Length | Molecular Weight (approx.) | Plasma Half-life (t½) | Clearance Rate | Key Findings | References |
| Short (e.g., PEG8) | ~400 Da | Faster clearance compared to non-PEGylated counterparts in some antibody conjugates. | High | Can lead to high-contrast images as early as 24h post-injection due to rapid background clearance. | [6] |
| 2 kDa | 2,000 Da | 56.1 ± 9.7 min (t1/2α), 9.2 ± 3.9 h (t1/2β) for gold nanoparticles. | Moderate | Unable to effectively mask polyplex charge at this length. | [7][8] |
| 5 kDa | 5,000 Da | Increased half-life compared to 2 kDa PEG. | Moderate | Reduced macrophage uptake in vitro compared to 2 kDa PEG. | [1][9] |
| 10 kDa | 10,000 Da | 11.2-fold increase in half-life for antibody-drug conjugates compared to no PEG. | Low | Significantly decreased zeta potential of polyplexes. | [10] |
| 20 kDa | 20,000 Da | 17.7 min for micelles; resulted in decreased liver uptake and increased circulation time for nanoparticles. | Very Low | Showed better sustained tumor uptake at later time points for diabodies. | [1][11] |
| 30 kDa | 30,000 Da | Maximally blocked liver uptake and resulted in a long circulatory half-life for polyplexes. | Very Low | Maximally blocked liver uptake. | [7] |
Biodistribution and Tumor Uptake
The length of the PEG linker also significantly influences the biodistribution of imaging probes, particularly their accumulation in the tumor versus other organs. Longer PEG chains generally lead to decreased accumulation in RES organs like the liver and spleen, a desirable characteristic for reducing off-target signal and potential toxicity.[1][7]
Conversely, tumor uptake is a more complex function of PEG length. While longer circulation times afforded by larger PEGs can increase the probability of the probe reaching the tumor, the increased hydrodynamic size may impede extravasation from blood vessels and penetration into the tumor interstitium.[11]
| PEG Linker Length | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Key Findings | References |
| 2 kDa | - | Increased liver accumulation compared to longer chains in some formulations. | - | Less effective at preventing RES uptake. | [12] |
| 5 kDa | - | Decreased compared to 2 kDa PEG. | - | Improved resistance to RES clearance. | [1] |
| 10 kDa | Increased tumor accumulation for folate-conjugated liposomes. | Reduced compared to shorter chains. | Reduced compared to shorter chains. | Enhanced tumor targeting in vivo. | [13] |
| 20 kDa | Better sustained tumor uptake at later time points for diabodies. | Significantly reduced. | Significantly reduced. | Optimal for sustained tumor delivery in certain antibody fragments. | [11] |
| 30 kDa | - | Maximally blocked. | - | Most effective at evading RES. | [7] |
Signal-to-Background Ratio
A critical parameter for in vivo imaging is the signal-to-background ratio (SBR), which dictates the clarity and reliability of the image. The PEG linker length can influence the SBR through its effects on both target accumulation (signal) and non-specific uptake in other tissues (background).
Generally, longer PEG chains that reduce non-specific binding and RES uptake contribute to a lower background signal.[14] However, as previously discussed, if the PEG linker is too long and hinders target binding, the signal intensity may also decrease. Therefore, an optimal PEG length will maximize the SBR by achieving high target accumulation while minimizing background noise. For instance, some studies have shown that short PEG linkers can lead to high-contrast images due to faster clearance of the unbound probe from circulation.[6][15]
Experimental Protocols
To objectively compare the in vivo performance of imaging probes with different PEG linker lengths, a standardized experimental protocol is crucial. Below is a generalized methodology for in vivo imaging studies in a murine tumor model.
Protocol: In Vivo Fluorescence Imaging of PEGylated Probes in a Xenograft Mouse Model
1. Cell Culture and Tumor Implantation:
- Culture a human cancer cell line (e.g., MDA-MB-468 for EGFR-positive tumors) under standard conditions.
- Harvest the cells and resuspend in a suitable medium (e.g., PBS).
- Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Allow tumors to grow to a suitable size (e.g., 5-8 mm in diameter) before imaging.[16][17]
2. Probe Administration:
- Dissolve the PEGylated imaging probe in a sterile, biocompatible vehicle (e.g., PBS).
- Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. The dose will depend on the specific probe and imaging modality.
3. In Vivo Imaging:
- At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice (e.g., using isoflurane).
- Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).
- Acquire fluorescence images using the appropriate excitation and emission filters for the specific fluorophore.
- Acquire a photographic image for anatomical reference.[18][19]
4. Data Analysis:
- Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle tissue).
- Quantify the average fluorescence intensity within each ROI.
- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[20]
5. Ex Vivo Biodistribution:
- At the final imaging time point, euthanize the mice.
- Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
- Image the excised tissues ex vivo to confirm the in vivo signal localization.
- For quantitative biodistribution, the tissues can be weighed and the fluorescence quantified, or if using a radiolabeled probe, the radioactivity can be measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Concepts
To better understand the relationships discussed, the following diagrams illustrate key workflows and concepts.
Conclusion
The selection of PEG linker length is a critical optimization step in the development of effective in vivo imaging probes. While longer PEG chains generally enhance circulation time and reduce RES uptake, this must be balanced against the potential for decreased tumor penetration and target interaction. The optimal PEG length is therefore application-specific and depends on the nature of the imaging probe, the biological target, and the desired imaging window. The data and protocols presented in this guide provide a framework for making rational decisions in the design and evaluation of PEGylated imaging agents.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation and Zwitterionization: Pros and Cons in Renal Clearance and Tumor Targeting of Near-IR-Emitting Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Tumor uptake of pegylated diabodies: Balancing systemic clearance and vascular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Localization Using Cy5-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cy5-labeled antibodies for target localization with alternative fluorophores, supported by experimental data. We will delve into the performance characteristics of Cy5, its advantages, and limitations, while presenting a clear comparison with a popular alternative, Alexa Fluor 647. Detailed experimental protocols and visual workflows are included to aid in your research and development endeavors.
Performance Characteristics: Cy5 vs. Alternatives
The selection of a fluorescent dye for antibody conjugation is a critical decision that directly impacts the quality and reliability of experimental results in applications such as immunofluorescence, flow cytometry, and Western blotting.[1][2] For years, Cyanine5 (Cy5) has been a widely used far-red fluorescent dye.[3] However, with the advent of newer technologies, several alternatives have emerged, with Alexa Fluor 647 being a prominent competitor.[1][4]
Photophysical Properties: A Quantitative Comparison
The brightness and photostability of a fluorophore are paramount for sensitive and robust detection. Brightness is determined by the molar extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[5][6]
Here, we present a quantitative comparison of the key photophysical properties of Cy5 and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.2 | Moderate | Moderate |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | High | High |
| DyLight 650 | 652 | 672 | 250,000 | Not readily available | Moderate | High |
| Atto 647N | 644 | 669 | 150,000 | 0.65 | High | High |
Data sourced from multiple references.[5][7] The quantum yield of Cy5 can be influenced by its local environment and conjugation state.[5]
Alexa Fluor 647 consistently demonstrates superior brightness and photostability compared to Cy5.[1][8][9] While both dyes have similar excitation and emission spectra, allowing them to be used with the same instrument settings, Alexa Fluor 647's higher quantum yield contributes to a brighter signal.[4][5] Furthermore, Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5, making it a better choice for experiments that require prolonged light exposure, such as time-lapse microscopy.[7][8]
A significant drawback of Cy5 is its tendency for self-quenching at high degrees of labeling (DOL), where the fluorescence intensity can decrease as more dye molecules are conjugated to a single antibody.[1][7][9] This is often due to the formation of non-fluorescent dye aggregates.[9][10] In contrast, Alexa Fluor 647 exhibits less of this self-quenching effect, resulting in brighter conjugates even at higher DOLs.[7][8][9]
Experimental Protocols
Accurate and reproducible results in target localization studies rely on well-defined experimental protocols. Below are detailed methodologies for key experiments involving Cy5-labeled antibodies.
Antibody Labeling with Cy5 NHS Ester
This protocol describes the general procedure for conjugating an amine-reactive Cy5 succinimidyl ester (NHS ester) to an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized for your specific antibody and application. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column or dialysis. Equilibrate the column or dialysis membrane with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of Cy5 (~649 nm).
Indirect Immunofluorescence Staining
This protocol outlines the steps for using a Cy5-labeled secondary antibody to detect a primary antibody bound to a specific target in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the target of interest)
-
Cy5-labeled secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.[11]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.[11]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[11]
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11][12]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[11]
-
Secondary Antibody Incubation: Dilute the Cy5-labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[11]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[11]
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.[11]
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.[11]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Cy5 and the counterstain.
Visualizing Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for conjugating Cy5 dye to an antibody.
Caption: Steps for indirect immunofluorescence staining.
Caption: EGFR signaling, a pathway studied with labeled antibodies.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 3. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. biotium.com [biotium.com]
A Head-to-Head Battle of Far-Red Dyes: A Quantitative Comparison of Protein Labeling with Cy5 and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of a fluorescent dye can significantly impact the quality, reliability, and reproducibility of data in applications ranging from fluorescence microscopy and flow cytometry to Western blotting and immunoassays. Among the plethora of available fluorophores, Cyanine5 (Cy5) has long been a popular choice for labeling proteins in the far-red spectral region. However, a new generation of fluorescent dyes now offers significant performance advantages. This guide provides an objective, data-driven comparison of Cy5 and its leading alternatives, empowering you to select the optimal reagent for your research needs.
Performance Metrics: A Quantitative Showdown
The ideal fluorescent label for protein conjugation should exhibit high brightness (a product of its extinction coefficient and quantum yield), exceptional photostability (resistance to fading upon illumination), and minimal self-quenching at higher degrees of labeling. The following tables summarize the key quantitative performance metrics for Cy5 and its primary competitors.
| Feature | Cy5 | Alexa Fluor 647 | Atto 647N | DyLight 650 | iFluor 647 |
| Excitation Max (nm) | ~650 | ~650 | ~647 | ~652 | ~650 |
| Emission Max (nm) | ~670 | ~665 | ~669 | ~672 | ~665 |
| **Extinction Coefficient (cm⁻¹M⁻¹) ** | 250,000 | 239,000 | 150,000 | 250,000 | N/A |
| Quantum Yield | ~0.27 | ~0.33 | ~0.65 | N/A | N/A |
| Brightness (EC x QY) | 67,500 | 78,870 | 97,500 | N/A | N/A |
| Photostability | Moderate | High | High | High | High |
| Dye | Key Advantages | Key Disadvantages |
| Cy5 | Cost-effective. | Prone to self-quenching at high labeling ratios[2][3], lower photostability compared to alternatives.[4] |
| Alexa Fluor 647 | High brightness and photostability[5], reduced self-quenching[5][2], pH-insensitive fluorescence. | Higher cost compared to Cy5. |
| Atto 647N | High quantum yield, excellent brightness and photostability. | Can be more expensive than Cy5. |
| DyLight 650 | Marketed as a direct spectral equivalent to Cy5 and Alexa Fluor 647, often at a lower price point.[1] | Independent quantitative data can be less accessible.[1] |
| iFluor 647 | Strong fluorescence and high photostability[6], pH-independent fluorescence from pH 3 to 11.[6] | Limited independent comparative data available. |
Table 2: Qualitative Comparison of Cy5 and Its Alternatives. This table highlights the primary advantages and disadvantages of each dye to aid in selection based on experimental needs and budget constraints. For many applications, the performance benefits of dyes like Alexa Fluor 647 can justify the additional cost.[5]
The Impact of Degree of Labeling (DOL)
An important consideration in protein labeling is the degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. While a higher DOL might seem to promise a stronger signal, many dyes, including Cy5, suffer from self-quenching at high labeling ratios, leading to a decrease in fluorescence.[2][3] Studies have shown that Alexa Fluor 647 can be conjugated to antibodies at higher ratios (DOL of ~6) before significant quenching occurs, whereas Cy5-labeled proteins can become nearly non-fluorescent at similar or even lower ratios.[2] This makes Alexa Fluor 647 a more robust choice for applications requiring high signal amplification.
Experimental Protocols: A Guide to Successful Protein Labeling
The following is a generalized protocol for labeling proteins with NHS ester-functionalized fluorescent dyes like Cy5 and its alternatives. The fundamental principle involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the protein to form a stable amide bond.[1]
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.5)[1][7]
-
NHS ester of the desired fluorescent dye (e.g., Cy5 NHS ester, Alexa Fluor 647 NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[9]
-
Purification column (e.g., spin desalting column or size-exclusion chromatography column)[8]
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing substances like Tris or glycine, which will compete with the labeling reaction. If necessary, perform a buffer exchange into an appropriate reaction buffer.[8]
-
Dye Preparation: Dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a stock solution.[7]
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-9.0 for optimal labeling efficiency.[8]
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[8]
-
Add the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.[5]
-
-
Purification: Remove the unreacted, free dye from the labeled protein conjugate using a spin desalting column or size-exclusion chromatography.[8][10]
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~650 nm for Cy5).[1]
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.[1]
-
The DOL is the molar ratio of the dye to the protein.[8] An optimal DOL for antibodies is typically between 2 and 7.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to the Brightness of Cy5 and Other Far-Red Dyes
In the fields of molecular biology, cell biology, and drug development, the selection of an appropriate fluorescent dye is critical for the success of imaging and detection-based assays. Among the far-red fluorescent dyes, Cyanine (B1664457) 5 (Cy5) has been a popular choice. However, a newer generation of dyes, including the Alexa Fluor and DyLight series, offers competitive alternatives with enhanced performance. This guide provides an objective comparison of the brightness of Cy5 and its spectral counterparts, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
The brightness of a fluorophore is a crucial parameter, determined by its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While these intrinsic properties are important, the practical brightness of a dye when conjugated to a biomolecule, such as an antibody, is often the most relevant metric for experimental success.
Quantitative Comparison of Far-Red Dyes
The following table summarizes the key photophysical properties of Cy5 and several common far-red alternatives. It is important to note that the brightness of a conjugated dye can be influenced by factors such as the degree of labeling (DOL).
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~649 | ~650 | ~652 |
| Emission Maximum (nm) | ~667 | ~671 | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 250,000 | 270,000 | 250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | High (specific value not consistently reported) |
| Relative Brightness | Good | Excellent | Very Good |
| Photostability | Moderate | High | High |
Note: The theoretical brightness can be estimated by multiplying the molar extinction coefficient by the quantum yield.
Experimental evidence consistently demonstrates that Alexa Fluor 647 conjugates are significantly brighter and more photostable than Cy5 conjugates.[1][2][3][4][5][6] This is largely attributed to the fact that more Alexa Fluor 647 dye molecules can be attached to a protein without significant self-quenching, a phenomenon where dye molecules interact and dissipate energy as heat rather than light.[7][8][9] Cy5, on the other hand, is more prone to forming non-fluorescent aggregates on proteins, especially at higher degrees of labeling, which diminishes the overall fluorescence of the conjugate.[7][8] DyLight dyes are also marketed as having superior brightness and photostability compared to traditional cyanine dyes like Cy5.[10]
Experimental Protocols
To objectively compare the brightness of different far-red dyes in a laboratory setting, a standardized experimental workflow is essential. Below are detailed protocols for antibody conjugation and a subsequent immunofluorescence experiment designed to compare dye performance.
Antibody Conjugation with Amine-Reactive Dyes
This protocol describes the conjugation of an amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester-functionalized dye to an antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye (e.g., Cy5-NHS ester, Alexa Fluor 647 NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers or stabilizers. Determine the antibody concentration by measuring the absorbance at 280 nm.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the antibody solution to a final concentration of 1-2 mg/mL. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the dissolved dye at a molar ratio of approximately 8-12 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye to determine the protein concentration and the degree of labeling (DOL).
Workflow for conjugating an amine-reactive dye to an antibody.
Immunofluorescence Staining for Brightness Comparison
This protocol outlines a method for comparing the performance of different dye-antibody conjugates in immunofluorescence microscopy.[11][12][13][14]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody
-
Secondary antibodies conjugated to Cy5, Alexa Fluor 647, and DyLight 650
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on coverslips. Rinse with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the different fluorescently labeled secondary antibodies (Cy5, Alexa Fluor 647, DyLight 650) at the same concentration for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with identical settings (e.g., exposure time, laser power, gain) for each dye. Quantify the fluorescence intensity and signal-to-noise ratio for each image.[15][16][17][18]
A typical immunofluorescence staining protocol.
Conclusion
For researchers requiring high sensitivity and photostability in their fluorescence-based assays, Alexa Fluor 647 and DyLight 650 present clear advantages over Cy5. Their superior brightness, particularly when conjugated to antibodies, leads to improved signal-to-noise ratios and more robust data, especially in demanding applications like confocal microscopy and flow cytometry. While Cy5 remains a viable and cost-effective option for some applications, the enhanced performance of its modern counterparts often justifies the investment for achieving high-quality, reproducible results. The provided protocols offer a framework for researchers to conduct their own side-by-side comparisons and determine the optimal far-red dye for their specific experimental needs.
References
- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 2. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. leinco.com [leinco.com]
- 11. ibidi.com [ibidi.com]
- 12. biotium.com [biotium.com]
- 13. ptglab.com [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of Cy5-Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of secondary antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cy5-labeled secondary antibodies with their alternatives and details experimental protocols for robust cross-reactivity testing.
Cyanine 5 (Cy5) is a popular fluorescent dye used for labeling secondary antibodies in a variety of applications, including western blotting, immunofluorescence, and ELISA. However, the performance of Cy5-labeled secondary antibodies can be influenced by factors such as photostability, brightness, and, most critically, cross-reactivity with immunoglobulins from species other than the intended target. This guide offers a framework for evaluating and mitigating these challenges.
Performance Comparison: Cy5 vs. Key Alternatives
While Cy5 has been a long-standing tool in fluorescence-based assays, several alternatives now offer enhanced performance. The most notable of these is Alexa Fluor 647. The selection of an appropriate fluorophore-conjugated secondary antibody should be based on the specific requirements of the experiment, including the abundance of the target protein and the imaging instrumentation available.
Table 1: Comparison of Cy5 and a Common Alternative Fluorophore
| Feature | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | ~650 | ~650 |
| Emission Max (nm) | ~670 | ~665 |
| Brightness | Good | Excellent (Significantly brighter than Cy5) |
| Photostability | Moderate | High (More photostable than Cy5) |
| Cross-Reactivity | Dependent on antibody purification | Dependent on antibody purification |
| Primary Applications | Western Blot, Immunofluorescence, ELISA | Western Blot, Immunofluorescence, ELISA, Super-resolution microscopy |
Note: Brightness and photostability are critical factors for achieving a high signal-to-noise ratio, especially when detecting low-abundance targets.
Experimental Protocols for Cross-Reactivity Testing
To ensure the specificity of a Cy5-labeled secondary antibody, it is essential to perform rigorous cross-reactivity testing. The following protocols for Dot Blot, Western Blot, and Immunofluorescence are designed to specifically assess and quantify the degree of cross-reactivity against immunoglobulins from various species.
Experimental Workflow for Cross-Reactivity Testing
Caption: General workflow for assessing secondary antibody cross-reactivity.
Dot Blot Protocol for Quantifying Cross-Reactivity
The dot blot is a simple and effective method for quantifying the cross-reactivity of a secondary antibody against a panel of purified immunoglobulins.
Materials:
-
Purified IgG from a panel of relevant species (e.g., mouse, rat, rabbit, goat, human, etc.)
-
Cy5-labeled secondary antibody to be tested (e.g., Cy5-Goat anti-Mouse IgG)
-
Nitrocellulose or PVDF membrane
-
Tris-buffered saline (TBS) with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Fluorescence imaging system
Procedure:
-
Antigen Preparation and Spotting:
-
Prepare serial dilutions of each purified IgG in PBS (e.g., from 100 ng to 1 ng).
-
Carefully spot 1-2 µL of each dilution onto the nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-labeled secondary antibody in blocking buffer to its recommended working concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Imaging and Analysis:
-
Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for Cy5.
-
Quantify the fluorescence intensity of each spot.
-
Calculate the percentage of cross-reactivity for each species' IgG relative to the target IgG at a specific concentration.
-
Calculation of Cross-Reactivity Percentage:
Table 2: Example Data from Dot Blot Cross-Reactivity Analysis
| Spotted IgG (10 ng) | Target Species | Signal Intensity (Arbitrary Units) | % Cross-Reactivity |
| Mouse IgG | Yes | 50,000 | 100% |
| Rat IgG | No | 2,500 | 5% |
| Rabbit IgG | No | 500 | 1% |
| Goat IgG | No | 100 | 0.2% |
| Human IgG | No | 750 | 1.5% |
Western Blot Protocol for Assessing Cross-Reactivity
Western blotting can be used to assess the cross-reactivity of a secondary antibody in the context of denatured proteins.
Materials:
-
Protein lysates from cells or tissues of various species.
-
Primary antibodies raised in different species (e.g., mouse anti-tubulin, rabbit anti-actin).
-
Cy5-labeled secondary antibody to be tested.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (nitrocellulose or PVDF).
-
Blocking buffer, TBST, and fluorescence imaging system.
Experimental Design:
Performance of N-(m-PEG9)-N'- (propargyl-PEG8)-Cy5 in Different Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescent probes, the choice of buffer can significantly impact the performance and stability of the dye. This guide provides a comparative analysis of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a PEGylated cyanine (B1664457) dye, in three commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris buffer, and HEPES buffer.
The inclusion of polyethylene (B3416737) glycol (PEG) chains in the structure of Cy5 enhances its water solubility and reduces aggregation, which can be a common issue with cyanine dyes in aqueous environments. This modification is crucial for maintaining the fluorescence quantum yield and stability of the dye in biological assays. While direct comparative data for this specific PEGylated Cy5 in these buffers is limited, this guide synthesizes available information on similar cyanine dyes and the known properties of the buffers to provide a performance overview.
Quantitative Performance Comparison
The following table summarizes the expected performance of this compound in PBS, Tris, and HEPES buffers based on the general properties of cyanine dyes and the characteristics of each buffer.
| Parameter | PBS (Phosphate-Buffered Saline) | Tris (tris(hydroxymethyl)aminomethane) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| pH Stability | Good at physiological pH (~7.4) | Effective buffering range of 7.0-9.0 | Effective buffering range of 6.8-8.2 |
| Fluorescence Intensity | Generally stable, but can be influenced by phosphate (B84403) ions. | Can react with NHS esters if present, potentially affecting conjugation efficiency. Generally provides a stable environment for fluorescence. | Considered a good all-purpose biological buffer, generally inert and less likely to interfere with fluorescence. |
| Photostability | Moderate. Photostability of cyanine dyes can be influenced by the buffer environment. | May offer slightly better photostability for some cyanine dyes compared to PBS. | Often recommended for fluorescence-based assays due to its ability to maintain a stable pH and low reactivity. |
| Aggregation | PEGylation significantly reduces aggregation. | PEGylation minimizes aggregation. | PEGylation minimizes aggregation. |
| Temperature Sensitivity | Stable within typical experimental temperature ranges. | pKa is temperature-dependent, which can lead to pH shifts with temperature changes. | pKa is less sensitive to temperature changes compared to Tris, providing more stable pH at varying temperatures. |
Alternative Fluorescent Probes
For applications requiring higher photostability or brightness, several alternatives to Cy5 dyes are available.
| Alternative Probe | Key Advantages | Considerations |
| Alexa Fluor 647 | Generally brighter and more photostable than Cy5.[1][2] Less prone to self-quenching at high degrees of labeling.[2] | Higher cost compared to Cy5. |
| StarBright Yellow Dyes | Bright with narrow excitation and emission profiles, reducing spectral overlap.[3] | Different spectral properties compared to Cy5, requiring appropriate filter sets. |
| iFluor 647 | Spectrally similar to Cy5 with reportedly stronger fluorescence and higher photostability.[4] pH-independent fluorescence from pH 3 to 11.[4] | May require optimization for specific applications. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the performance of this compound in different buffers.
Protocol 1: Measurement of Fluorescence Intensity and Quantum Yield
Objective: To determine the fluorescence intensity and relative quantum yield of the dye in PBS, Tris, and HEPES buffers.
Materials:
-
This compound
-
PBS, pH 7.4
-
Tris buffer, pH 7.4 and 8.0
-
HEPES buffer, pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
-
Reference dye with known quantum yield (e.g., Cy5 in methanol)
Procedure:
-
Prepare stock solutions of this compound in anhydrous DMSO.
-
Prepare a series of dilutions of the dye in each of the three buffers (PBS, Tris, HEPES) to an absorbance of < 0.1 at the excitation maximum (~650 nm) to avoid inner filter effects.
-
Measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer to determine the exact absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with excitation at the absorbance maximum.
-
To determine the relative quantum yield, measure the fluorescence emission spectrum of the reference dye under the same conditions.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Protocol 2: Photostability Assessment
Objective: To evaluate the photostability of the dye in the different buffers upon continuous illumination.
Materials:
-
This compound solutions in PBS, Tris, and HEPES buffers (prepared as in Protocol 1)
-
Spectrofluorometer with a time-scan mode or a fluorescence microscope with a stable light source
-
Quartz cuvettes or glass-bottom dishes
Procedure:
-
Place the dye solution in the chosen buffer into a cuvette or dish.
-
Continuously illuminate the sample with a light source at the excitation wavelength of the dye.
-
Record the fluorescence intensity at regular time intervals over a defined period (e.g., 10 minutes).
-
Plot the fluorescence intensity as a function of time for each buffer.
-
The rate of fluorescence decay is an indicator of the photostability of the dye in that specific buffer.
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for comparing the performance of this compound in different buffers.
Logical Relationship of Factors Influencing Dye Performance
Caption: Factors influencing the performance of the fluorescent dye in different buffer systems.
References
A Head-to-Head Comparison of Cy5 and DyLight 649 Signal Stability for Advanced Research Applications
In the realms of molecular biology, high-content screening, and drug discovery, the selection of robust fluorescent probes is critical for generating reliable and reproducible data. Cyanine (B1664457) 5 (Cy5), a widely adopted far-red fluorescent dye, has long been a staple in laboratories. However, the DyLight series of dyes, including DyLight 649, have emerged as strong contenders, often marketed with claims of superior performance. This guide provides an objective, data-driven comparison of the signal stability of Cy5 and DyLight 649, tailored for researchers, scientists, and drug development professionals.
Key Performance Metrics: A Quantitative Overview
| Property | Cy5 | DyLight 649 / DyLight 650 | References |
| Maximum Excitation (nm) | ~649 | ~652-655 | [1][2] |
| Maximum Emission (nm) | ~670 | ~672-674 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 | [1] |
| Quantum Yield | ~0.2 | High (Specific value not consistently reported) | [1] |
| Photostability | Less photostable, with a reported half-life of ~39 seconds under specific conditions. | Generally reported to have superior photostability compared to Cy dyes. | [3][4] |
| pH Sensitivity | Fluorescence intensity can be pH-dependent. | Fluorescence is stable over a wide pH range (pH 4-9). | [4] |
| Sequence-Dependent Fluorescence Fluctuation | Intensity can drop by ~65% depending on the adjacent DNA sequence. | DyLight 647 (a close analog) shows a smaller drop of ~40%, indicating greater signal stability in nucleic acid applications. |
Signal Stability Under Different Conditions
Photostability: The resistance of a fluorophore to photochemical destruction upon exposure to excitation light is a critical parameter, especially for experiments requiring long acquisition times, such as confocal microscopy and live-cell imaging. While manufacturers and some literature suggest that DyLight dyes, in general, offer enhanced photostability compared to their Cy dye counterparts, quantitative data for DyLight 649 is sparse[4]. One study on Cy5 reported a fluorescence half-life of approximately 39 seconds under continuous illumination with a 633 nm laser at a power of 200 μW/cm²[3]. Researchers are encouraged to perform in-house comparisons under their specific experimental conditions to determine the most suitable dye for their application.
Environmental Stability: The local chemical environment can significantly impact a fluorophore's signal. DyLight dyes are reported to maintain their fluorescence intensity over a broad pH range of 4 to 9, a valuable characteristic for experiments involving cellular compartments with varying pH[4]. Furthermore, studies on the sequence-dependent fluorescence of cyanine dyes have shown that the fluorescence intensity of Cy5 can vary significantly based on the adjacent nucleotides when labeling DNA. In contrast, DyLight 647, a spectrally similar dye, exhibited a markedly lower degree of sequence-dependent intensity fluctuation, suggesting it may provide more consistent and reliable quantification in nucleic acid-based assays.
Experimental Protocols
To empower researchers to conduct their own comparative studies, detailed protocols for antibody conjugation and photostability measurement are provided below.
Protocol 1: Antibody Conjugation with NHS Ester Dyes
This protocol outlines the procedure for labeling an antibody with Cy5 or DyLight 649/650 N-hydroxysuccinimide (NHS) esters.
Materials:
-
Monoclonal or polyclonal antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS ester or DyLight 649/650 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into 0.1 M sodium bicarbonate buffer (pH 8.3) using dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve the Cy5 or DyLight NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~650 nm).
Protocol 2: Photostability Measurement in Immunofluorescence
This protocol describes how to compare the photostability of antibody-dye conjugates in a fixed-cell immunofluorescence experiment.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Cy5- and DyLight 649/650-conjugated primary or secondary antibodies
-
Antifade mounting medium
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and detector.
Methodology:
-
Cell Preparation: Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Antibody Staining: Incubate the cells with the Cy5- or DyLight-conjugated antibodies at the optimal dilution for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition:
-
Locate a region of interest with stained structures.
-
Using a constant laser power and acquisition settings, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
Ensure that the initial fluorescence intensity is not saturated.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained structures in the region of interest for each image in the time series.
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves. The rate of fluorescence decay is indicative of the dye's photostability.
-
Conclusion
The choice between Cy5 and DyLight 649 will ultimately depend on the specific demands of the experiment. For applications requiring high photostability, such as super-resolution microscopy or prolonged live-cell imaging, the generally reported superior photostability of the DyLight series makes DyLight 649 (or its successor, DyLight 650) a compelling alternative to Cy5. Additionally, for quantitative nucleic acid applications, the reduced sequence-dependent fluorescence of DyLight dyes may lead to more accurate and reproducible results. However, Cy5 remains a well-characterized and cost-effective option for many standard applications. Given the variability in experimental conditions, researchers are strongly encouraged to perform their own side-by-side comparisons to identify the optimal fluorophore for their specific needs.
References
A Researcher's Guide to FRET Efficiency Validation: Cy5 as an Acceptor
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the validation of energy transfer efficiency is paramount for accurate interpretation of molecular interactions. This guide provides a comprehensive comparison of Cy5 as a FRET acceptor, detailing its performance against common alternatives and offering standardized experimental protocols for validation.
Cyanine 5 (Cy5) has long been a staple acceptor fluorophore in FRET-based assays due to its favorable spectral properties in the far-red region, which minimizes background autofluorescence from biological samples.[1] This guide will delve into the quantitative metrics of Cy5 and its popular alternatives, Alexa Fluor 647 and ATTO 647N, and provide detailed methodologies for experimentally validating FRET efficiency.
Comparative Analysis of Acceptor Fluorophores
The choice of an acceptor fluorophore significantly impacts the sensitivity and accuracy of FRET experiments. Key photophysical properties, including molar extinction coefficient, quantum yield, and the resulting Förster distance (R₀) of the FRET pair, are critical determinants of FRET efficiency. The Cy3-Cy5 pair is a well-characterized and popular choice for FRET studies.[2] Alternatives such as Alexa Fluor 647 and ATTO 647N are often considered for their enhanced photostability and brightness.[3][4]
Below is a summary of the key photophysical properties of Cy5 and its common alternatives when paired with the donor fluorophore Cy3.
| Property | Cy5 | Alexa Fluor 647 | ATTO 647N |
| Excitation Maximum (nm) | ~649 | ~650 | ~644 |
| Emission Maximum (nm) | ~667 | ~665 | ~669 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 | 239,000 | 150,000 |
| Quantum Yield | 0.27 | 0.33 | 0.65 |
| Förster Radius (R₀) with Cy3 (Å) | ~54 | ~51 | ~62 |
Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. These values are calculated based on published spectral data and may vary depending on the specific experimental conditions and the biomolecule to which the fluorophores are attached.
Experimental Validation of FRET Efficiency
Two primary methods are widely used to validate and quantify FRET efficiency in microscopy: Acceptor Photobleaching and Sensitized Emission.
Acceptor Photobleaching FRET
This method relies on the principle that FRET quenches the donor's fluorescence. By selectively photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity. The FRET efficiency (E) can then be calculated from the donor's fluorescence intensity before (I_pre) and after (I_post) acceptor photobleaching.[5]
Experimental Protocol:
-
Sample Preparation: Prepare samples containing the donor-acceptor pair (e.g., Cy3- and Cy5-labeled proteins or nucleic acids). Include control samples with only the donor and only the acceptor.
-
Image Acquisition (Pre-Bleach):
-
Using a confocal or widefield fluorescence microscope, acquire an image of the donor fluorophore using the donor's excitation and emission filters (e.g., Ex: 543 nm, Em: 565-615 nm for Cy3). This is the I_pre image.
-
Acquire an image of the acceptor fluorophore using the acceptor's excitation and emission filters (e.g., Ex: 633 nm, Em: 660-710 nm for Cy5).
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) for photobleaching.
-
Irradiate the ROI with high-intensity light at the acceptor's excitation wavelength (e.g., 633 nm laser at 100% power) until the acceptor fluorescence is diminished to background levels.[6]
-
-
Image Acquisition (Post-Bleach):
-
Immediately after photobleaching, acquire another image of the donor fluorophore using the same settings as the pre-bleach image. This is the I_post image.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the photobleached ROI in both the pre- and post-bleach images.
-
Calculate the FRET efficiency using the following formula: E = 1 - (I_pre / I_post)[7]
-
Sensitized Emission FRET
This method involves exciting the donor and measuring the fluorescence emission of the acceptor that results from energy transfer. This "sensitized emission" is a direct consequence of FRET.[8] However, this method requires correction for spectral bleed-through (donor emission detected in the acceptor channel) and direct excitation of the acceptor by the donor's excitation light.
Experimental Protocol:
-
Sample Preparation: Prepare three types of samples:
-
Donor only (e.g., Cy3-labeled)
-
Acceptor only (e.g., Cy5-labeled)
-
Donor-Acceptor pair (FRET sample)
-
-
Image Acquisition: Acquire three images for each field of view:
-
Donor Image: Excite at the donor's wavelength and detect in the donor's emission channel (I_DD).
-
Acceptor Image: Excite at the acceptor's wavelength and detect in the acceptor's emission channel (I_AA).
-
FRET Image: Excite at the donor's wavelength and detect in the acceptor's emission channel (I_DA).
-
-
Correction for Spectral Crosstalk:
-
Donor Bleed-through: Using the "Donor only" sample, determine the fraction of donor fluorescence that leaks into the acceptor channel.
-
Acceptor Direct Excitation: Using the "Acceptor only" sample, determine the amount of acceptor fluorescence resulting from direct excitation at the donor's excitation wavelength.
-
-
Data Analysis:
-
Calculate the corrected FRET (FRETc) intensity by subtracting the bleed-through and direct excitation components from the raw FRET image.
-
FRET efficiency can be calculated using various established algorithms that take into account the intensities from all three channels and the correction factors.[9]
-
Visualizing FRET Concepts and Workflows
To better illustrate the principles and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Förster Resonance Energy Transfer (FRET) process.
References
- 1. Visualization of Src activity at different compartments of the plasma membrane by FRET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00995A [pubs.rsc.org]
- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. btiscience.org [btiscience.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 9. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a PEG-based PROTAC linker containing a Cy5 fluorescent dye. Adherence to these protocols is critical for mitigating risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be handled with the caution appropriate for a laboratory chemical, considering the properties of its components: a polyethylene (B3416737) glycol (PEG) derivative and a cyanine (B1664457) dye (Cy5).
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes:
-
Safety Goggles: With side-shields to protect from splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing.
Work should be conducted in a well-ventilated area, preferably within a fume hood.
Hazard and Safety Information
-
Polyethylene Glycol (PEG) Derivatives: Generally not classified as hazardous waste. However, their disposal should still be managed responsibly to prevent environmental contamination.
-
Cy5 Dye: As a fluorescent dye, it should be treated as chemical waste. Discharge of fluorescent dyes into the environment must be avoided. Some fluorescent dyes can be toxic to aquatic life.
Given the complex nature of the molecule, it is prudent to treat this compound as a hazardous chemical waste.
Quantitative Data Summary
For context, the following table summarizes general disposal and safety information for related chemical classes.
| Parameter | Polyethylene Glycol (PEG) Derivatives | Fluorescent Dyes (General) |
| Primary Disposal Route | Licensed chemical waste disposal contractor.[1] | Chemical incinerator with afterburner and scrubber.[2] |
| Drain Disposal | Prohibited for laboratory chemicals. | Prohibited.[2][3] |
| Solid Waste Disposal | Prohibited for laboratory chemicals; may be permissible for uncontaminated small quantities after consulting EHS.[1][4] | Prohibited. |
| Container Requirements | Clearly labeled, sealed, and chemically compatible containers.[1] | Suitable, closed containers.[3] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
1. Initial Assessment:
-
Contamination Check: Determine if the waste is mixed with other hazardous substances. If so, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[1]
-
Quantity Assessment: Evaluate the volume of waste to be disposed of. Small quantities (e.g., <100 mL) from research activities may have different local guidelines compared to bulk quantities.[1]
2. Waste Segregation and Collection:
-
Designated Container: Collect the this compound waste in a dedicated, clearly labeled, and chemically compatible container. The original container is often a suitable choice.[1][5]
-
Labeling: The waste container label should clearly state "Hazardous Waste: this compound" and include the date of accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
3. Spill Management:
-
In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, diatomite, or universal binders).[5]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[5]
-
Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.[5]
4. Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.[5][6]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institution's EHS office.[5]
5. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5]
-
Incineration: The preferred method of disposal for fluorescent dyes is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
